3-Sulfolene
Description
Properties
IUPAC Name |
2,5-dihydrothiophene 1,1-dioxide | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDNRNMVTZADMQ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCS1(=O)=O | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
| Record name | 3-SULFOLENE | |
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DSSTOX Substance ID |
DTXSID6021294 | |
| Record name | 2,5-Dihydrothiophene 1,1-dioxide | |
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Molecular Weight |
118.16 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-sulfolene appears as white crystals with a pungent odor. Melting point 64-65.5 °C., Pellets or Large Crystals, White solid with pungent odor; [CAMEO] Off-white crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 3-SULFOLENE | |
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| Record name | Thiophene, 2,5-dihydro-, 1,1-dioxide | |
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| Record name | 3-Sulfolene | |
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Boiling Point |
Decomposes (NTP, 1992), Decomposes | |
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| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |
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Flash Point |
235 °F (NTP, 1992), 113 °C | |
| Record name | 3-SULFOLENE | |
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| Record name | 3-Sulfolene | |
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Solubility |
50 to 100 mg/mL at 61 °F (NTP, 1992), SOL IN WATER, ORGANIC SOLVENTS, PARTIALLY SOL IN ACETONE & TOLUENE | |
| Record name | 3-SULFOLENE | |
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| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |
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Density |
1.3 at 59 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 3-SULFOLENE | |
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Vapor Pressure |
0.34 [mmHg] | |
| Record name | 3-Sulfolene | |
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Color/Form |
CRYSTALS | |
CAS No. |
77-79-2; 28452-93-9, 77-79-2, 20966-34-1 | |
| Record name | 3-SULFOLENE | |
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| Record name | 3-Sulfolene | |
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| Record name | beta-Sulfolene | |
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| Record name | Thiophene, 2,5-dihydro-, 1,1-dioxide | |
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| Record name | 3-SULFOLENE | |
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| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |
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Melting Point |
147 to 149 °F (NTP, 1992), 64-65.5 °C | |
| Record name | 3-SULFOLENE | |
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| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Decomposition Mechanism of 3-Sulfolene
This guide provides a comprehensive examination of the decomposition of 3-sulfolene (also known as butadiene sulfone), a cornerstone reaction in synthetic organic chemistry. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the mechanistic intricacies, kinetic parameters, and practical methodologies associated with this pivotal transformation.
Introduction: The Significance of this compound Decomposition
This compound is a white, crystalline, and stable solid that serves as a convenient and safe precursor for 1,3-butadiene, a highly flammable and gaseous diene crucial for many chemical syntheses.[1][2] The thermal decomposition of this compound provides an in situ source of 1,3-butadiene, allowing for controlled release and immediate consumption in reactions like the Diels-Alder cycloaddition.[2][3][4] This method circumvents the challenges of handling gaseous reagents and significantly reduces the formation of polymeric byproducts, which can occur when using an excess of free diene.[2]
The decomposition reaction is a reversible process where this compound breaks down into 1,3-butadiene and sulfur dioxide (SO₂).[1][3]
Reaction: C₄H₆O₂S ⇌ C₄H₆ + SO₂
This equilibrium can be shifted. At elevated temperatures (typically above 110 °C), the forward reaction is favored, releasing the gaseous products.[1] Conversely, the synthesis of this compound is achieved by reacting butadiene with sulfur dioxide, often in an autoclave.[1]
The Core Mechanism: A Retro-Cheletropic Elimination
The thermal decomposition of this compound is classified as a retro-cheletropic elimination . Cheletropic reactions are a subclass of pericyclic reactions where two sigma (σ) bonds to a single atom are concertedly made or broken.[2][5][6] In this specific case, the two carbon-sulfur bonds in the sulfolene ring break simultaneously, releasing a stable, small molecule—sulfur dioxide.[5][7]
According to the Woodward-Hoffmann rules for orbital symmetry, this thermal elimination is a symmetry-allowed process.[6][8] The reaction proceeds through a cyclic transition state involving six electrons, which imparts a degree of aromatic-like stability, thus facilitating the reaction.[2]
Mechanistic Debate: Concerted vs. Stepwise Pathway
While widely regarded as a concerted process, the possibility of a stepwise mechanism involving a diradical intermediate has been a subject of theoretical investigation. However, the prevailing experimental and computational evidence strongly supports a concerted, synchronous mechanism.[7]
-
Concerted Pathway: In this model, the C-S bond cleavage and the formation of the new π-bonds in butadiene occur in a single transition state without the formation of any intermediate.[2][7] This pathway is energetically favorable.
-
Stepwise Pathway: A hypothetical stepwise mechanism would involve the initial cleavage of one C-S bond to form a diradical intermediate, which would then undergo the cleavage of the second C-S bond to release SO₂. Computational studies have generally shown this pathway to be higher in energy and therefore less likely than the concerted route.
The high yield and stereospecificity observed in many reactions utilizing this compound as a butadiene source are consistent with the concerted nature of the retro-cheletropic elimination.[4]
Visualizing the Decomposition Pathway
The following diagram illustrates the concerted retro-cheletropic elimination of this compound.
Caption: Retro-cheletropic elimination of this compound.
Kinetics and Thermodynamics
The decomposition of this compound is a unimolecular reaction that follows first-order kinetics.[5] The rate of the reaction is primarily dependent on temperature.
Activation Energy and Solvent Effects
The activation energy required for the thermal cracking of this compound is supplied by heating, typically in a high-boiling solvent like xylene or toluene.[3][9] The choice of solvent can influence the reaction rate. A kinetic study of a related substituted sulfolene derivative showed that the rate of decomposition decreases in more polar solvents.[5] For instance, the forward reaction rate constant (k₁) was found to be 4.5 times slower in methanol compared to cyclohexane.[5]
Quantitative Data
While specific kinetic parameters for the parent this compound are spread across various specialized literature, the following table summarizes the conceptual impact of reaction conditions.
| Parameter | Condition | Effect on Decomposition | Rationale |
| Temperature | Increase (e.g., >110 °C) | Increases Rate | Provides sufficient activation energy to overcome the reaction barrier.[3] |
| Solvent Polarity | Increase | Decreases Rate | The transition state is less polar than the ground state reactant, so polar solvents stabilize the reactant more, increasing the activation barrier.[5] |
| Pressure | Atmospheric | Favors Products | The reaction produces two moles of gas from one mole of solid, so lower pressure favors product formation according to Le Châtelier's principle. |
| Additives | Polymerization Inhibitor (e.g., hydroquinone) | No direct effect on rate, but improves yield | Prevents the polymerization of the 1,3-butadiene product.[1] |
Experimental Protocol: Monitoring Decomposition Kinetics via GC-MS
This section outlines a generalized protocol for studying the kinetics of this compound decomposition in solution.
Objective: To determine the first-order rate constant (k) for the thermal decomposition of this compound at a constant temperature.
Materials:
-
This compound
-
High-boiling point solvent (e.g., xylene, mesitylene)
-
Internal standard (e.g., dodecane)
-
Reaction vessel with reflux condenser and septum for sampling
-
Constant temperature oil bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Syringes for sampling
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and the internal standard (dodecane) into a volumetric flask.
-
Dissolve the solids in the chosen solvent (e.g., xylene) to create a stock solution of known concentration.
-
-
Reaction Setup:
-
Place a known volume of the stock solution into the reaction vessel.
-
Equip the vessel with a reflux condenser to prevent solvent loss. The condenser outlet should be vented to a fume hood to safely handle the evolved SO₂ gas.[2]
-
Immerse the reaction vessel in the pre-heated oil bath set to the desired constant temperature (e.g., 130 °C).
-
-
Kinetic Monitoring:
-
Once the solution reaches the target temperature, start a timer (t=0).
-
Immediately withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe through the septum. This is the t=0 sample.
-
Quench the reaction in the aliquot by diluting it in a vial containing a cold solvent.
-
Continue to withdraw aliquots at regular time intervals (e.g., every 15 minutes) for a duration sufficient to observe significant decomposition (e.g., 2-3 hours). Quench each sample immediately.
-
-
Analysis by GC-MS:
-
Analyze each quenched aliquot using GC-MS.
-
The GC method should be optimized to separate this compound, the internal standard, and the solvent.
-
Integrate the peak areas for this compound and the internal standard for each time point. The ratio of the peak area of this compound to the peak area of the internal standard is proportional to the concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the ratio of peak areas (ln[Area_sulfolene / Area_standard]) versus time (t).
-
For a first-order reaction, this plot should yield a straight line.
-
The slope of this line is equal to the negative of the rate constant (-k).
-
The half-life (t₁/₂) of the reaction can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Conclusion
The decomposition of this compound is a powerful and elegant reaction in the chemist's toolkit. Its mechanism, a thermally induced retro-cheletropic elimination, is a classic example of pericyclic reaction principles governed by orbital symmetry. Understanding the concerted nature of this pathway, its kinetics, and the influence of reaction parameters is essential for its effective application in the synthesis of complex molecules. The ability to generate a reactive diene in situ from a stable solid precursor underscores its utility and importance in modern organic synthesis.
References
-
Sulfolene. Wikipedia.[Link]
-
Diels Alder Reaction Experiment Part 1, Prelab. YouTube.[Link]
-
Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). University of California, Irvine.[Link]
-
Experiment #4. Course Hero.[Link]
- Lab report #4: Diels-Alder Reaction.Google Docs.
-
Cheletropic reaction. Wikipedia.[Link]
-
The Sulfolene Protecting Group: Observation of a Direct Photoinitiated Cheletropic Ring Opening. ResearchGate.[Link]
-
Experiment #4 Diels-Alder Reaction. Edubirdie.[Link]
-
1968 3 Sulfolene A Butadiene Source For A Diels Alder Synthesis An Undergraduate Laboratory Experiment. Scribd.[Link]
-
This compound: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment. Semantic Scholar.[Link]
-
Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. National Institutes of Health.[Link]
-
THERMOLYSIS OF SUBSTITUTED ß-HYDROXYKETONES-ß-ARYL. A COMPUTATIONAL STUDY. SciELO Colombia.[Link]
-
Understanding the kinetics and mechanism of thermal cheletropic elimination of N2 from (2,5-dihydro-1H-pyrrol-1-ium-1-ylidene) amide using RRKM and ELF theories. Hasselt University.[Link]
-
Cheletropic Reactions. Baran Lab, Scripps Research.[Link]
Sources
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
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Technical Guide: 3-Sulfolene as a Superior In-Situ Source of 1,3-Butadiene for Research and Development
Abstract
In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of cyclic and polycyclic systems.[1] A key component of this reaction, 1,3-butadiene, is a gaseous and flammable substance at room temperature, posing significant challenges for handling, storage, and accurate dosage in experimental setups.[2] This technical guide provides an in-depth exploration of 3-sulfolene (also known as butadiene sulfone) as a stable, crystalline solid precursor for the convenient and safe in-situ generation of 1,3-butadiene.[3] We will delve into the underlying mechanism of the retro-cheletropic reaction, provide validated experimental protocols, and discuss critical parameters that ensure high-yield, reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Gaseous Reagents
The direct use of 1,3-butadiene in laboratory synthesis requires specialized equipment, such as cooled vessels and gas-tight syringes, to manage its low boiling point (-4.4 °C) and flammability. These handling complexities can introduce variability and safety risks into sensitive chemical processes. The use of an in-situ source, a precursor that generates the reactive species directly within the reaction mixture, elegantly circumvents these issues. This compound, a white, odorless, and indefinitely storable crystalline solid, is an exemplary solution, providing a safe and practical "masked" form of 1,3-butadiene.[3][4] Upon controlled heating, it cleanly decomposes to release 1,3-butadiene and sulfur dioxide, allowing the diene to be immediately consumed by a dienophile present in the reaction vessel.[5][6]
The Core Mechanism: Thermal Cheletropic Extrusion
The liberation of 1,3-butadiene from this compound is a classic example of a pericyclic reaction, specifically a thermal retro-cheletropic reaction.[6][7] Cheletropic reactions are a subclass of cycloadditions where two new bonds are made to, or broken from, a single atom.[7] In this case, the two carbon-sulfur sigma bonds in the this compound ring break concertedly, releasing sulfur dioxide (SO₂) and forming the conjugated diene.[5][8]
This process proceeds through a cyclic transition state involving a redistribution of six electrons, and for this reason, is often mechanistically compared to a retro-Diels-Alder reaction.[1][5][6] The reaction is driven by heat and is entropically favorable, as one solid molecule fragments into two gaseous molecules (at reaction temperature), increasing the system's disorder.
-
Apparatus Setup: Assemble a 25-mL round-bottom flask with a magnetic stir bar, fitted with a water-cooled reflux condenser in a heating mantle. [9][10]Ensure the setup is securely clamped within a fume hood.
-
Charging the Flask: To the flask, add 2.5 g of this compound, 1.5 g of finely pulverized maleic anhydride, and 1.0 mL of dry xylene. [10]The xylene acts as a solvent to create a homogenous reaction mixture.
-
Initial Dissolution: Gently warm the mixture while stirring. It is crucial to ensure all solids are completely dissolved before proceeding to reflux. [10][11]This step ensures that the decomposition of this compound occurs in the presence of the dissolved dienophile for maximum reaction efficiency. [11]4. Thermal Reaction: Increase the heating to bring the mixture to a moderate reflux. [10]Bubbles of SO₂ will be observed as the this compound decomposes. [10]Maintain this reflux for 30 minutes. Avoid overly vigorous heating to prevent the loss of gaseous 1,3-butadiene. [12]5. Cooling and Workup: After 30 minutes, remove the heat source and allow the flask to cool. [12]Add 10 mL of xylene to the warm mixture and stir until any precipitate that formed upon cooling has redissolved. [11]6. Crystallization: Transfer the solution to an Erlenmeyer flask. Slowly add approximately 5 mL of petroleum ether to the solution to induce precipitation of the product, as the anhydride is less soluble in this mixed solvent system. [11]Cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the resulting white crystalline product by vacuum filtration, wash the crystals with a small amount of cold petroleum ether, and allow them to air dry. [11]The product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, can then be characterized by determining its mass (for yield calculation) and melting point (to assess purity).
Conclusion
This compound serves as an outstanding reagent for the safe and reproducible in-situ generation of 1,3-butadiene. Its solid, stable nature obviates the significant challenges associated with handling a gaseous diene, making complex cycloaddition reactions more accessible and reliable. By understanding the underlying cheletropic extrusion mechanism and carefully controlling key experimental parameters such as temperature and heating rate, researchers can effectively harness the synthetic power of 1,3-butadiene for a wide range of applications, from academic discovery to the synthesis of complex pharmaceutical intermediates.
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A Guide to the Thermal Extrusion of Sulfur Dioxide from 3-Sulfolene: Mechanism, Protocol, and Application
This technical guide provides an in-depth exploration of the thermal extrusion of sulfur dioxide (SO₂) from 3-sulfolene. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the fundamental principles, causality behind experimental choices, and field-proven methodologies for leveraging this powerful reaction.
Introduction: The Strategic Value of a Solid Butadiene Source
In the landscape of organic synthesis, the controlled generation of reactive intermediates is paramount. 1,3-butadiene, a cornerstone C4 building block for constructing six-membered rings via the Diels-Alder reaction, exists as a gas at room temperature, making it cumbersome and hazardous to handle.[1][2] this compound (also known as butadiene sulfone) presents an elegant solution to this challenge. It is a white, crystalline, and indefinitely stable solid that, upon moderate heating, cleanly decomposes to release 1,3-butadiene and sulfur dioxide gas.[1][3][4]
This process, a thermal retro-cheletropic reaction, allows for the in-situ generation of highly pure, s-cis conformer 1,3-butadiene, which can be immediately trapped by a dienophile in the reaction mixture.[5][6][7] The advantages are significant: it obviates the need for gas handling equipment, enhances safety, and minimizes the formation of polymeric by-products often associated with an excess of free diene.[4][8]
Mechanistic Underpinnings: A Pericyclic Perspective
The thermal decomposition of this compound is a classic example of a cheletropic elimination, a specific subclass of pericyclic reactions.[4][9] Understanding the mechanism is key to appreciating its efficiency and predictability.
Causality of the Reaction: The reaction involves the concerted, thermally-allowed cleavage of two carbon-sulfur sigma bonds.[5][10] According to Woodward-Hoffmann rules, this process is classified as a symmetry-allowed [σ²s + σ²s + π²s] cycloreversion. The transition state involves a cyclic array of six electrons, leading to the formation of two new π-bonds in 1,3-butadiene and the liberation of a stable, gaseous molecule, SO₂.[4] This entropic favorability, driven by the formation of two molecules from one and the irreversible loss of a gas, is a powerful thermodynamic driver for the reaction.
Kinetic and Thermodynamic Profile: The decomposition of this compound is thermally initiated, with significant rates observed at temperatures between 110-130°C.[11] While the reaction is reversible, the forward extrusion is dominant under typical laboratory conditions where the gaseous SO₂ is vented.[1] The onset of decomposition for sulfones in five-membered rings can occur in the range of 140–260°C.[12] The stability of this compound at room temperature combined with its clean decomposition at elevated temperatures provides a wide and convenient operational window for synthesis.
A Self-Validating Experimental Protocol: Diels-Alder Synthesis
The primary application of this reaction is the in-situ generation of butadiene for Diels-Alder cycloadditions. The following protocol for the synthesis of 4-cyclohexene-cis-1,2-dicarboxylic anhydride is a robust and validated workflow that demonstrates the technique's utility.
Objective: To synthesize a Diels-Alder adduct by reacting thermally generated 1,3-butadiene with maleic anhydride.[11][13]
Materials and Reagents
| Reagent/Material | Purpose | Notes |
| This compound (C₄H₆O₂S) | 1,3-Butadiene source | Solid, stable precursor.[8] |
| Maleic Anhydride (C₄H₂O₃) | Dienophile | Electron-poor alkene. Causes burns; handle with care.[14] |
| Xylene (or Toluene) | High-boiling solvent | Provides necessary reaction temperature; dissolves reactants.[2][13] |
| Petroleum Ether | Recrystallization solvent | Induces precipitation of the product.[13] |
| Round-bottom flask | Reaction vessel | --- |
| Reflux condenser | Prevent solvent loss | --- |
| Heating mantle/hot plate | Heat source | Allows for controlled heating to reflux. |
| Fume Hood | Safety Critical | To vent toxic SO₂ gas. [4][15] |
Step-by-Step Methodology
-
Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating source. Crucially, this entire setup must be placed inside a certified chemical fume hood to safely vent the SO₂ gas produced. [4][15] A gas outlet tube from the top of the condenser leading to a gas trap (e.g., a beaker of water) can be used to monitor gas evolution.[14]
-
Charging the Flask: To the round-bottom flask, add this compound, maleic anhydride, and a minimal amount of a high-boiling solvent like xylene.[13][16] The solvent ensures a homogeneous reaction mixture and facilitates heat transfer.
-
Heating and Reaction:
-
Begin heating the mixture gently with stirring. The initial goal is to fully dissolve the solid reactants.[14] This step is critical; bringing the mixture to reflux before dissolution can cause the this compound to decompose and the resulting butadiene gas to escape before it has a chance to react with the dissolved maleic anhydride, thereby lowering the yield.[7]
-
Once a clear solution is obtained, increase the heating rate to bring the mixture to a moderate reflux. Vigorous bubbling will be observed as SO₂ evolves.
-
Maintain the reflux for approximately 30-60 minutes to ensure complete decomposition of the this compound.[13][14]
-
-
Isolation and Purification:
-
After the reflux period, remove the heat source and allow the flask to cool to room temperature.
-
To the cooled solution, add a volume of a non-polar solvent in which the product is poorly soluble, such as petroleum ether, to induce crystallization.[13]
-
Cool the mixture further in an ice bath to maximize the precipitation of the product.
-
Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of cold petroleum ether.
-
-
Characterization: Dry the product and determine its mass, calculate the percentage yield, and verify its identity and purity via melting point analysis.[11]
Quantitative Data and Expected Outcomes
The following table summarizes typical parameters for the synthesis of endo-cis-4-cyclohexene-1,2-dicarboxylic anhydride.
| Parameter | Value | Source |
| Reactant Ratio | ~1.4 : 1 (this compound : Maleic Anhydride) | [16] |
| Solvent | Xylene | [13][16] |
| Reaction Temperature | ~110-140°C (Reflux) | [11] |
| Reaction Time | 30 minutes | [13][14] |
| Typical Yield | 82-90% | [11] |
| Product Melting Point | 103-106°C | [11] |
Critical Safety and Handling Mandates
While this compound itself is a relatively benign solid, the thermal extrusion process generates sulfur dioxide, a toxic and corrosive gas.[4][8] Adherence to strict safety protocols is non-negotiable.
-
Sulfur Dioxide (SO₂):
-
Hazard: SO₂ is toxic if inhaled and is a severe respiratory tract irritant.[17][18] Symptoms of exposure can be delayed.[19]
-
Control: All operations involving the heating of this compound must be performed in a well-ventilated chemical fume hood. [4][15]
-
Personal Protective Equipment (PPE): Chemical safety goggles, face shields, and appropriate chemical-resistant gloves are mandatory.[19][20]
-
-
Emergency Response:
Conclusion
The thermal extrusion of sulfur dioxide from this compound is more than a mere reaction; it is a strategic tool that provides a safe, reliable, and controllable source of 1,3-butadiene for complex synthesis. By understanding the pericyclic mechanism that governs its transformation and adhering to a validated, safety-conscious experimental protocol, researchers can effectively harness this process to construct molecular architectures with high efficiency and predictability. Its utility continues to be demonstrated in the synthesis of natural products and other structurally intricate molecules, cementing its place as an indispensable reaction in the modern organic chemist's toolkit.[22][23]
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Cheletropic reaction synthesis of 3-Sulfolene.
An In-Depth Technical Guide to the Cheletropic Synthesis of 3-Sulfolene
Abstract
This compound (2,5-dihydrothiophene-1,1-dioxide) is a pivotal crystalline solid in organic synthesis, primarily valued as a stable and safe surrogate for gaseous 1,3-butadiene.[1] Its synthesis via the [4+1] cheletropic reaction between 1,3-butadiene and sulfur dioxide represents a classic and efficient method for its production. This guide provides a comprehensive overview of the theoretical underpinnings, a detailed experimental protocol, critical safety considerations, and the mechanistic intricacies of this reaction. Designed for researchers and drug development professionals, this document elucidates the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction: The Significance of this compound
In the landscape of organic chemistry, the Diels-Alder reaction is a cornerstone for the construction of six-membered rings. However, its simplest diene, 1,3-butadiene, is a flammable gas at room temperature, posing significant handling and safety challenges.[2] this compound elegantly circumvents this issue. It is a stable, odorless, crystalline solid that, upon heating, undergoes a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide in situ.[3][4] This controlled release allows for the safe and efficient execution of Diels-Alder reactions, as the gaseous diene is consumed as it is generated, preventing pressure buildup and minimizing exposure.[5]
The formation of this compound is itself a textbook example of a cheletropic reaction, a subclass of pericyclic reactions where two sigma bonds are concertedly formed to a single atom—in this case, the sulfur atom of sulfur dioxide (SO₂).[6][7] Understanding this synthesis is fundamental to leveraging this compound's utility in more complex molecular construction.
The [4+1] Cheletropic Reaction Mechanism
The synthesis of this compound is a reversible [4+1] cycloaddition between 1,3-butadiene and sulfur dioxide.[7][8] In this concerted process, the four π-electrons of the diene and a lone pair of electrons from sulfur dioxide participate in a cyclic transition state to form two new carbon-sulfur sigma bonds.
Theoretical and Mechanistic Analysis
The reaction is governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules.[9][10] Thermodynamically, the forward reaction (cycloaddition) is exothermic (ΔHº ≈ –16.5 kcal/mol) and is favored at lower temperatures.[8] However, the reaction also involves a significant decrease in entropy (ΔSº is negative) as two molecules combine into one.[8] Consequently, at elevated temperatures (typically above 100-110 °C), the entropy term (TΔS) dominates, and the equilibrium shifts to favor the retro-cheletropic reaction, leading to the decomposition of this compound back into butadiene and SO₂.[2][8] This temperature-dependent equilibrium is the key to its utility as a diene source.
The reaction between a 1,3-diene and SO₂ can theoretically yield two different products: a six-membered sultine via a hetero-Diels-Alder reaction (the kinetic product) or the five-membered this compound via a cheletropic reaction (the thermodynamic product).[6][11] For the reaction with butadiene, the five-membered sulfolene ring is significantly more stable, making it the overwhelmingly favored product under standard synthetic conditions.[6][11]
Caption: The concerted [4+1] cheletropic cycloaddition pathway.
Experimental Protocol: Synthesis of this compound
This protocol describes the direct synthesis of this compound from liquefied 1,3-butadiene and sulfur dioxide. This procedure requires specialized equipment for handling pressurized reagents. A safer alternative involves using sodium metabisulfite as an in situ source of SO₂.[12][13]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |
| 1,3-Butadiene | C₄H₆ | 54.09 | Flammable gas, b.p. -4.4 °C |
| Sulfur Dioxide | SO₂ | 64.07 | Toxic, corrosive gas, b.p. -10 °C[14] |
| Hydroquinone (inhibitor) | C₆H₄(OH)₂ | 110.11 | Polymerization inhibitor[3] |
| Pressure Vessel/Autoclave | - | - | Capable of withstanding >10 atm |
Step-by-Step Procedure
-
Safety First: This reaction must be conducted in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[15][16] An emergency plan for accidental gas release should be in place.[14]
-
Reactor Preparation: A clean, dry pressure vessel (autoclave) is charged with a small amount of a polymerization inhibitor, such as hydroquinone (~0.5-1.0 g).[5] The vessel is then sealed and cooled to approximately -15 °C using a cooling bath (e.g., dry ice/acetone).
-
Reagent Addition:
-
Carefully condense liquid sulfur dioxide (e.g., 68 g, 1.06 mol) into the cooled pressure vessel.
-
Subsequently, condense liquid 1,3-butadiene (e.g., 54 g, 1.00 mol) into the vessel. The reagents are typically used in near-equimolar amounts, with a slight excess of SO₂ sometimes employed.
-
-
Reaction Conditions: The sealed vessel is allowed to warm to room temperature. The reaction can proceed over several days at ambient temperature or can be accelerated by heating. For a more rapid synthesis, the vessel can be heated to ~100-130 °C for 30-60 minutes.[17] The autogenous pressure will increase upon heating.
-
Reaction Workup and Isolation:
-
After the reaction period, cool the vessel to room temperature.
-
Carefully vent any unreacted SO₂ and butadiene in a safe manner (e.g., through a scrubbing solution like sodium hydroxide).
-
Open the vessel to retrieve the crude product, which should be a solid mass of this compound.
-
-
Purification:
-
The crude this compound can be purified by recrystallization. A common solvent system is water or methanol.[5]
-
Dissolve the crude solid in a minimum amount of hot solvent, treat with activated carbon if necessary to remove colored impurities, filter the hot solution, and allow it to cool slowly to form crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. The purified product is a white crystalline solid.
-
-
Characterization: The identity and purity of the product can be confirmed by measuring its melting point, which should be in the range of 65-66 °C.[3]
Caption: A streamlined workflow for the synthesis of this compound.
Safety Considerations: A Critical Overview
The primary hazards in this synthesis are associated with the reagents.
-
Sulfur Dioxide (SO₂): A highly toxic and corrosive gas that can cause severe skin burns, eye damage, and is toxic if inhaled.[14]
-
Engineering Controls: Must be handled in a process enclosure or a well-ventilated fume hood with a dedicated exhaust system.[15] A safety shower and eyewash station must be readily available.[18]
-
PPE: Chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., Viton®, Butyl rubber) are mandatory.[15] Respiratory protection, such as a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA), is required for non-routine operations or in case of a leak.[16][19]
-
Handling: Use corrosion-resistant equipment and a back-flow preventative device in piping. Cylinders must be secured in an upright position.[14][15]
-
-
1,3-Butadiene: An extremely flammable gas that can form explosive peroxides.
-
Handling: Ensure all sources of ignition are removed from the work area. Use equipment rated for handling flammable gases. The addition of a polymerization inhibitor is crucial for safe storage and reaction.[3]
-
Conclusion
The cheletropic synthesis of this compound from 1,3-butadiene and sulfur dioxide is a robust and historically significant reaction. It provides a practical solution to the challenges of handling gaseous 1,3-butadiene, transforming it into a stable, crystalline solid ideal for synthetic applications, most notably the Diels-Alder reaction. A thorough understanding of the reaction's temperature-dependent equilibrium and strict adherence to safety protocols are paramount for its successful and safe execution in a laboratory setting. Modern variations using SO₂ surrogates further enhance the safety and accessibility of this valuable synthetic intermediate.
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Brant, M., & Wulff, J. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Synthesis, 47(19), 2897-2912. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of this compound: Properties, Production, and Applications. Available at: [Link]
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Gámez-Montaño, R., et al. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. Organic & Biomolecular Chemistry, 16(16), 2919-2923. Available at: [Link]
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Michigan State University Department of Chemistry. (n.d.). The Diels-Alder Reaction. Available at: [Link]
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An In-Depth Technical Guide to the Physical Properties of 3-Sulfolene: Melting Point and Solubility
Abstract: 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide) is a pivotal organosulfur compound, widely recognized for its role as a stable, solid-state source of 1,3-butadiene for Diels-Alder reactions and other syntheses.[1][2] A comprehensive understanding of its physical properties is paramount for its effective handling, application, and the optimization of reaction protocols. This technical guide provides a detailed examination of two core physical characteristics of this compound: its melting point and solubility profile. We will delve into established values, the causality behind experimental methodologies for their determination, and the practical implications for researchers in synthetic chemistry and drug development.
Melting Point: A Key Indicator of Purity and Stability
The melting point of a crystalline solid is a fundamental physical property that provides immediate insight into its identity and purity. For this compound, which typically presents as a white to off-white crystalline solid, this value is critical for confirming material integrity before its use in sensitive synthetic applications.[3][4][5]
Reported Melting Point Values
Multiple authoritative sources have characterized the melting point of this compound. The data, summarized below, show a consistent, narrow range, which is indicative of a well-defined crystalline structure.
| Property | Reported Value (°C) | Reported Value (°F) | Source(s) |
| Melting Point | 62.0 - 68.0 °C | Thermo Fisher Scientific[5] | |
| Melting Point | 65.0 - 66.0 °C | ChemicalBook, ChemBK[6][7] | |
| Melting Point | 64.0 - 65.5 °C | NOAA, PubChem, DrugFuture[3][4][8] | |
| Melting Point | 62.0 - 65.0 °C | Sigma-Aldrich[9] | |
| Melting Point | 65.0 °C | 149 °F | Spectrum Chemical, Wikidata[10][11] |
The slight variations observed across different suppliers and datasets can be attributed to minor differences in purity (e.g., ≥97.5% vs. ≥98.0%) and the specific analytical method employed.[5][9] It is crucial to note that this compound can begin to decompose above its melting point, liberating sulfur dioxide and 1,3-butadiene.[1][6] This thermal lability is its primary utility in synthesis but also underscores the need for precise temperature control during melting point analysis to prevent decomposition from skewing the results.
Protocol: Accurate Melting Point Determination (Capillary Method)
The capillary melting point method remains the gold standard for its simplicity, accuracy, and minimal sample requirement. The causality behind this protocol is rooted in providing a slow, uniform temperature ramp, allowing for the precise observation of the phase transition from solid to liquid.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A coarse or moist sample will lead to inefficient heat transfer and a broadened, inaccurate melting range.
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm. Tightly packing the sample ensures uniform heating.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Heating Protocol:
-
Rapid Ramp: Initially, heat the block rapidly to approximately 10-15°C below the expected melting point (e.g., to 50°C). This step efficiently reduces analysis time.
-
Slow Ramp: Decrease the heating rate to 1-2°C per minute. A slow ramp rate is critical to ensure the sample and the thermometer are in thermal equilibrium, preventing an overestimation of the melting point.
-
-
Observation & Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has melted into a clear liquid.
-
The melting range is reported as T1 - T2. For pure this compound, this range should be narrow (≤ 2°C). A broad melting range often signifies the presence of impurities.
-
Solubility Profile: The Foundation for Application
The solubility of this compound dictates its utility as a reactant and a solvent. Its unique structure, featuring a polar sulfone group and a nonpolar hydrocarbon backbone, allows for solubility in a range of solvents.
Qualitative and Quantitative Solubility Data
This compound is generally characterized as being soluble in water and a variety of common organic solvents.[7][8][12] This broad solubility is advantageous for its use in diverse reaction media.
| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |
| Water | 50-100 mg/mL at 16°C (61°F) | Soluble | NOAA, PubChem[3][4] |
| Water | 130 g/L (130 mg/mL) | Soluble | ChemicalBook, Sigma-Aldrich[6][9] |
| Ethanol | - | Soluble | ChemicalBook, Fisher Scientific[6][12] |
| Benzene | - | Soluble | ChemicalBook, Fisher Scientific[6][12] |
| Ether | - | Soluble | ChemicalBook, Fisher Scientific[6][12] |
| Xylene | Soluble upon warming | - | Student Experiment[2] |
The high polarity of the sulfone group facilitates strong dipole-dipole interactions with polar solvents like water and ethanol. The overall molecular structure also allows for miscibility with less polar aromatic solvents such as benzene and xylene.[1] Conversely, it is expected to have poor solubility in nonpolar aliphatic solvents like paraffins (e.g., hexane).[13]
Experimental Workflow: Isothermal Shake-Flask Solubility Determination
To quantitatively determine the solubility of this compound in a novel solvent system, the isothermal shake-flask method is a robust and reliable choice. This protocol is self-validating because it ensures that the system reaches true thermodynamic equilibrium.
Workflow Visualization
Caption: Isothermal Shake-Flask method for quantitative solubility analysis.
Detailed Protocol:
-
System Preparation: To a series of glass vials, add a precisely weighed amount of the chosen solvent. The choice of solvent is critical and should be based on the intended application (e.g., a high-boiling solvent for a high-temperature reaction).[2]
-
Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.
-
Equilibration: Seal the vials and place them in an incubator or water bath shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The extended time ensures the dissolution rate is not a limiting factor.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours. This allows the excess solid this compound to settle, providing a clear supernatant for sampling.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid introducing temperature fluctuations that could alter solubility, this step should be performed quickly. Use of a pre-warmed pipette tip is recommended.
-
Quantification: Determine the concentration of this compound in the aliquot.
-
Gravimetric Analysis: Transfer the aliquot to a pre-weighed vial, evaporate the solvent under vacuum, and weigh the remaining solid residue. This method is simple but requires a non-volatile solute and volatile solvent.
-
Chromatographic Analysis (e.g., HPLC): Dilute the aliquot with a suitable mobile phase and analyze it using a calibrated High-Performance Liquid Chromatography system. This provides higher accuracy and is suitable for a wider range of solvents.
-
-
Calculation: Express the solubility in standard units, such as mg/mL or g/L.
Practical Implications for the Researcher
-
Purity Assessment: A sharp melting point within the accepted range (e.g., 64-66°C) provides a quick and reliable confirmation of the purity of a batch of this compound.[1][6] A depressed or broad range suggests contamination, which could introduce unwanted side products in a synthesis.
-
Reaction Solvent Selection: The solubility data guides the choice of solvent for reactions. For Diels-Alder reactions, a solvent that readily dissolves this compound at the reaction temperature (often >110°C to induce decomposition) is required.[14] High-boiling aromatic solvents like xylene or sulfolane itself are often used.[2]
-
Purification Strategies: The differential solubility of this compound in various solvents is the basis for its purification by recrystallization. An ideal recrystallization solvent would be one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Safe Handling and Storage: Knowledge of the melting point is crucial for storage. It should be stored in a cool place, well below its melting point, to ensure long-term stability.[6][9]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Sulfolene
Introduction
3-Sulfolene, also known as 2,5-dihydrothiophene 1,1-dioxide or butadiene sulfone, is a white, crystalline organosulfur compound with the chemical formula C₄H₆O₂S.[1][2] It is a molecule of significant interest in synthetic organic chemistry, primarily serving as a stable, solid source of 1,3-butadiene.[3] Through a reversible cheletropic reaction, this compound decomposes upon heating to release gaseous butadiene and sulfur dioxide, making it a convenient and safer alternative to handling gaseous butadiene for applications like the Diels-Alder reaction.[4]
Given its pivotal role as a chemical precursor, the unambiguous identification and purity assessment of this compound are critical. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide provides a detailed analysis of the NMR and IR data for this compound, explains the structural basis for the observed spectra, and outlines field-proven protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.[5] For this compound, its C₂ᵥ symmetry greatly simplifies the spectra, resulting in only two unique signals in both the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two chemically non-equivalent sets of protons: the aliphatic protons alpha to the sulfone group (Hₐ) and the vinylic protons of the double bond (Hᵦ).[6][7]
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Methylene Protons (Hₐ) | ~3.75 | Singlet | 4H |
| Vinylic Protons (Hᵦ) | ~6.08 | Singlet | 2H |
| Data acquired in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Source:[6] |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The causality behind these chemical shifts lies in the electronic environment of the protons.[8]
-
Vinylic Protons (Hᵦ, ~6.08 ppm): These protons are attached to sp²-hybridized carbons of the double bond. The π-electron system of the alkene deshields these protons, causing them to resonate at a significantly lower field (higher ppm value) compared to aliphatic protons.[9]
-
Methylene Protons (Hₐ, ~3.75 ppm): These protons are on sp³-hybridized carbons. Their chemical shift is further downfield than a typical alkane (which appears at 0.8-1.9 ppm) due to the strong electron-withdrawing inductive effect of the adjacent sulfone group (-SO₂-).[8] This group pulls electron density away from the neighboring carbons and their attached protons, reducing their shielding and shifting their resonance to a higher frequency.[9]
Due to the molecule's symmetry and the specific bond angles and distances, the coupling between the Hₐ and Hᵦ protons is often minimal or unresolved in standard resolution spectra, leading to the observation of two sharp singlets.[6][7]
Diagram: Proton Environments in this compound
Caption: Distinct proton environments in this compound.
¹³C NMR Spectroscopy of this compound
Consistent with the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum displays two signals, one for the two equivalent methylene carbons (Cₐ) and one for the two equivalent vinylic carbons (Cᵦ).[10]
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Methylene Carbons (Cₐ) | 51.7 |
| Vinylic Carbons (Cᵦ) | 127.3 |
| Data acquired in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Source:[10] |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The chemical shifts of the carbon atoms are dictated by their hybridization and electronic environment.[11]
-
Vinylic Carbons (Cᵦ, 127.3 ppm): These sp²-hybridized carbons resonate in the typical alkene region (115-140 ppm).[12]
-
Methylene Carbons (Cₐ, 51.7 ppm): These sp³-hybridized carbons are significantly deshielded and shifted downfield from a standard alkane carbon (10-35 ppm) due to the powerful electron-withdrawing effect of the sulfone group, similar to the effect observed on their attached protons.[11][12]
Experimental Protocol for NMR Analysis
This protocol ensures the acquisition of high-quality, reproducible NMR data.[13]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound. For ¹³C NMR, a higher concentration (20-50 mg) is preferable to improve the signal-to-noise ratio.[14]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
To ensure spectral homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14] The final sample height should be ~4-5 cm.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient. 8 to 16 scans are usually adequate for a sample of this concentration.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A 45° pulse angle with a 2-second relaxation delay is a good starting point. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[5]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.[15]
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[16] The IR spectrum of this compound is dominated by strong absorptions from the sulfone group.[17]
| Frequency (cm⁻¹) | Vibration Mode | Intensity |
| ~3040 | C-H stretch (sp²) | Medium |
| ~2940 | C-H stretch (sp³) | Medium |
| ~1630 | C=C stretch | Weak-Medium |
| ~1310 | S=O asymmetric stretch | Strong |
| ~1130 | S=O symmetric stretch | Strong |
| Data represents typical values for sulfones and alkenes. Sources:[18][19] |
Expertise & Experience: Interpreting the IR Spectrum
The key to interpreting the IR spectrum of this compound is recognizing the highly characteristic and intense bands of the sulfone group.
-
S=O Stretching: The most prominent features are the two strong bands for the sulfone group. The asymmetric stretch occurs at a higher frequency (~1310 cm⁻¹) and the symmetric stretch at a lower frequency (~1130 cm⁻¹).[19] The high intensity of these bands is due to the large change in dipole moment during the S=O bond vibrations. Their presence is a definitive indicator of a sulfone.
-
C-H Stretching: The spectrum shows distinct C-H stretching vibrations. The band above 3000 cm⁻¹ (~3040 cm⁻¹) is characteristic of C-H bonds on sp²-hybridized (alkene) carbons, while the band below 3000 cm⁻¹ (~2940 cm⁻¹) is from the C-H bonds on the sp³-hybridized (alkane) carbons.[16]
-
C=C Stretching: A weaker absorption around 1630 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond. Its intensity is variable and can be weak for symmetric alkenes.
Diagram: Key Vibrational Modes of this compound
Caption: Correlation of functional groups to IR absorptions.
Experimental Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for obtaining the IR spectrum of solid or liquid samples with minimal preparation.[20][21]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or ZnSe) is clean.[20] Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
-
Collect a background spectrum of the empty, clean ATR crystal. This is a critical self-validating step that accounts for atmospheric (CO₂, H₂O) and instrument-related absorptions, which will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of crystalline this compound (a few milligrams is sufficient) directly onto the center of the ATR crystal.[22]
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Inadequate contact is a common source of poor-quality spectra.[23]
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The typical data collection range is 4000-400 cm⁻¹.
-
-
Data Processing & Cleanup:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, raise the press arm, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.[24]
-
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the IR, ¹H NMR, and ¹³C NMR spectra provide complementary information that, when combined, allows for an unequivocal structural confirmation.
The workflow is a self-validating system:
-
IR analysis first confirms the presence of the key functional groups: sulfone (strong bands at ~1310/1130 cm⁻¹) and alkene (bands at ~3040 and ~1630 cm⁻¹).
-
¹H NMR analysis then quantifies the proton environments. The presence of two signals with a 4:2 (or 2:1) integration ratio perfectly matches the two sets of methylene and two sets of vinylic protons in the proposed structure.
-
¹³C NMR analysis corroborates this by showing exactly two signals, confirming the presence of two and only two distinct carbon environments, as dictated by the molecule's symmetry.
This combination of functional group identification (IR) and precise mapping of the carbon-hydrogen framework (NMR) leaves no ambiguity as to the structure of this compound.
Diagram: Integrated Spectroscopic Workflow
Caption: Workflow for structural confirmation of this compound.
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Spectroscopy Online. (2023). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]
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Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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Yamanishi, K., Sato, E., & Matsumoto, A. (2021). ¹H NMR spectra of the reaction systems of (a) this compound... [Image]. ResearchGate. Retrieved from [Link]
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-
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Chemical Stability and Storage of 3-Sulfolene
Abstract
This compound (2,5-Dihydrothiophene-1,1-dioxide), a crystalline solid, is a cornerstone reagent in synthetic organic chemistry, primarily valued as a stable and convenient precursor for in-situ generation of 1,3-butadiene. Its efficacy is intrinsically linked to its thermal lability, which necessitates a thorough understanding of its chemical stability to ensure safe handling, optimal storage, and successful experimental outcomes. This guide provides a detailed analysis of the stability profile of this compound, outlining its decomposition pathways, isomerization potential, and critical incompatibilities. It further establishes field-proven protocols for its storage and handling, designed for researchers, scientists, and professionals in drug development.
Introduction: The Dual Nature of this compound
This compound (CAS No. 77-79-2) is a cyclic sulfone that presents as a white to off-white, odorless crystalline solid.[1][2] Its prominence in organic synthesis is not due to its inertness, but rather its controlled reactivity. It serves as a safe and solid surrogate for gaseous 1,3-butadiene, eliminating the significant handling and flammability hazards associated with the gas.[2][3] The molecule is ingeniously designed by nature and synthesis to be stable under ambient conditions, yet readily decompose under thermal stress to release its constituent diene and sulfur dioxide via a reversible retro-cheletropic reaction.[4][5] This unique characteristic makes it indispensable for Diels-Alder reactions and other cycloadditions where precise, in-situ generation of the diene is advantageous.[2][4]
The Core of Stability: A Mechanistic Perspective
While generally described as a stable compound, the utility of this compound is defined by its predictable instability under specific conditions. Understanding these pathways is critical for its effective use.
The Primary Pathway: Retro-Cheletropic Decomposition
The most significant reaction governing the stability of this compound is its thermal decomposition. This is a concerted, pericyclic process known as a retro-cheletropic reaction, where two sigma bonds to a single atom (sulfur) are broken simultaneously.[2][6]
Upon heating, this compound reverts to 1,3-butadiene and sulfur dioxide (SO₂), both of which are gases at room temperature.[2][7] This decomposition is negligible at ambient temperatures but becomes significant above 80 °C and proceeds rapidly at temperatures commonly used for Diels-Alder reactions (typically 110-140 °C).[1][8][9] The reaction is entropically driven by the formation of two gaseous molecules from a single solid one.[6] Because this reaction is reversible, the synthesis of this compound is achieved by reacting 1,3-butadiene with SO₂.[1][10]
Caption: Isomerization equilibrium between this compound and 2-Sulfolene.
Chemical Incompatibilities
This compound's stability is compromised by contact with certain chemical classes. These incompatibilities are crucial to recognize for safe storage and handling.
-
Strong Oxidizing Agents: Violent reactions are possible with strong oxidizing agents. [11]* Strong Reducing Agents: May react with strong reducing agents to generate toxic and flammable hydrogen sulfide. [12]* Dust Explosion Hazard: As a fine powder, this compound can form an explosible dust-air mixture if dispersed.
Quantitative Data and Properties
A summary of key physical and chemical properties is essential for practical laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O₂S | [13] |
| Molecular Weight | 118.15 g/mol | [13] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 62 - 66 °C (145.4 - 151 °F) | [14] |
| Flash Point | 112 °C (233.6 °F) - closed cup | [15][14] |
| Decomposition Temp. | Onset ~80-100 °C | [1][8] |
| Solubility | Soluble in water (130 g/L), ethanol, and benzene. | [4][14][16] |
| Bulk Density | ~840 kg/m ³ | [14] |
Best Practices for Storage and Handling
Adherence to proper storage and handling protocols is paramount to preserving the chemical integrity of this compound and ensuring laboratory safety.
Recommended Storage Conditions
The primary objective of storage is to prevent premature thermal decomposition, isomerization, and contamination.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Store in a cool, dry place. Recommended range: 2-30 °C. | Prevents thermal decomposition and potential isomerization. | [11][14][17] |
| Atmosphere | Keep container tightly closed. | Protects from moisture and atmospheric contaminants. | [11] |
| Location | Well-ventilated area away from heat sources and ignition. | Minimizes risk in case of accidental release and prevents thermal stress. | [11][15][18] |
| Incompatibles | Store away from strong oxidizing agents. | Prevents potentially violent hazardous reactions. | [11][15][17] |
Safe Handling Workflow
The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Standard workflow for safe laboratory handling of this compound.
Experimental Protocol: In-Situ Generation of 1,3-Butadiene for a Diels-Alder Reaction
This protocol provides a self-validating system for utilizing this compound, directly applying the principles of its thermal instability.
Objective: To synthesize cis-4-Cyclohexene-1,2-dicarboxylic anhydride via a Diels-Alder reaction between in-situ generated 1,3-butadiene and maleic anhydride. [2][19] Materials:
-
This compound (e.g., 2.5 g)
-
Maleic Anhydride (e.g., 1.5 g)
-
Xylene (solvent, ~11 mL total)
-
Petroleum Ether (for crystallization)
-
Round-bottom flask (25 mL), reflux condenser, heating mantle, stirrer.
Methodology:
-
Preparation: In a 25 mL round-bottom flask, combine this compound (2.5 g), maleic anhydride (1.5 g), and 1 mL of xylene. Add a magnetic stir bar.
-
Causality: Xylene acts as a high-boiling solvent, allowing the reaction to reach the required temperature for decomposition while keeping the dienophile in solution. [19]2. Apparatus Setup: Equip the flask with a reflux condenser. Ensure the apparatus is securely clamped within a fume hood.
-
Trustworthiness: The fume hood is critical to contain the toxic sulfur dioxide gas evolved during the reaction. [2]3. Thermal Decomposition and Reaction: Begin stirring and gently heat the mixture using a heating mantle. The solids will dissolve, and as the temperature rises above 100 °C, the this compound will begin to decompose, releasing 1,3-butadiene and SO₂.
-
Causality: Heating is the trigger for the retro-cheletropic reaction. A gentle, controlled temperature increase ensures the butadiene is generated slowly and can react with the maleic anhydride, minimizing side reactions like diene polymerization. [2]4. Reflux: Once the solution begins to reflux, maintain the gentle boil for approximately 30 minutes. The temperature should be kept below 160°C.
-
Trustworthiness: The reflux period ensures the reaction goes to completion. The evolved SO₂ gas will exit through the top of the condenser.
-
-
Isolation and Purification:
-
Allow the reaction vessel to cool to room temperature.
-
Add 10 mL of xylene to the cooled mixture to ensure the product is dissolved.
-
Transfer the solution to an Erlenmeyer flask and induce crystallization by slowly adding ~5 mL of petroleum ether.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the solid product by vacuum filtration.
-
Causality: Petroleum ether is a poor solvent for the product; adding it to the xylene solution reduces the product's solubility and forces it to crystallize, which is a standard purification technique. [19]
-
Conclusion
This compound is a robust and reliable reagent when its chemical stability is well-understood and respected. Its value lies in its thermal lability, which is harnessed for synthetic advantage. By adhering to the storage conditions outlined—cool, dry, and away from incompatibles—its shelf life can be considered indefinite for practical purposes. [1][4]Safe handling, particularly within a fume hood and with measures to prevent dust formation, mitigates the risks associated with its use. The protocols and data presented in this guide provide the necessary framework for researchers to confidently and safely integrate this compound into their synthetic workflows.
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3-Sulfolene and Its Derivatives: A Comprehensive Technical Guide for Organic Synthesis
Abstract
This guide provides an in-depth exploration of 3-sulfolene and its derivatives, pivotal reagents in modern organic chemistry. We will delve into the fundamental principles governing their reactivity, with a particular focus on their role as stable precursors for 1,3-dienes in cycloaddition reactions. This document will further detail the synthesis of various sulfolene derivatives and their expanding applications, not only as synthetic intermediates but also as integral structural motifs in biologically active molecules. Through a combination of mechanistic insights, detailed experimental protocols, and visual aids, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this versatile class of compounds.
Introduction: The Enduring Utility of a Cyclic Sulfone
This compound, also known as butadiene sulfone, is a white, crystalline solid that has established itself as an invaluable tool in the organic chemist's arsenal.[1] Its primary utility stems from its ability to serve as a stable, solid source of the gaseous and highly reactive 1,3-butadiene.[1][2] This is achieved through a reversible cheletropic extrusion of sulfur dioxide upon heating, a reaction that is both clean and efficient.[3][4] This in-situ generation of a diene circumvents the challenges associated with handling gaseous reagents and allows for controlled participation in a variety of cycloaddition reactions, most notably the Diels-Alder reaction.[2][5]
Beyond this foundational application, the this compound scaffold has proven to be a versatile platform for the synthesis of a diverse array of derivatives.[6] The functionalization of the sulfolene ring allows for the generation of substituted 1,3-dienes, which are key building blocks in the synthesis of complex natural products and pharmaceuticals.[7] Furthermore, the sulfone moiety itself is increasingly being recognized for its unique physicochemical properties, leading to the incorporation of sulfolene and its saturated analog, sulfolane, into the core structures of biologically active molecules.[8] This guide will explore the breadth of this compound chemistry, from its fundamental reactivity to its cutting-edge applications.
Core Principles of this compound Reactivity
The Cheletropic Extrusion: A Gateway to 1,3-Dienes
The hallmark reaction of this compound is its thermal decomposition to 1,3-butadiene and sulfur dioxide.[3] This process is a concerted, disrotatory cheletropic extrusion, a type of pericyclic reaction.[4][9] The reaction is reversible, and the forward reaction is favored at elevated temperatures, typically above 100 °C.[1]
Caption: Reversible cheletropic extrusion of SO2 from this compound.
This reaction provides a safe and convenient method for the in-situ generation of 1,3-butadiene, avoiding the need to handle the flammable and volatile gas directly.[2] The liberated diene can then be trapped by a suitable dienophile in a subsequent reaction.
Isomerization to 2-Sulfolene
In the presence of a base, this compound can isomerize to the thermodynamically more stable 2-sulfolene.[1] This isomerization is an important consideration in reactions involving basic conditions, as it can lead to a mixture of products.
Hydrogenation to Sulfolane
Catalytic hydrogenation of this compound yields sulfolane, a highly stable and polar aprotic solvent.[1][10] Sulfolane finds widespread use in various industrial processes, including the extraction of aromatic hydrocarbons.[10][11]
This compound in Diels-Alder Reactions: A Cornerstone of Cycloaddition Chemistry
The most prominent application of this compound is as a surrogate for 1,3-butadiene in the Diels-Alder reaction.[5][12] This [4+2] cycloaddition reaction is a powerful tool for the construction of six-membered rings.[2]
Reaction with Maleic Anhydride: A Classic Example
A classic undergraduate and research laboratory experiment involves the reaction of this compound with maleic anhydride to form 4-cyclohexene-cis-1,2-dicarboxylic anhydride.[12][13]
Caption: Workflow for the Diels-Alder reaction of this compound.
This reaction proceeds in high yield and demonstrates the utility of this compound as a convenient source of 1,3-butadiene.[1] The stereospecificity of the Diels-Alder reaction is preserved, with the cis-conformation of the diene reacting to give the cis-adduct.[12]
Experimental Protocol: Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 118.15 | 2.79 g | 0.0236 |
| Maleic Anhydride | 98.06 | 1.63 g | 0.0166 |
| Xylene | - | 1.0 mL | - |
Procedure:
-
Combine 2.79 g of this compound, 1.63 g of maleic anhydride, and 1.0 mL of xylene in a 25-mL round-bottom flask equipped with a reflux condenser.[12]
-
Gently heat the mixture until all solids have dissolved.[12]
-
Increase the heat to bring the solution to a reflux and maintain reflux for 30 minutes.[12][14]
-
After 30 minutes, remove the heat source and allow the flask to cool slightly.
-
Add 10 mL of hot xylene to the reaction mixture and stir until the precipitate redissolves.[12]
-
Transfer the solution to an Erlenmeyer flask.
-
Add approximately 5 mL of petroleum ether to induce precipitation of the product.[12]
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Allow the product to air dry. The expected product is 4-cyclohexene-cis-1,2-dicarboxylic anhydride.[12]
Synthesis and Applications of this compound Derivatives
The synthetic utility of this compound extends far beyond its use as a simple butadiene source. The sulfolene ring can be functionalized through various methods, leading to a wide range of derivatives with tailored properties and reactivities.[6][7]
Synthetic Strategies for this compound Derivatives
Several key strategies are employed for the synthesis of substituted 3-sulfolenes:
-
Electrophilic Addition: Addition of electrophiles to the double bond of this compound, followed by elimination, can introduce substituents.[7]
-
Deprotonation and Alkylation: The protons alpha to the sulfone group are acidic and can be removed by a strong base, allowing for subsequent alkylation.[6]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have been used to introduce various substituents onto the sulfolene ring.[6]
-
Ring-Closing Metathesis: This powerful reaction has been utilized to synthesize a variety of cyclic sulfones, including substituted 3-sulfolenes.[6]
Applications of this compound Derivatives in Organic Synthesis
Substituted 3-sulfolenes serve as precursors to a vast array of substituted 1,3-dienes, which are valuable intermediates in the synthesis of complex molecules.[6] For example, the thermolysis of 2- and 3-substituted 3-sulfolenes provides access to alkyl-substituted trienes.[6]
The Ramberg-Bäcklund Reaction
Derivatives of sulfolane, specifically α-halo sulfones, are key substrates in the Ramberg-Bäcklund reaction.[15][16] This reaction provides a method for the synthesis of alkenes through the extrusion of sulfur dioxide from an episulfone intermediate.[15][17]
Caption: The Ramberg-Bäcklund reaction mechanism.
The Sulfolane Moiety in Medicinal Chemistry
The sulfone group possesses a unique combination of properties, including high polarity and the ability to act as a hydrogen bond acceptor, which makes it an attractive functionality in medicinal chemistry.[8] Consequently, the this compound and sulfolane scaffolds are increasingly being incorporated into the design of novel therapeutic agents.[6]
Examples of biologically active molecules containing a sulfolane or sulfolene core include inhibitors of influenza neuraminidase and compounds with antipsychotic properties.[6] The rigid, five-membered ring of the sulfolane can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement for optimal interaction with biological targets.
Conclusion: A Versatile Building Block with a Bright Future
This compound has proven to be an exceptionally versatile and enduring reagent in organic chemistry.[1] Its initial application as a safe and convenient source of 1,3-butadiene for Diels-Alder reactions remains a cornerstone of its utility.[5] However, the continued development of methods to synthesize and functionalize this compound derivatives has significantly expanded its synthetic scope.[6][7] From the generation of complex dienes for natural product synthesis to the incorporation of the sulfolane moiety into novel drug candidates, the chemistry of this compound continues to evolve and find new applications.[8] For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this remarkable cyclic sulfone is essential for unlocking its full synthetic potential.
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Sulfolene. In: Wikipedia. Accessed January 6, 2026. [Link][1]
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Sample, T. E., & Hatch, L. F. (1968). This compound: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment. Journal of Chemical Education, 45(1), 55. [Link][5]
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Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). University of Missouri–St. Louis. [Link][3]
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Pasternak, A. O., Kulyk, K. V., & Vovk, M. V. (2019). Synthesis and Plant Growth Regulatory Activity of this compound Derivatives. Chemistry & Chemical Technology, 13(4), 424-429. [Link][8]
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A Comprehensive Technical Guide to the Discovery and History of 3-Sulfolene Synthesis
Abstract
3-Sulfolene, a crystalline, stable, and odorless solid, stands as a cornerstone reagent in modern organic synthesis.[1] Its primary utility lies in its role as a safe and convenient in situ source of the volatile and highly reactive 1,3-butadiene for [4+2] cycloaddition reactions.[2][3] This guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis. We will delve into the seminal cheletropic reaction that defines its production, examine the mechanistic intricacies, and present contemporary, optimized protocols. This document is intended for researchers, chemists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the synthesis of this invaluable chemical scaffold.
Introduction: The Enduring Significance of this compound
The controlled generation of conjugated dienes is a frequent challenge in organic synthesis. 1,3-butadiene, a gas at room temperature, is a fundamental building block for the construction of six-membered rings via the Diels-Alder reaction. However, its gaseous nature and propensity for self-polymerization present significant handling and safety challenges.[4][5] this compound elegantly circumvents these issues by "capturing" butadiene in a stable, solid form.[6]
Upon gentle heating, this compound undergoes a retro-cheletropic reaction to release sulfur dioxide and 1,3-butadiene in a controlled manner.[2][7] This allows for precise stoichiometric control and minimizes the formation of polymeric byproducts, a common issue in reactions with excess diene.[6] The applications of this compound are extensive, ranging from the synthesis of complex natural products and pharmaceuticals to the development of novel polymers and materials.[2][4]
The Genesis of a Reagent: Discovery and Early History
The synthesis of this compound is a classic example of a cheletropic reaction, a pericyclic process where two sigma bonds are concurrently formed or broken on the same atom. The foundational method for synthesizing this compound involves the direct reaction of 1,3-butadiene with sulfur dioxide.[8][9] This process was developed in the mid-20th century, with early work by companies like Shell Oil Company recognizing its potential for the purification of butadiene and the synthesis of the industrially significant solvent, sulfolane.[8][9] The hydrogenation of this compound provides sulfolane, a widely used solvent in the petrochemical industry.[1][9]
Early investigations by H. Staudinger and his team in 1935 noted the formation of both this compound and a polymeric material from the reaction of butadiene and sulfur dioxide, highlighting the dual reactivity of this system.[1] The work of Backer and Blaas was pivotal in demonstrating the utility of a this compound derivative as a diene precursor in a Diels-Alder reaction, laying the groundwork for its widespread adoption in synthetic chemistry.[6]
Synthetic Methodologies for this compound
The Archetypal Synthesis: The Cheletropic Reaction of Butadiene and Sulfur Dioxide
The most common and industrially practiced synthesis of this compound is the [4+1] cheletropic cycloaddition of 1,3-butadiene and sulfur dioxide.[4][7]
Reaction Scheme:
This reaction is typically performed in an autoclave under pressure due to the gaseous nature of the reactants.[1][2] To prevent the radical polymerization of butadiene, inhibitors such as hydroquinone or pyrogallol are often added.[1][2] The reaction can proceed at room temperature over several days or can be accelerated to occur within minutes at elevated temperatures (e.g., 130 °C).[1]
Modern Advancements: Utilizing Sulfur Dioxide Equivalents
While the direct use of sulfur dioxide is effective, its toxicity and the need for specialized high-pressure equipment have prompted the development of methods using safer, solid sulfur dioxide surrogates.[10][11] These modern approaches offer greater convenience and safety for laboratory-scale synthesis.
One notable advancement is the use of sodium metabisulfite (Na₂S₂O₅) as a bench-stable and inexpensive source of sulfur dioxide.[10][11] This method, often carried out in polar solvents like aqueous hexafluoroisopropanol (HFIP) or methanol with an acid promoter, generates sulfur dioxide in situ, avoiding the handling of the toxic gas.[10][11] These protocols have been shown to be scalable and can even be applied to the direct conversion of allylic alcohols to 3-sulfolenes, bypassing the need to isolate the intermediate dienes.[10][11]
Another solid sulfur dioxide equivalent that has gained traction is DABCO-bis(sulfur dioxide) (DABSO). While effective, it can be more expensive and may require stoichiometric adjustments to avoid inhibition of the cheletropic reaction by the Lewis basic DABCO.[10][11]
Mechanistic Insights
The formation of this compound from butadiene and sulfur dioxide is a concerted, pericyclic cheletropic reaction. The reverse reaction, the thermal extrusion of sulfur dioxide, is also a concerted process and proceeds through a disrotatory pathway, ensuring a stereospecific generation of the 1,3-diene.[7] The rate of the forward reaction is influenced by solvent polarity, with more polar solvents accelerating the cycloaddition.[10]
Experimental Protocols
Classical Synthesis of this compound
This protocol is adapted from established literature procedures for the direct reaction of butadiene and sulfur dioxide.
Materials and Equipment:
-
1,3-Butadiene (liquefied gas)
-
Sulfur dioxide (liquefied gas)
-
Hydroquinone
-
Autoclave or high-pressure reaction vessel
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Safety First: This procedure must be conducted in a well-ventilated fume hood by personnel trained in handling high-pressure equipment and toxic gases.
-
Vessel Preparation: Equip a high-pressure reaction vessel with a magnetic stir bar and add a catalytic amount of hydroquinone (e.g., 0.1 mol%).
-
Reactant Addition: Cool the vessel in a dry ice/acetone bath. Carefully condense a known amount of 1,3-butadiene into the vessel, followed by a molar equivalent of sulfur dioxide.
-
Reaction: Seal the vessel and allow it to slowly warm to room temperature behind a blast shield. Stir the reaction mixture for 24-48 hours. For accelerated reaction, the vessel can be heated to 100-130 °C for a shorter duration (e.g., 30-60 minutes), with appropriate pressure monitoring.
-
Work-up and Purification: After the reaction is complete, cool the vessel and carefully vent any unreacted gases. The crude product is typically a solid. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield pure, crystalline this compound.
Modern Synthesis using Sodium Metabisulfite
This protocol is based on the work of Adibekian and coworkers, offering a safer alternative to the classical method.[10][11]
Materials and Equipment:
-
1,3-Diene (e.g., isoprene)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Hexafluoroisopropanol (HFIP)
-
Water
-
Pressure vessel (e.g., a thick-walled sealed tube)
Procedure:
-
Reaction Setup: In a 75 mL glass pressure vessel, combine a 4:1 (v/v) mixture of HFIP (4 mL) and water (1 mL).
-
Degassing: Stir the mixture and degas by bubbling argon through the solution for 5 minutes.
-
Reactant Addition: Add the 1,3-diene (2 mmol) followed by sodium metabisulfite (5 equiv.).
-
Reaction: Seal the vessel and heat to 100 °C for 14 hours with stirring.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization and Data
The successful synthesis of this compound can be confirmed through various analytical techniques.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 65-66 °C[2] |
| Molecular Formula | C₄H₆O₂S[2] |
| Molar Mass | 118.15 g/mol [2] |
| Solubility | Soluble in water, ethanol, and benzene[2][12] |
| ¹H NMR (CDCl₃) | δ ~3.8 (m, 4H), ~5.9 (m, 2H) ppm |
| ¹³C NMR (CDCl₃) | δ ~55 (CH₂), ~125 (CH) ppm |
| IR (KBr) | ~1300, 1120 cm⁻¹ (SO₂ stretch) |
Visualization of Synthetic Workflow
Classical Synthesis Workflow
Caption: Workflow for the classical synthesis of this compound.
Cheletropic Reaction Mechanism
Caption: The reversible cheletropic reaction for this compound synthesis.
Safety Considerations
-
1,3-Butadiene: Extremely flammable gas that may form explosive mixtures with air.[13][14][15] It is a known carcinogen and may cause genetic defects.[5][14][15] Handle only in a well-ventilated area and take precautions against static discharge.[13][14]
-
Sulfur Dioxide: Toxic if inhaled and causes severe skin burns and eye damage.[16][17][18] It is a corrosive gas and should be handled with appropriate personal protective equipment, including respiratory protection.[16][19][20]
-
This compound: Causes serious eye irritation.[21][22][23] Avoid formation of dust and wear appropriate eye protection.[21][24]
-
High-Pressure Reactions: All reactions involving high pressures should be conducted behind a blast shield with appropriate pressure relief systems in place.
Conclusion and Future Outlook
The synthesis of this compound, from its initial discovery to modern innovations, is a testament to the ingenuity of chemists in taming reactive molecules for practical applications. While the classical synthesis remains a robust industrial method, the development of safer, more convenient protocols using sulfur dioxide surrogates has made this valuable reagent more accessible for laboratory research. The ongoing exploration of new applications for this compound and its derivatives in areas such as medicinal chemistry and materials science ensures that its importance in the field of organic synthesis will continue to grow.[4][25]
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An In-depth Technical Guide to 3-Sulfolene (CAS 77-79-2)
Introduction
3-Sulfolene, also known by its IUPAC name 2,5-Dihydro-1H-1λ⁶-thiophene-1,1-dione or as butadiene sulfone, is a versatile cyclic organic compound with the chemical formula C₄H₆O₂S.[1] This white, odorless, crystalline solid is a stable and convenient source of 1,3-butadiene, a key building block in organic synthesis.[2][3] Its unique properties make it an indispensable reagent for researchers and professionals in drug development and fine chemical manufacturing. This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications, with a focus on the underlying chemistry that governs its utility.
Core Properties and Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in a laboratory or industrial setting.
Physical and Chemical Properties
This compound is a stable solid under standard conditions, allowing for long-term storage without significant degradation.[2] It is soluble in water and many common organic solvents, including ethanol and benzene.[2][4] Key physical and chemical data are summarized in the table below.
| Property | Value | References |
| CAS Number | 77-79-2 | [1][5] |
| Molecular Formula | C₄H₆O₂S | [1][5] |
| Molar Mass | 118.15 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1][2][6] |
| Melting Point | 65-66 °C | [1][2] |
| Boiling Point | Decomposes upon boiling | [5] |
| Density | 1.314 g/cm³ at 15.6 °C | [7][8] |
| Solubility | Soluble in water, ethanol, benzene | [2][5][9] |
| Flash Point | 112 °C (233.6 °F) | [9][10] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[11][12]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments.
-
IR Spectroscopy: Infrared spectroscopy helps identify the characteristic functional groups, particularly the sulfone group (S=O stretches).[5]
-
Mass Spectrometry: Mass spectrometry determines the molecular weight and fragmentation pattern of the molecule.[5]
Synthesis of this compound
The primary industrial synthesis of this compound involves a cheletropic reaction between 1,3-butadiene and sulfur dioxide.[1][2] This [4+1] cycloaddition is typically performed in an autoclave, and inhibitors such as hydroquinone may be added to prevent the polymerization of butadiene.[1][2]
More recently, methods utilizing safer and easier-to-handle sulfur dioxide equivalents, like sodium metabisulfite, have been developed for laboratory-scale synthesis.[13] These methods offer a more practical approach, avoiding the need for high-pressure equipment and the direct handling of toxic sulfur dioxide gas.[13]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by its ability to undergo a retro-cheletropic reaction to generate 1,3-butadiene and sulfur dioxide upon heating.[2][14]
The Cheletropic Extrusion of Sulfur Dioxide
The thermal decomposition of this compound is a concerted, disrotatory process that yields cisoid 1,3-butadiene, the required conformation for Diels-Alder reactions.[14][15] This in-situ generation of a highly reactive and gaseous diene is a key advantage, as it minimizes handling hazards and side reactions like dimerization and polymerization.[16][17]
Caption: General workflow for a Diels-Alder reaction using this compound.
Exemplary Protocol: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, combine this compound, maleic anhydride, and a high-boiling solvent like xylene. [18][19]2. Heating: Gently heat the mixture to reflux (approximately 110-130 °C). [19]This initiates the thermal decomposition of this compound, releasing 1,3-butadiene and sulfur dioxide gas, which should be vented into a fume hood or captured in a trap. [16][18]3. Reaction: The generated 1,3-butadiene immediately reacts with the maleic anhydride present in the solution to form the Diels-Alder adduct. [15]Maintain the reflux for a specified period (e.g., 30 minutes) to ensure complete reaction. [18]4. Isolation: Allow the reaction mixture to cool to room temperature. The product, being less soluble in the solvent at lower temperatures, will crystallize out. [16]5. Purification: Collect the crystalline product by vacuum filtration and wash with a cold solvent to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization.
Other Synthetic Applications
Beyond the Diels-Alder reaction, this compound and its derivatives are valuable intermediates in the synthesis of a wide range of compounds. [14][20]The sulfone group can be used to direct further functionalization of the molecule. The reduced form, sulfolane, is widely used as a solvent in the petrochemical industry. [1][4]
Safety, Handling, and Storage
While this compound is a relatively stable solid, proper safety precautions are necessary.
-
Hazards: this compound is a severe eye irritant and can cause serious eye damage. [5][21]It may be harmful if swallowed. [21]When heated to decomposition, it emits toxic fumes of sulfur oxides. [22]* Handling: Use in a well-ventilated area, preferably a fume hood, especially when performing the thermolysis reaction due to the release of sulfur dioxide gas. [16][23]Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [10][21]Avoid creating dust when handling the solid. [21]* Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents. [4]
Conclusion
This compound (CAS 77-79-2) is a cornerstone reagent in modern organic synthesis, primarily valued for its role as a safe and efficient precursor to 1,3-butadiene. Its solid nature and the controlled, in-situ generation of the diene offer significant advantages in terms of safety and reaction efficiency, particularly for Diels-Alder cycloadditions. For researchers and professionals in drug discovery and chemical development, a comprehensive understanding of the properties, reactivity, and handling of this compound is paramount for leveraging its full synthetic potential.
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Methodological & Application
Application Notes & Protocols: Leveraging 3-Sulfolene for In Situ Diene Generation in Diels-Alder Reactions
Executive Summary
The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, traditionally utilizes 1,3-dienes. However, the most fundamental diene, 1,3-butadiene, is a gas at room temperature, posing significant handling and safety challenges in a laboratory setting.[1] This guide details the use of 3-sulfolene (butadiene sulfone) as a superior, solid-state surrogate for 1,3-butadiene. Through a thermally induced cheletropic elimination, this compound provides a controlled, in situ release of 1,3-butadiene, enabling safe, efficient, and high-yield Diels-Alder cycloadditions.[1][2][3] We provide a comprehensive overview of the mechanism, key advantages, detailed experimental protocols, and safety considerations for researchers, scientists, and drug development professionals.
The Strategic Advantage of this compound
The selection of this compound is a strategic choice rooted in safety, convenience, and reaction efficiency.
-
Safety and Handling : this compound is an odorless, non-hygroscopic, and stable crystalline solid at room temperature, which is significantly easier and safer to handle, store, and weigh than gaseous 1,3-butadiene.[2][4] This eliminates the need for specialized gas handling equipment and mitigates the flammability hazards associated with butadiene.[2]
-
Controlled Diene Release : The Diels-Alder reaction requires the diene to be in the s-cis conformation, a geometry that 1,3-butadiene must adopt from its more stable s-trans form.[5] The thermal decomposition of this compound generates 1,3-butadiene directly in the reactive s-cis conformation needed for the cycloaddition.[5]
-
Reaction Stoichiometry and Yield : By generating the diene in situ, the concentration of free 1,3-butadiene remains low and constant. This controlled release ensures the diene reacts immediately with the present dienophile, which significantly minimizes the formation of polymeric by-products that often plague reactions using an excess of free diene.[2]
-
Purity : Commercial-grade this compound is a high-purity solid that, upon heating, decomposes cleanly to 1,3-butadiene and sulfur dioxide gas, ensuring a pure source of the diene for the reaction.[6]
Reaction Mechanism: A Sequential Pericyclic Cascade
The utility of this compound hinges on a sequence of two concerted pericyclic reactions. The entire process is thermally driven, typically in a high-boiling solvent like xylene to provide the necessary activation energy.[1][7]
-
Retro-Cheletropic Elimination : The process begins with the thermal decomposition of this compound. This is a retro-cheletropic reaction where two sigma (σ) bonds to a single atom (sulfur) are broken in a concerted fashion.[2][8][9] This step involves a cyclic transition state with six electrons, leading to the extrusion of a small, stable molecule—sulfur dioxide (SO₂) gas—and the formation of 1,3-butadiene.[1][2]
-
[4+2] Cycloaddition (Diels-Alder Reaction) : The freshly generated 1,3-butadiene, now present in the reaction medium, immediately encounters the dienophile (e.g., maleic anhydride). It then undergoes a [4+2] cycloaddition, another pericyclic reaction involving a six-electron aromatic-like transition state, to form the final six-membered ring product.[1][2]
The following diagram illustrates this elegant, two-stage mechanistic pathway.
Caption: Reaction mechanism for the this compound mediated Diels-Alder reaction.
Experimental Protocol: Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride
This protocol details a representative Diels-Alder reaction between in situ generated 1,3-butadiene and maleic anhydride.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 118.15 | 2.50 g | 21.2 | Diene Source |
| Maleic Anhydride | 98.06 | 1.50 g | 15.3 | Dienophile (Limiting Reagent) |
| Xylene (dry) | - | 3.0 mL | - | High-boiling solvent |
| Petroleum Ether | - | ~10 mL | - | For crystallization |
| Equipment | ||||
| Round-bottom flask (25 or 50 mL) | ||||
| Reflux condenser | ||||
| Heating mantle & stirrer | ||||
| Gas trap/vent to fume hood | CRITICAL for SO₂ gas | |||
| Buchner funnel & filter flask | For product isolation |
Step-by-Step Procedure
The experimental workflow is outlined below.
Caption: Experimental workflow for the Diels-Alder synthesis using this compound.
-
Preparation : To a 50 mL round-bottom flask, add this compound (2.50 g), finely pulverized maleic anhydride (1.50 g), and dry xylene (3.0 mL).[5][10] Add a magnetic stir bar or a few boiling chips.
-
Apparatus Setup : Equip the flask with a reflux condenser. Crucially, attach tubing to the top of the condenser and vent it to the back of an efficient fume hood or into a gas trap to handle the toxic sulfur dioxide gas that will evolve. [2][7]
-
Reaction : Place the apparatus in a heating mantle on a stirrer. Heat the mixture gently with stirring. The solids should dissolve before the solvent begins to reflux.[5][10] Once a solution is formed, increase the heat to maintain a steady reflux for 30-60 minutes.[10] During this time, the decomposition of this compound is visually indicated by the bubbling of SO₂ gas.[10]
-
Cooling and Precipitation : After the reflux period, turn off the heat, remove the heating mantle, and allow the flask to cool to room temperature. As the solution cools, the product may begin to crystallize. To ensure complete precipitation, add approximately 10 mL of petroleum ether.[2][11]
-
Isolation : Cool the mixture in an ice-water bath for 10-15 minutes to maximize crystal formation. Collect the white crystalline product by vacuum filtration using a Buchner funnel.[2]
-
Purification : Wash the crystals on the filter paper with a small amount of cold petroleum ether to remove any residual xylene and soluble impurities.
-
Drying and Characterization : Allow the product to air-dry on the filter paper or in a desiccator. Once dry, determine the weight and calculate the percent yield. The purity can be assessed by measuring the melting point (literature M.P. for 4-cyclohexene-cis-1,2-dicarboxylic anhydride: 103-104 °C).[11]
Safety and Handling
Adherence to safety protocols is paramount when working with this compound and its reaction products.
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13]
-
This compound : While stable, it can cause serious eye irritation.[12][14] Avoid creating and inhaling dust.[12]
-
Maleic Anhydride : Corrosive and a respiratory irritant. It is sensitive to moisture and will hydrolyze to maleic acid.[2] Handle in a fume hood.
-
Sulfur Dioxide (SO₂) : The thermal decomposition of this compound releases SO₂ gas, which is toxic and corrosive.[1][2][14] This reaction MUST be performed in a well-ventilated fume hood with a proper gas trap or vent. [2][7]
-
Xylene : Flammable liquid and vapor. Use in a fume hood away from ignition sources.
-
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound serves as an outstanding solid source of 1,3-butadiene for Diels-Alder reactions, offering significant advantages in safety, handling, and reaction control over the use of gaseous dienes. The in situ generation via a thermal retro-cheletropic elimination provides a clean and efficient pathway to a wide array of [4+2] cycloadducts. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and effectively implement this valuable synthetic tool in their work.
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Application Note: In Situ Generation of 1,3-Butadiene via Cheletropic Elimination of 3-Sulfolene for Diels-Alder Cycloaddition
Abstract: This document provides a comprehensive protocol for the generation of 1,3-butadiene from the thermal decomposition of 3-sulfolene (butadiene sulfone). This method offers a safe and convenient alternative to handling gaseous 1,3-butadiene directly. The protocol details the in situ generation and subsequent reaction with a dienophile, maleic anhydride, in a Diels-Alder cycloaddition. This application note is intended for researchers in organic synthesis, chemical education, and process development, offering insights into the reaction mechanism, experimental setup, safety precautions, and product validation.
Introduction and Scientific Background
1,3-Butadiene is a valuable C4 building block in organic synthesis, most notably as a diene component in the Nobel Prize-winning Diels-Alder reaction.[1] However, its utility is complicated by its physical state; it is a gas at room temperature (boiling point -4.4 °C) and is classified as a flammable, toxic, and potentially carcinogenic substance.[2][3] Direct handling requires specialized equipment and stringent safety measures, making it impractical for many standard laboratory settings.[4][5]
A widely adopted and safer alternative is the in situ generation of 1,3-butadiene from a stable, solid precursor. This compound, a crystalline solid, serves as an ideal source.[6] Upon heating, it undergoes a reversible, concerted pericyclic reaction known as a retro-cheletropic elimination.[7][8][9] In this process, the two carbon-sulfur sigma bonds break simultaneously, releasing gaseous 1,3-butadiene and sulfur dioxide (SO₂).[10][11]
The reaction equilibrium can be strategically manipulated. By conducting the reaction in the presence of a reactive dienophile, such as maleic anhydride, the generated 1,3-butadiene is immediately consumed in a subsequent Diels-Alder cycloaddition.[12][13] This consumption drives the cheletropic elimination forward, ensuring a continuous, low-concentration supply of the diene and preventing the dangerous buildup of pressure from the gaseous product.[12] This one-pot procedure is a classic example of an efficient and safe synthetic design.[6][14]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Supplier/Purity | Notes |
| This compound | C₄H₆O₂S | 118.15 | 1.0 g | Sigma-Aldrich, ≥98% | Solid precursor for 1,3-butadiene. Irritant.[15] |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 0.5 g | Acros Organics, 99% | Dienophile. Corrosive; handle with care. |
| Xylenes (mixed isomers) | C₈H₁₀ | 106.16 | 3.0 mL | Fisher Scientific, ACS Grade | High-boiling solvent for reflux. Flammable. |
| Petroleum Ether | - | - | ~5 mL | VWR, ACS Grade | Used for product crystallization. Flammable. |
| Boiling Chips | - | - | 2-3 pieces | - | To ensure smooth boiling. |
Equipment
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Heating mantle with a variable transformer or a sand bath on a hot plate
-
Magnetic stir bar and stir plate (optional, but recommended)
-
Glassware clamps and support stand
-
Powder funnel
-
Graduated cylinders (10 mL)
-
Buchner funnel and filter flask for vacuum filtration
-
Melting point apparatus
-
Fume hood
Experimental Workflow Diagram
The overall experimental process, from setup to product isolation, is outlined below.
Caption: Experimental workflow for the synthesis of 4-cyclohexene-cis-1,2-dicarboxylic anhydride.
Detailed Experimental Protocol
CRITICAL SAFETY NOTE: This entire procedure MUST be performed in a certified chemical fume hood.[16] The thermal decomposition of this compound releases sulfur dioxide (SO₂), a toxic and corrosive gas.[17][18] 1,3-butadiene is a flammable gas and a suspected carcinogen.[2][3] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, at all times.[16]
Reaction Setup
-
Reagent Combination: To a 25 mL round-bottom flask, add 1.0 g of this compound, 0.5 g of maleic anhydride, and a magnetic stir bar (if using).[17]
-
Expert Insight: Combining the reactants before adding the solvent minimizes the risk of splashing. Maleic anhydride can hydrolyze in the presence of atmospheric moisture; use it directly from a freshly opened container if possible.
-
-
Solvent Addition: Using a powder funnel, add 3.0 mL of xylenes to the flask. Add 2-3 boiling chips.[17]
-
Causality: Xylenes are used as the solvent due to their high boiling point (~140 °C), which is necessary to provide the activation energy for the retro-cheletropic elimination of SO₂ from this compound.[12]
-
-
Apparatus Assembly: Securely clamp the flask to a support stand. Attach a reflux condenser vertically to the flask, ensuring a snug fit. Connect the condenser to a water source (water in at the bottom, out at the top).[17]
Reaction Execution
-
Heating: Lower the apparatus into a heating mantle or sand bath and begin heating gently. If using a stir plate, begin stirring.[18]
-
Expert Insight: A gradual increase in temperature is crucial. Heating too vigorously can cause the 1,3-butadiene to escape the reaction vessel before it has a chance to react with the maleic anhydride, which can lead to polymerization and reduced yield.[18]
-
-
Reflux: Heat the mixture until it reaches a gentle reflux. The solids will dissolve as the temperature increases. Continue to reflux for approximately 30 minutes.[17][19]
-
Observation: You will observe bubbling as the SO₂ and 1,3-butadiene are generated. The "reflux ring"—the point where solvent vapors condense and fall back into the flask—should be maintained in the lower third of the condenser.[17]
-
-
Cooling: After the reflux period, turn off the heat source and raise the apparatus, allowing the flask to cool to room temperature. Do not dismantle the apparatus while it is hot.
Product Isolation and Purification
-
Crystallization: Once the flask is at room temperature, add approximately 5 mL of petroleum ether to the reaction mixture and swirl the flask.[19]
-
Causality: The Diels-Alder product is soluble in hot xylenes but much less soluble in the cold, less polar mixed solvent system containing petroleum ether. This change in solubility induces crystallization.
-
-
Ice Bath: Cool the flask in an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Filtration: Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals in the funnel with a small amount (2-3 mL) of cold petroleum ether to remove any residual xylenes or unreacted starting material. Allow the crystals to air-dry on the filter paper for several minutes with the vacuum running.
-
Final Product: Transfer the dried crystals to a pre-weighed watch glass. Determine the final mass and calculate the percent yield.
Product Validation and Characterization
The successful synthesis is validated by confirming the formation of the Diels-Alder adduct, 4-cyclohexene-cis-1,2-dicarboxylic anhydride .
| Parameter | Expected Result | Rationale |
| Appearance | White, crystalline solid | Confirms the formation of a solid product. |
| Melting Point | 103-104 °C | A sharp melting point close to the literature value indicates high purity. |
| Yield | Theoretical: 0.77 g | The actual yield will be lower but provides a measure of reaction efficiency. |
-
Self-Validation: The formation of a solid product with a distinct melting point different from the starting materials (this compound, m.p. 65-66 °C; maleic anhydride, m.p. 52.8 °C) is a strong indicator of a successful reaction.[12] The hydrolysis of a small portion of the anhydride product with hot water, followed by cooling to yield 4-cyclohexene-cis-1,2-dicarboxylic acid (m.p. 164-165 °C), can be performed as an additional confirmatory step.[6][14]
References
-
Vertex AI Search Result[7]: Describes the decomposition of this compound into 1,3-butadiene and sulfur dioxide as a reverse Diels-Alder reaction.
- Borealis (2024). Safety Data Sheet: 1,3-Butadiene.
- NIOSH (Date not available). Pocket Guide to Chemical Hazards: 1,3-Butadiene.
- Grubbs, R. H., et al. (1941). 1,3-Butadiene. Organic Syntheses, Coll. Vol. 3, p.131.
- Chegg (2016). Mechanism for the formation of 1,3-butadiene from this compound.
- Homework.Study.com (Date not available). Mechanism for the formation of 1,3-butadiene from this compound.
- Braskem (2015). Safety Data Sheet: 1,3-butadiene.
- Tyagarajan, S. (2016).
- Linde Gas GmbH (2022). Safety Data Sheet: 1,3-Butadiene, stabilized.
- OSHA (Date not available). Substance Safety Data Sheet For 1,3-Butadiene.
- Edubirdie (2020). Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride.
- Kadrowski, B. (2020). Diels Alder Reaction Experiment Part 1, Prelab. YouTube.
- Kadrowski, B. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube.
- Edubirdie (2021). Experiment #4 Diels-Alder Reaction.
- Wikipedia (Date not available). Sulfolene.
- Wikipedia (Date not available). Cheletropic reaction.
- ResearchGate (Date not available). Cheletropic SO2 extrusion in 3-sulfolenes.
- University of Pennsylvania (Date not available). Experiment #4: Diels-Alder Reaction.
- University Laboratory Procedure (Source not specified). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride.
- NOAA (2021). CAMEO Chemicals: this compound.
- Chemistry LibreTexts (2024). The Diels-Alder Cycloaddition Reaction.
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- 19. Experiment #4 [sas.upenn.edu]
Efficient Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride via an In Situ Diels-Alder Reaction of 3-Sulfolene and Maleic Anhydride
< APPLICATION NOTE & PROTOCOL
Authored by: Senior Application Scientist
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the formation of six-membered rings. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] A notable application of this reaction is the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride, a valuable precursor for polymers, curing agents, and other specialty chemicals.[2][3]
This application note details a robust and efficient procedure for the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride. The protocol utilizes 3-sulfolene as a stable, solid precursor for the in situ generation of 1,3-butadiene.[4] This approach circumvents the challenges associated with handling gaseous and highly flammable 1,3-butadiene directly.[5] The thermally induced retro-cheletropic extrusion of sulfur dioxide from this compound provides a controlled release of the diene, which then readily reacts with maleic anhydride, an electron-deficient dienophile.[6][7]
Reaction Mechanism and Rationale
The overall transformation involves two key steps that occur in a single pot:
-
Thermal Decomposition of this compound: Upon heating, this compound undergoes a retro-cheletropic reaction to release gaseous sulfur dioxide and 1,3-butadiene.[6] This reaction is thermally driven and provides a controlled, in situ supply of the diene for the subsequent cycloaddition.[5] The use of this compound as a butadiene source offers significant advantages in terms of safety and handling, as it is an odorless, non-hygroscopic solid.[5]
-
Diels-Alder Cycloaddition: The generated 1,3-butadiene, which exists predominantly in the reactive s-cis conformation, undergoes a concerted [4+2] cycloaddition with maleic anhydride.[1][8] The electron-withdrawing anhydride functionality makes maleic anhydride a highly reactive dienophile.[9] The stereospecificity of the Diels-Alder reaction ensures the formation of the cis isomer of the product, cis-1,2,3,6-tetrahydrophthalic anhydride.[2][8]
Figure 1: Workflow for the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride.
Materials and Equipment
| Reagent/Equipment | Details |
| This compound | C₄H₆SO₂, MW: 118.15 g/mol |
| Maleic Anhydride | C₄H₂O₃, MW: 98.06 g/mol |
| Xylene (anhydrous) | High-boiling solvent |
| Petroleum Ether | For crystallization |
| Round-bottom flask (25 mL) | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Heating mantle | Heat source |
| Magnetic stirrer and stir bar | For mixing |
| Gas trap | To neutralize SO₂ gas |
| Buchner funnel and filter flask | For product isolation |
Procedure
Reaction Setup:
-
To a 25-mL round-bottom flask, add 2.79 g of this compound, 1.63 g of maleic anhydride, and 1.0 mL of anhydrous xylene.[8]
-
Add a magnetic stir bar to the flask.
-
Set up the apparatus for heating under reflux in a fume hood. Attach a gas trap containing a suitable neutralizing agent (e.g., sodium hydroxide solution) to the top of the reflux condenser to capture the sulfur dioxide gas that will evolve.[10][11]
-
Ensure all joints are securely clamped.
Reaction Execution:
-
Gently heat the mixture with stirring to dissolve the solids.[8]
-
Once the solids have dissolved, increase the heating to bring the mixture to a moderate reflux.[10] Vigorous heating should be avoided to prevent the loss of 1,3-butadiene.[10]
-
Maintain the reflux for 30 minutes.[8][10] During this time, the thermal decomposition of this compound and the subsequent Diels-Alder reaction will occur.
Product Isolation and Purification:
-
After the reflux period, remove the heating source and allow the reaction mixture to cool to room temperature.[11]
-
To the cooled mixture, add 10 mL of xylene and gently warm the solution until all the precipitated product redissolves.[8]
-
Transfer the hot solution to an Erlenmeyer flask.
-
Slowly add petroleum ether to the warm solution until it becomes cloudy, indicating the onset of crystallization.[7][12]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.[13]
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.[11]
-
Wash the crystals with a small amount of cold petroleum ether to remove any residual solvent and impurities.[14]
-
Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 70-80°C) to a constant weight.[14] The expected product is a white solid with a melting point of approximately 98-102°C.[2][14]
Safety Precautions
-
This compound: While considered relatively non-toxic, it decomposes upon heating to produce sulfur dioxide, which is a toxic and corrosive gas.[5]
-
Maleic Anhydride: It is corrosive and can cause severe burns upon contact with skin and eyes.[15][16] It is also a respiratory irritant and sensitizer.[17] Inhalation of dust should be avoided.[5][18]
-
Xylene: Flammable liquid and vapor. It can cause skin and eye irritation.
-
Sulfur Dioxide: Toxic and corrosive gas.[11]
Handling and Personal Protective Equipment (PPE):
-
This experiment must be conducted in a well-ventilated fume hood to avoid inhalation of sulfur dioxide gas and xylene vapors.[5]
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]
-
Handle maleic anhydride with care, avoiding skin and eye contact.[17]
-
Ensure the gas trap is functioning correctly to neutralize the evolved sulfur dioxide.
Conclusion
The described protocol offers a reliable and safe method for the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride. The use of this compound as an in situ source of 1,3-butadiene simplifies the experimental procedure and enhances safety. This Diels-Alder reaction is a classic example of cycloaddition chemistry and serves as a valuable synthetic tool for researchers in various fields of drug development and materials science.
References
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. nbinno.com [nbinno.com]
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- 4. scribd.com [scribd.com]
- 5. cerritos.edu [cerritos.edu]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. Lab report #4: Diels-Alder Reaction - Google 文件 [docs.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chegg.com [chegg.com]
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- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. fishersci.com [fishersci.com]
- 16. molgroupchemicals.com [molgroupchemicals.com]
- 17. Precautions for the Use of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 18. chemos.de [chemos.de]
Application Notes & Protocols: The Strategic Use of 3-Sulfolene in Modern Pharmaceutical Synthesis
Abstract
3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide) has emerged as a uniquely versatile and indispensable reagent in the pharmaceutical synthesis toolkit. Its primary value lies in its function as a stable, crystalline, and easily handled precursor to 1,3-butadiene and sulfur dioxide, two highly valuable but challenging-to-handle gaseous reagents.[1][2][3] This guide provides an in-depth exploration of this compound's applications, moving beyond simple descriptions to explain the underlying chemical principles and strategic advantages that make it a superior choice in complex synthetic routes. We will detail its cornerstone application in Diels-Alder reactions, its potential as a controlled source of SO₂, and the emerging role of the sulfolane scaffold itself in medicinal chemistry.[4][5] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of this powerful building block.
Core Principles: Why Choose this compound?
At its core, the utility of this compound is rooted in a reversible cheletropic reaction. Upon thermal induction (typically >100 °C), it undergoes a clean, concerted cycloreversion to release gaseous 1,3-butadiene and sulfur dioxide.[1] This process is the key to its advantages over conventional methods.
Key Advantages:
-
Safety and Handling: this compound is an odorless, non-hygroscopic, and stable crystalline solid at room temperature, eliminating the need for specialized equipment required to handle gaseous, flammable, and toxic 1,3-butadiene.[3][6][7]
-
Controlled In Situ Generation: The diene is generated in a controlled manner directly within the reaction vessel, allowing for immediate consumption by a co-reactant.[8] This minimizes side reactions and the formation of polymeric byproducts, which can be problematic when using an excess of free diene.[3][6]
-
Stoichiometric Precision: As a solid, this compound can be weighed and dispensed with high accuracy, allowing for precise stoichiometric control over the amount of 1,3-butadiene generated.
-
Stereospecificity: The thermal extrusion of SO₂ from substituted 3-sulfolenes is a concerted, disrotatory process, providing a stereospecific method to access particular 1,3-diene isomers.[4]
Logical Workflow: From Solid Reagent to Complex Adduct
The general workflow for leveraging this compound as a diene source is straightforward yet powerful. It illustrates the strategic advantage of masking a reactive, gaseous species as a stable solid.
Caption: General workflow for a this compound mediated Diels-Alder reaction.
Application I: The Diels-Alder Reaction Workhorse
The most celebrated role of this compound is as a surrogate for 1,3-butadiene in the Diels-Alder reaction, a cornerstone of synthetic chemistry for constructing six-membered rings.[1] This cycloaddition is fundamental to the synthesis of numerous pharmaceutical scaffolds.
Causality in Protocol Design
A successful Diels-Alder reaction using this compound depends on carefully selected conditions. The solvent must have a boiling point high enough to induce the cheletropic extrusion (typically 110-140 °C). Xylene is a common choice for this reason.[2] The reaction is often performed in a sealed vessel or under reflux with a condenser to contain the reactants.[6] The in situ generation of the diene ensures its concentration remains low but steady, immediately reacting with the dienophile and shifting the equilibrium of the extrusion reaction towards the products.[2]
Protocol 1: Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride
This protocol details the classic Diels-Alder reaction between 1,3-butadiene (from this compound) and maleic anhydride. It serves as a foundational example for more complex syntheses.
Materials:
-
This compound (C₄H₆O₂S, MW: 118.15 g/mol )
-
Maleic Anhydride (C₄H₂O₃, MW: 98.06 g/mol )
-
Xylene (anhydrous)
-
Petroleum Ether or Hexanes
Procedure:
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.91 g, 50 mmol) and maleic anhydride (4.41 g, 45 mmol). Note: Maleic anhydride is the limiting reagent. It is moisture-sensitive and toxic; handle with care in a fume hood.[3]
-
Solvent Addition: Add 10 mL of anhydrous xylene. The solvent helps to create a homogeneous reaction mixture and control the temperature.[9]
-
Reaction Execution: Heat the mixture gently in a heating mantle with stirring. The solids will dissolve, forming a clear solution. Increase the temperature to bring the xylene to a gentle reflux (~140 °C).
-
Observation: As the reaction proceeds, you will observe the evolution of sulfur dioxide gas. The reaction should be conducted in an efficient fume hood.[3] Maintain reflux for approximately 30-45 minutes. The decomposition of this compound is nearly quantitative at this temperature.[9]
-
Crystallization and Isolation: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes to maximize crystallization of the product.
-
Purification: Collect the white crystalline product by vacuum filtration, washing the crystals with 10-15 mL of cold petroleum ether or hexanes to remove residual xylene and any unreacted starting materials.
-
Drying and Characterization: Dry the product in a desiccator or a vacuum oven. The expected yield is typically high (80-90%). Characterize the product (4-cyclohexene-cis-1,2-dicarboxylic anhydride) by melting point (103-104 °C) and spectroscopic methods (IR, NMR).[9]
Data Summary: Diels-Alder Reactions with this compound
| Dienophile | Conditions | Product | Yield (%) | Reference |
| Maleic Anhydride | Xylene, reflux, 30 min | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | ~90% | [2][9] |
| Diethyl Fumarate | Neat, 110 °C, 6-8 hrs | Diethyl trans-4-cyclohexene-1,2-dicarboxylate | 66-73% | [2][6] |
| Dimethyl Acetylenedicarboxylate | Benzene, 150 °C, sealed tube | Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | Good | [10] |
Application II: The Sulfolene/Sulfolane Scaffold in Medicinal Chemistry
While often seen as a transient intermediate, the sulfolene ring and its reduced sulfolane congener are increasingly recognized as valuable pharmacophores.[4][11] The sulfone group is a polar, metabolically stable hydrogen bond acceptor, making it an attractive feature for designing molecules that interact with biological targets.[12]
Synthetic Strategy: Functionalization of the Core Ring
The double bond in this compound and the stability of the sulfone group allow for a variety of chemical transformations to produce libraries of functionalized sulfolanes. These derivatives have shown promise as anti-inflammatory, anticancer, and antiviral agents.[5][13]
Caption: Synthetic pathways for derivatizing the this compound scaffold.
Protocol 2: Synthesis of cis-4-Amino-3-hydroxytetrahydrothiophene-1,1-dioxide (Conceptual Protocol)
This protocol is based on a two-step procedure to create a functionalized sulfolane scaffold, a common motif in medicinal chemistry.[12]
Part A: Epoxidation of this compound
-
Reaction Setup: In a flask suitable for heating, dissolve this compound in a suitable solvent like methanol.
-
Oxidation: Add hydrogen peroxide (H₂O₂) as the epoxidizing agent. The reaction may require a catalyst and heating to proceed efficiently.
-
Workup: After the reaction is complete (monitored by TLC), the solvent is removed, and the crude 3,4-epoxysulfolane is isolated. This epoxide is a key building block for further functionalization.[12]
Part B: Aminolysis of 3,4-Epoxysulfolane
-
Nucleophilic Opening: The prepared 3,4-epoxysulfolane is dissolved in an appropriate solvent (e.g., water or alcohol).
-
Amine Addition: An amine (e.g., aqueous ammonia or a primary/secondary amine) is added to the solution. This will act as a nucleophile to open the epoxide ring.[12]
-
Reaction and Isolation: The mixture is stirred, potentially with heating, until the reaction is complete. The resulting amino alcohol product is then isolated and purified, often through recrystallization. The resulting cis-amino alcohol is a stereochemically defined scaffold ready for further modification or biological testing.[12]
Future Directions: this compound as a Source of Sulfur Dioxide
While this compound is primarily used for its diene component, the co-production of sulfur dioxide presents an opportunity. SO₂ is a key reagent for the synthesis of sulfones and sulfonamides, a critical functional group in a vast number of approved drugs, including antibacterial, antiviral, and anti-inflammatory agents.[13][14][15]
Using this compound as a solid, handleable source of SO₂ gas is an area of growing interest. This approach circumvents the need for hazardous gas cylinders. Reagents that serve as solid SO₂ equivalents, such as DABSO (DABCO-bis(sulfur dioxide)), have proven highly effective but can be expensive.[16] this compound offers a potentially cost-effective alternative. The SO₂ generated could be trapped and channeled into a secondary reaction vessel for use in sulfonamide synthesis, typically involving the formation of a sulfonyl chloride followed by reaction with an amine.[17][18] This tandem approach could streamline synthetic processes and improve laboratory safety.
Conclusion
This compound is far more than a simple diene precursor; it is a strategic reagent that offers solutions to significant challenges in safety, handling, and reaction control. Its primary application in Diels-Alder cycloadditions is well-established and provides a reliable pathway to complex cyclic systems. Furthermore, the increasing recognition of the sulfolane core as a valuable pharmacophore and the untapped potential of this compound as a solid SO₂ source ensure its continued and expanding relevance in pharmaceutical synthesis. The protocols and principles outlined in this guide provide a robust framework for harnessing the full synthetic power of this versatile molecule.
References
-
Brant, M. G., & Wulff, J. E. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Synthesis, 47(21), 3405-3422.
-
Thiery, E. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Synfacts, 11(12), 1279-1279.
-
Palchykov, V., Khromykh, N. O., Lykholat, Y. V., & Lykholat, T. (2019). Synthesis and Plant Growth Regulatory Activity of this compound Derivatives. Chemistry & Chemical Technology, 13(4), 424-429.
-
BenchChem. (2025). Application Notes and Protocols: Utilizing 3-Phenyl-3-sulfolene as a Diene Precursor in Organic Synthesis. BenchChem.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of this compound: Properties, Production, and Applications.
-
Wikipedia. (n.d.). Sulfolene.
-
Sample, Jr., T. E., & Hatch, L. F. (1973). DIETHYL trans-Δ⁴-TETRAHYDROPHTHALATE. Organic Syntheses, Coll. Vol. 5, p.450.
-
Suzuki, T., Kubomura, K., & Takayama, H. (1996). Furan-fused this compound as a novel building block: intermolecular Diels–Alder reactions of 4H,6H-thieno[3,4-c]furan 5,5-dioxide. Journal of the Chemical Society, Perkin Transactions 1, (14), 1659-1665.
-
University of California, Irvine. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).
-
Tummatorn, J., D'Amato, E. M., & Dudley, G. B. (2016). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. Tetrahedron Letters, 57(36), 4087-4089.
-
Rahman, M. S., Parvin, M. S., & Islam, M. R. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Modern Research in Inflammation, 7(2), 15-32.
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Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Results in Chemistry, 2, 100049.
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Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides.
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Ghorbani-Vaghei, R., & Veisi, H. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(48), 30206-30225.
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Al-Masoudi, N. A., & Al-Sultani, A. A. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269.
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Synthesis of substituted dienes from 3-Sulfolene derivatives.
Application Notes & Protocols
Topic: Synthesis of Substituted Dienes from 3-Sulfolene Derivatives For: Researchers, Scientists, and Drug Development Professionals
Harnessing the Cheletropic Extrusion of 3-Sulfolenes for the Stereospecific Synthesis of Substituted 1,3-Dienes
Introduction
Substituted 1,3-dienes are fundamental building blocks in organic synthesis, serving as key precursors in a multitude of transformations, most notably the Diels-Alder reaction. However, many simple and functionalized 1,3-dienes are volatile, unstable, or prone to polymerization, complicating their storage and handling.[1][2] this compound (butadiene sulfone) and its derivatives offer an elegant solution to this challenge. These compounds are typically stable, crystalline solids that serve as convenient and safe precursors for the in situ generation of 1,3-dienes.[2][3]
The core of this methodology lies in a thermally induced cheletropic reaction, where the this compound ring extrudes a molecule of sulfur dioxide (SO₂) to release the corresponding 1,3-diene.[2][4] This process is highly efficient and, critically, stereospecific, providing a reliable method for accessing dienes with defined geometries. This guide provides an in-depth exploration of the underlying mechanism, detailed protocols for the synthesis of this compound precursors, and their subsequent conversion into substituted dienes for synthetic applications.
The Underlying Chemistry: A Concerted Cheletropic Extrusion
The synthetic utility of 3-sulfolenes is rooted in the reversible [4+1] cycloaddition/cycloreversion reaction with sulfur dioxide. The forward reaction, the addition of SO₂ to a diene, can be used to protect sensitive diene moieties.[2] The reverse reaction, the thermal extrusion of SO₂, provides the in situ source of the diene.[2]
This extrusion is a pericyclic reaction that proceeds through a concerted, disrotatory mechanism in the ground state.[2][5] This concerted pathway is crucial as it dictates the stereochemical outcome of the reaction. For example, the pyrolysis of cis-2,5-dimethyl-3-sulfolene stereospecifically yields (E,E)-hexa-2,4-diene, while the corresponding trans-sulfolene derivative yields (E,Z)-hexa-2,4-diene.[5] This predictability is a cornerstone of the method's power in complex molecule synthesis. The reaction typically requires temperatures exceeding 100 °C to provide the necessary activation energy.[2][6]
Caption: General mechanism of thermal SO₂ extrusion from this compound.
Crafting the Precursor: Synthesis of Substituted 3-Sulfolenes
While the parent this compound is commercially available, the synthesis of substituted derivatives is often necessary. The choice of synthetic route depends on the availability of the starting materials and the desired substitution pattern. Several robust strategies have been developed.[1][2]
-
Direct Cycloaddition: The most straightforward method involves the direct [4+1] cycloaddition of liquid sulfur dioxide to a pre-synthesized, often complex, 1,3-diene. This is typically performed in a sealed vessel under pressure.[1][2] A modern, safer alternative uses sodium metabisulfite as an SO₂ equivalent, which can react with dienes or even allylic alcohols directly to form sulfolenes.[7]
-
Alkylation of this compound: The parent this compound can be deprotonated at the α-carbon using a strong base (e.g., n-butyllithium or sodium hydride) followed by quenching with an alkyl halide. This allows for the introduction of substituents at the 2- and 5-positions.[1]
-
Oxidation of Thiol Precursors: Multi-step sequences starting from materials like 2-butyne-1,4-diol can be used to construct substituted thiophenes or thianes, which are then oxidized (e.g., with m-CPBA or H₂O₂) to the corresponding this compound.[1]
-
Transition Metal Catalysis: Modern methods, such as Stille or Suzuki couplings, can be employed on halogenated or stannylated this compound derivatives to introduce a wide variety of aryl, vinyl, or alkyl groups.[1]
Caption: Key synthetic pathways to substituted this compound derivatives.
Core Protocol: Thermal Extrusion and In Situ Diels-Alder Cycloaddition
This protocol details the archetypal reaction between this compound (as a 1,3-butadiene source) and maleic anhydride. It serves as a template that can be adapted for various substituted sulfolenes and dienophiles.
Materials & Equipment
-
This compound (or substituted derivative)
-
Maleic anhydride (or other dienophile)
-
High-boiling solvent (e.g., xylenes, toluene, or tert-butylbenzene)[3][6]
-
Recrystallization solvent system (e.g., xylenes/petroleum ether)[6]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with stirrer
-
Vent to a fume hood or a gas trap
-
Standard glassware for workup and recrystallization (e.g., Hirsch funnel, beakers)
Step-by-Step Methodology
-
Reaction Setup:
-
In a round-bottom flask, combine this compound (1.0 eq), maleic anhydride (0.95 eq to minimize unreacted dienophile), and a few boiling chips.[8]
-
Add a minimal amount of a high-boiling solvent, such as xylenes (approx. 2-3 mL per gram of this compound), to facilitate a homogeneous reaction mixture upon heating.[8][9]
-
Causality Note: Xylenes (b.p. ~140 °C) are used to reach the thermal decomposition temperature of this compound (>110 °C), ensuring a controlled release of butadiene for the Diels-Alder reaction.[6][9]
-
Fit the flask with a reflux condenser. Crucially, the top of the condenser must be vented to an efficient fume hood to safely remove the toxic sulfur dioxide gas generated during the reaction.[3][8]
-
-
Thermal Reaction:
-
Heat the mixture gently with stirring. The solids should dissolve before the solvent begins to reflux.[10]
-
Once reflux begins, maintain a steady boil for 30-60 minutes. Vigorous bubbling from the SO₂ evolution will be observed.[8]
-
Causality Note: A controlled reflux prevents the gaseous butadiene from escaping before it can react with the dienophile. The reaction time is sufficient for complete extrusion and cycloaddition.
-
-
Product Isolation and Purification:
-
After the reflux period, turn off the heat and allow the flask to cool to room temperature.
-
The desired product, cis-1,2,3,6-tetrahydrophthalic anhydride, is highly soluble in hot xylene but less so when cold. However, crystallization may be incomplete.[6]
-
To induce precipitation, add a poor solvent, such as petroleum ether or hexanes (typically 2-3 volumes relative to the xylene), until the solution becomes turbid.[6][10]
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold petroleum ether, and air dry.
-
-
Analysis:
-
Determine the yield and characterize the product by melting point analysis and spectroscopy (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity. The expected product from this reaction is the endo isomer due to favorable secondary orbital interactions in the transition state.[6]
-
Caption: Experimental workflow for diene generation and Diels-Alder trapping.
Application Notes for Substituted Systems
The true versatility of this method is realized with substituted 3-sulfolenes. The nature and position of substituents influence both the reaction conditions and the stereochemical outcome.
| This compound Precursor | Extrusion Conditions | Resulting 1,3-Diene | Stereochemical Outcome | Reference |
| 3-Methyl-3-sulfolene | Thermal (Reflux in Toluene) | Isoprene | N/A | [11] |
| cis-2,5-Dimethyl-3-sulfolene | Thermal (>120 °C) | (E,E)-2,4-Hexadiene | Stereospecific (Disrotatory) | [2][5] |
| trans-2,5-Dimethyl-3-sulfolene | Thermal (>150 °C) | (E,Z)-2,4-Hexadiene | Stereospecific (Disrotatory) | [5] |
| 3-Phenyl-3-sulfolene | Thermal | 2-Phenyl-1,3-butadiene | N/A | [4] |
| 2,2,5,5-Tetrasubstituted-3-sulfolene | Ultrasonically dispersed K, RT | 2,3-Disubstituted-1,3-diene | N/A (avoids high temp) | [12] |
Expert Insights & Causality:
-
Steric Hindrance: Highly substituted sulfolenes, particularly at the 2- and 5-positions, may require higher temperatures for SO₂ extrusion. In extreme cases, such as with 2,2,5,5-tetrasubstituted derivatives, thermal extrusion can be difficult. For these challenging substrates, alternative methods like treatment with ultrasonically dispersed potassium at room temperature can achieve the transformation where heat fails.[12]
-
Electronic Effects: Electron-withdrawing or -donating groups on the sulfolene ring can influence the rate of the cheletropic reaction, though temperature remains the primary driver.
-
Alternative Extrusion Methods: Beyond thermal activation, photochemical extrusion can also be employed, sometimes offering different selectivity or proceeding under milder conditions.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Dienophile is unreactive. | 1. Ensure the solvent's boiling point is sufficient for extrusion (>110 °C). Switch to a higher-boiling solvent if necessary. 2. Extend the reflux time to 2-3 hours. 3. Use a more activated dienophile (e.g., one with electron-withdrawing groups). |
| Low Isolated Yield | 1. Product is too soluble in the recrystallization solvent. 2. Gaseous diene escaped before reacting. 3. Product loss during transfers. | 1. Add more anti-solvent (petroleum ether/hexanes) and ensure thorough cooling in an ice bath before filtration. 2. Ensure a controlled, steady reflux. Avoid excessively vigorous heating, especially at the start. 3. Minimize transfers and rinse glassware with the mother liquor. |
| Polymeric Byproducts | 1. Excess free diene is present. 2. Reaction temperature is excessively high. | 1. Use a slight excess of the dienophile to ensure the diene is trapped as it is formed. 2. Maintain a controlled reflux; do not overheat. The controlled release from this compound is designed to minimize diene self-polymerization.[3] |
Conclusion
The use of this compound derivatives as precursors for substituted 1,3-dienes is a powerful, reliable, and safe strategy in modern organic synthesis. The method's key advantages—the stability of the solid precursors, the controlled in situ generation of the diene, and the high degree of stereospecificity—make it an invaluable tool for constructing complex cyclic systems. By understanding the underlying cheletropic mechanism and tailoring protocols to the specific substitution patterns, researchers can effectively harness this reaction to access a vast array of diene structures for applications in natural product synthesis, materials science, and drug discovery.
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Kadrowski, B. (2020). Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Link]
-
Wulff, J. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Georg Thieme Verlag KG. [Link]
- Unknown Author. (n.d.). Lab report #4: Diels-Alder Reaction. Google Docs.
-
Chou, T. S., & You, M. L. (1987). A convenient method for the extrusion of sulfur dioxide from 2,2,5,5-tetrasubstituted 3-sulfolenes. Journal of the Chemical Society, Perkin Transactions 1, 305-307. [Link]
-
Brant, M. G., & Wulff, J. E. (2016). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. ResearchGate. [Link]
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Unknown Author. (n.d.). Cheletropic SO2 extrusion in 3‐sulfolenes. ResearchGate. [Link]
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Sample Jr., T. E., & Hatch, L. F. (1968). This compound: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment. Journal of Chemical Education, 45(1), 55. [Link]
-
Unknown Author. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Course Hero. [Link]
-
Kadrowski, B. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube. [Link]
-
nptelhrd. (2016). Pericyclic reactions – Chelotropic reactions - introduction, SO2 extrusion reactions. YouTube. [Link]
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webmaster. (2014). Cheletropic Reaction. Chem-Station Int. Ed.. [Link]
-
Chou, S. S. P., Lee, C. S., Cheng, M. C., & Tai, H. P. (1995). Intramolecular Diels-Alder Reactions via Sulfone-Substituted 3-Sulfolenes. The Journal of Organic Chemistry, 60(19), 6157-6161. [Link]
-
Chou, S. S. P., & Wey, S. J. (1990). Intramolecular Diels-Alder reactions of sulfur-substituted dienes via 3-sulfolenes. The Journal of Organic Chemistry, 55(4), 1270-1274. [Link]
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Saltiel, J., & Metts, L. (1967). Sensitized Photolyses of 3-Sulfolenes. Mechanism of Photochemical Sulfur Dioxide Extrusion from Sulfones. Journal of the American Chemical Society, 89(9), 2232-2233. [Link]
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Various Authors. (n.d.). Sulfolene. Wikipedia. [Link]
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Ruano, G., & Cid, M. B. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 26(2), 279. [Link]
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Sample Jr., T. E., & Hatch, L. F. (1968). This compound: A Butadiene Source for a Diels-Alder Synthesis: An Undergraduate Laboratory Experiment. Journal of Chemical Education, 45(1), 55. [Link]
-
Kumar, A., & Kumar, K. (2021). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. Organic & Biomolecular Chemistry, 19(3), 569-573. [Link]
-
Wang, Z., et al. (2021). An expedient synthesis of highly functionalized 1,3-dienes by employing cyclopropenes as C4 units. Chemical Communications, 57(84), 11005-11008. [Link]
-
Sample, T. E., & Hatch, L. F. (1966). DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE. Organic Syntheses, 46, 43. [Link]
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Application Notes & Protocols: 3-Sulfolene as a Superior Butadiene Surrogate in the Synthesis of Cyclic Compounds
Abstract
For researchers and professionals in drug development, the construction of cyclic scaffolds is a cornerstone of molecular design. The Diels-Alder reaction, a powerful tool for forming six-membered rings, traditionally utilizes 1,3-butadiene. However, its gaseous nature and hazardous handling present significant logistical and safety challenges. This guide details the superior utility of 3-sulfolene, a stable, crystalline solid, as an in situ source of 1,3-butadiene. We will explore the underlying mechanism of its thermal decomposition, provide a detailed protocol for its most common application, and discuss its expanded role in synthesizing diverse and complex cyclic systems relevant to medicinal chemistry.
Introduction: The Practical Elegance of a Solid Butadiene Source
This compound, also known as butadiene sulfone, is a white, odorless, and nonhygroscopic crystalline solid[1][2][3]. Its indefinite stability at room temperature stands in stark contrast to its gaseous counterpart, 1,3-butadiene, which is volatile and difficult to handle[4]. The primary value of this compound in organic synthesis lies in its ability to generate 1,3-butadiene in a controlled manner upon heating[4][5]. This circumvents the need for specialized low-temperature or high-pressure equipment, significantly enhancing laboratory safety and convenience[1][2].
The advantages of using this compound are numerous[1][3]:
-
Safety: It is practically nontoxic and poses no significant flammability hazard compared to gaseous butadiene[1][3].
-
Stability: It can be stored for years without deterioration or the need for inhibitors[1][3].
-
Controlled Reaction: The thermal release of butadiene is controlled by the reaction temperature, allowing for its immediate consumption by a dienophile. This minimizes the formation of polymeric by-products, a common issue when using an excess of free diene[1][3].
-
Versatility: The this compound scaffold can be substituted, providing access to a wide array of substituted 1,3-dienes for more complex syntheses[5][6].
The Key Transformation: Thermal Cheletropic Extrusion
The utility of this compound is centered on a reversible pericyclic reaction known as a cheletropic extrusion[3][7]. When heated, typically above 100 °C, this compound undergoes a concerted retro [4+1] cycloaddition, breaking two carbon-sulfur bonds simultaneously to release gaseous sulfur dioxide (SO₂) and 1,3-butadiene[8][9][10]. This reaction is often referred to as a reverse Diels-Alder reaction[8][10].
The in situ generation ensures that the highly reactive diene is produced directly in the presence of a trapping agent (the dienophile), driving the subsequent cycloaddition forward[2][4]. The extrusion of SO₂, a volatile gas, also helps to shift the equilibrium of the reaction towards the products[11].
Caption: Thermal decomposition of this compound via cheletropic extrusion.
Core Application: The Diels-Alder [4+2] Cycloaddition
The Diels-Alder reaction is a powerful and atom-economical method for synthesizing six-membered rings[12][13]. It involves the reaction of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component)[14]. By using this compound, this reaction can be performed efficiently in a single pot. The diene is generated and consumed in a sequential, seamless process.
This methodology is foundational for creating cyclohexene derivatives, which are prevalent structural motifs in natural products and pharmacologically active molecules[9].
Caption: General workflow for a one-pot Diels-Alder reaction.
Experimental Protocol: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This procedure outlines a classic and reliable Diels-Alder reaction between in situ-generated 1,3-butadiene and maleic anhydride[4][11].
Core Reaction: this compound + Maleic Anhydride --(Heat, Xylene)--> cis-4-Cyclohexene-1,2-dicarboxylic Anhydride + SO₂
Table 1: Reagent Properties & Quantities
| Compound | Formula | Molar Mass ( g/mol ) | M.P. (°C) | Amount | Moles |
|---|---|---|---|---|---|
| This compound | C₄H₆O₂S | 118.15 | 64–66 | 2.5 g | ~0.021 |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 52–54 | 1.5 g | ~0.015 |
| Xylene (Solvent) | C₈H₁₀ | 106.16 | - | 1-2 mL | - |
Note: Maleic anhydride is the limiting reagent.
Instrumentation and Glassware:
-
25 or 50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Water-cooled condenser (for reflux)
-
Heating mantle or oil bath
-
Gas trap apparatus (a tube leading from the top of the condenser to a beaker of water or a dilute base solution to trap SO₂)[15]
-
Vacuum filtration setup (Büchner funnel, filter flask)
Step-by-Step Procedure:
-
Setup: In a 25 mL round-bottom flask, combine this compound (2.5 g), finely pulverized maleic anhydride (1.5 g), a magnetic stir bar, and xylene (1-2 mL)[11][15].
-
Scientist's Note: Xylene serves as a high-boiling solvent that facilitates the necessary reaction temperature and helps dissolve the reactants and product[16]. Maleic anhydride should be crushed to ensure it dissolves readily. It is sensitive to moisture and will hydrolyze to maleic acid upon prolonged air exposure[3].
-
-
Apparatus Assembly: Equip the flask with a water-cooled condenser. Attach a gas outlet tube to the top of the condenser, directing the effluent gas into a trap. This entire setup must be placed in a well-ventilated chemical fume hood to handle the toxic sulfur dioxide gas produced[3][9].
-
Reaction: Begin stirring and gently heat the mixture using a heating mantle. The solids should dissolve before the solvent begins to reflux[15].
-
Reflux: Once the mixture is refluxing steadily, maintain the heat for approximately 30 minutes[11][15]. The reaction is typically complete when all the this compound has decomposed.
-
Cooling and Crystallization: After the reflux period, remove the heating source and allow the flask to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystallization of the product[11].
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether or hexane to remove any residual xylene and unreacted starting material[1][11].
-
Scientist's Note: The product is soluble in aliphatic solvents, whereas any remaining this compound is not, aiding in purification[1].
-
-
Drying and Characterization: Air-dry the crystals on the filter paper or in a desiccator. Determine the yield and characterize the product by melting point analysis (expected: 103-104°C)[11].
Expanding Synthetic Utility
The versatility of this compound chemistry extends far beyond the parent compound.
-
Substituted Dienes: Derivatives of this compound are excellent precursors for substituted dienes. For instance, 3-methyl-3-sulfolene generates isoprene, and 3-phenyl-3-sulfolene yields 2-phenyl-1,3-butadiene, providing access to a diverse range of functionalized cyclic compounds[1][9]. The stereochemistry of the extrusion process is highly specific, allowing for the controlled synthesis of particular diene isomers[5].
-
Intramolecular Diels-Alder (IMDA) Reactions: By tethering a dienophile to the this compound core, complex polycyclic systems can be constructed via intramolecular cycloadditions upon thermal activation[17].
-
Other Cycloadditions: While dominant in Diels-Alder reactions, this compound can also participate in other pericyclic reactions. Its double bond can act as a 2π component in [2+3] dipolar cycloadditions, leading to the formation of novel fused heterocyclic systems[18].
Relevance in Drug Development and Medicinal Chemistry
The sulfone functional group is a key structural motif in a wide range of FDA-approved drugs[19]. The cyclic sulfone (sulfolane) and unsaturated sulfolene rings are themselves being increasingly incorporated as structural elements in biologically active molecules[6][20]. They can serve as bioisosteres for other functional groups and impart favorable physicochemical properties.
Furthermore, the cyclohexene cores produced via the this compound-mediated Diels-Alder reaction are privileged scaffolds in medicinal chemistry, appearing in compounds with analgesic, anti-inflammatory, and anticancer properties[9]. The ability to efficiently and safely construct these rings is therefore of high value to drug discovery programs.
Safety and Handling
While this compound is a stable solid, proper safety protocols are mandatory.
-
Handling: Always handle this compound in a well-ventilated area. Avoid creating dust. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[21][22].
-
Thermal Decomposition: All reactions involving heating this compound must be conducted in a chemical fume hood to prevent inhalation of the toxic sulfur dioxide gas that is evolved[3][23]. SO₂ is a respiratory irritant.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents[1][22].
-
Spills: For small spills, dampen the solid material with water and transfer it to a suitable container for disposal. Wash the contaminated area with soap and water[23].
Consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information[21][22][24].
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DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE. Organic Syntheses Procedure. [Link]
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Give the equation to show the formation of 1,3-butadiene from this compound. Study.com. [Link]
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3-Sulfolenes and Their Derivatives: Synthesis and Applications. Thieme Chemistry. [Link]
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Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Link]
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Sulfolene - Wikipedia. Wikipedia. [Link]
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Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). University of Missouri–St. Louis. [Link]
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Application Note: Mastering Cycloaddition Reactions with 3-Sulfolene as a Butadiene Source
Introduction: The Strategic Advantage of 3-Sulfolene in Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry for constructing six-membered rings, traditionally involves the [4+2] cycloaddition of a conjugated diene and a dienophile.[1][2] While fundamental, the practical application of this reaction can be hampered by the physical properties of the simplest diene, 1,3-butadiene. As a gas at room temperature (boiling point -4.5°C), 1,3-butadiene is difficult to handle, requires specialized equipment, and poses significant flammability hazards.[3][4]
This application note details the use of this compound (butadiene sulfone) as a superior alternative for the in situ generation of 1,3-butadiene.[3] this compound is an odorless, non-hygroscopic, and stable crystalline solid, making it exceptionally convenient to store, handle, and weigh.[5] Its use circumvents the challenges of working with gaseous butadiene and provides a thermally controlled, slow release of the diene directly into the reaction mixture. This controlled generation minimizes side reactions such as the dimerization or polymerization of the diene, which often plague reactions where a large excess of free diene is used.[5]
We provide a detailed experimental protocol for a model Diels-Alder reaction between this compound and maleic anhydride, along with the underlying scientific principles, safety protocols, and methods for product characterization.
Reaction Mechanism and Rationale
The overall process occurs in two sequential pericyclic reactions within a single pot.
Step 1: Cheletropic Elimination (Retro-Cycloaddition) Upon heating to temperatures typically above 110°C, this compound undergoes a thermal decomposition.[6][7] This is a concerted retro-cycloaddition reaction, specifically a cheletropic elimination, where two sigma bonds to a single atom (sulfur) are broken simultaneously.[5][8] This process releases gaseous 1,3-butadiene and sulfur dioxide (SO₂).[3][9] The reaction is entropically driven by the formation of two gaseous molecules from a solid reactant.
Step 2: [4+2] Diels-Alder Cycloaddition The freshly generated 1,3-butadiene is immediately available to react with a dienophile present in the mixture, such as maleic anhydride. This classic Diels-Alder reaction proceeds through a concerted mechanism, involving a cyclic transition state of six pi-electrons, to form a stable cyclohexene derivative.[5] The stereochemistry of the dienophile is retained in the product. The reaction with maleic anhydride preferentially forms the endo product due to stabilizing secondary orbital overlap in the transition state.[3]
The primary rationale for this experimental design is control. By generating the highly reactive diene in situ, its concentration remains low and constant, allowing it to be efficiently trapped by the dienophile before it can engage in undesirable side reactions.[5] The use of a high-boiling solvent, such as xylene (boiling point ~140°C), is critical as it provides the necessary thermal energy to drive the cheletropic elimination while retaining the reactants and products in the solution phase.[3][10]
Caption: Overall reaction pathway for the Diels-Alder synthesis.
Critical Safety and Handling Procedures
This experiment must be conducted in a certified chemical fume hood due to the evolution of toxic and corrosive sulfur dioxide gas.[5][11] Adherence to standard laboratory safety practices is mandatory.
-
This compound: Causes serious eye irritation.[12][13] Avoid dust formation and inhalation.[13][14]
-
Maleic Anhydride: Corrosive and causes burns.[1] It is also a respiratory irritant and is sensitive to moisture, hydrolyzing to maleic acid.[5]
-
Xylene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.
-
Sulfur Dioxide (SO₂): A toxic and corrosive gas with a pungent odor, generated as a byproduct.[5][11] Inhalation can cause severe respiratory irritation. The experimental setup must include a system to vent this gas safely (e.g., tubing from the condenser outlet to the back of the fume hood).[11]
Personal Protective Equipment (PPE) Required:
-
Splash-proof safety goggles or a face shield.[12]
-
Chemical-resistant gloves (e.g., nitrile).[14]
-
A flame-resistant lab coat.[12]
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound (>95%) | 25 mL or 50 mL Round-bottom flask |
| Maleic Anhydride (pulverized) | Water-cooled condenser |
| Xylenes (anhydrous) | Heating mantle with a variable transformer |
| Petroleum Ether (or Hexanes) | Magnetic stirrer and stir bar |
| Deionized Water | Clamps and support stand |
| Toluene (optional, for recrystallization) | Buchner funnel and filter flask |
| Vacuum source (e.g., water aspirator) | |
| Beakers and Erlenmeyer flasks | |
| Weighing balance and spatulas | |
| Melting point apparatus | |
| Tubing for gas venting |
Detailed Experimental Protocol: Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride
This protocol is adapted from established undergraduate and research methodologies.[1][5][15]
Step 1: Reaction Setup
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add 2.5 g of this compound and 1.5 g of finely pulverized maleic anhydride.[1]
-
Add 2.0 mL of dry xylene to the flask.[11] The xylene acts as a high-boiling solvent to facilitate the reaction, not to fully dissolve the reactants at room temperature.[3]
-
Assemble a reflux apparatus by attaching a water-cooled condenser vertically to the flask. Secure all joints with clamps.
-
Connect tubing to the water inlet (bottom) and outlet (top) of the condenser and start a gentle flow of cold water.[11]
-
Crucially , attach a piece of tubing to the top of the condenser and lead it to the back of the fume hood to safely vent the SO₂ gas produced during the reaction.[11]
-
Lower the apparatus into a heating mantle resting on the magnetic stirrer.
Step 2: Thermal Reaction (Reflux)
-
Turn on the stirrer to ensure even heating.
-
Begin heating the mixture gently. The solids should dissolve in the xylene as the temperature increases.[1][15]
-
Increase the heat to bring the mixture to a moderate reflux. Vigorous bubbling will be observed as the this compound decomposes to release SO₂ and 1,3-butadiene.[11]
-
Maintain the reflux for 30 minutes.[1][15] The reaction temperature will be the boiling point of xylene (~140°C), which is sufficient for the thermal decomposition of this compound.[3]
Step 3: Product Isolation and Workup
-
After 30 minutes, turn off the heat, remove the heating mantle, and allow the apparatus to cool to room temperature. The product may begin to crystallize out of the solution upon cooling.
-
Once cool, remove the condenser and add 10 mL of toluene or additional xylene to the flask. Gently warm the mixture to redissolve the product, forming a saturated solution.[5]
-
To induce crystallization, slowly add ~10-15 mL of petroleum ether or hexanes (a poor solvent for the product) with swirling until the solution becomes persistently cloudy.[3]
-
Cool the mixture in an ice-water bath for 10-15 minutes to maximize crystal formation.[16]
-
Collect the white, crystalline product by vacuum filtration using a Buchner funnel.[11]
-
Wash the crystals in the funnel with a small amount of cold petroleum ether to remove any residual xylene and soluble impurities.
-
Allow the product to air dry on the filter paper or in a desiccator. Weigh the final product and calculate the percent yield.
Caption: Step-by-step experimental workflow diagram.
Characterization and Data Analysis
Proper characterization is essential to confirm the identity and purity of the synthesized cycloadduct.
| Parameter | Technique | Expected Result for 4-Cyclohexene-cis-1,2-dicarboxylic anhydride |
| Purity & Identity | Melting Point | 103-104°C. A sharp melting range close to the literature value indicates high purity.[4] |
| Functional Groups | Infrared (IR) Spectroscopy | C=O stretch (anhydride): ~1780 & ~1850 cm⁻¹ (two bands). C=C stretch (alkene): ~1640 cm⁻¹. C-H stretch (alkene): >3000 cm⁻¹. |
| Structural Confirmation | ¹H NMR Spectroscopy | Olefinic protons (-CH=CH-): ~6.0 ppm. Allylic protons (-CH-C=O): ~3.5 ppm. Protons on the saturated ring carbons will also be present. |
| Qualitative Check | Unsaturation Tests | Positive test with Bromine (color disappears) or Baeyer's test (KMnO₄, brown precipitate forms), confirming the presence of the C=C double bond.[15][16] |
The yield of the reaction is typically high, often in the range of 75-90%, demonstrating the efficiency of this method.[15] A lower-than-expected yield could result from incomplete reaction, loss of product during transfers, or insufficient cooling during crystallization.[10]
Conclusion
The use of this compound as a solid precursor for 1,3-butadiene offers a safe, reliable, and high-yielding pathway for conducting Diels-Alder cycloaddition reactions.[5][17] This methodology provides exceptional control over the release of the reactive diene, thereby simplifying the experimental procedure and minimizing unwanted side products. The protocol described herein for the synthesis of 4-cyclohexene-cis-1,2-dicarboxylic anhydride serves as a robust and self-validating system, ideal for both academic settings and process development in the pharmaceutical and chemical industries. By understanding the causality behind each step—from the thermally induced cheletropic elimination to the solvent choices for purification—researchers can confidently apply and adapt this powerful synthetic tool.
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Application Note: Regioselective Alkylation of 3-Sulfolene for the Synthesis of Functionalized 1,3-Diene Precursors
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide) is a stable, solid precursor to the volatile 1,3-butadiene, widely utilized in Diels-Alder reactions and other cycloadditions.[1] Functionalization of the this compound scaffold through deprotonation and subsequent alkylation provides a powerful method for synthesizing substituted 1,3-dienes, which are valuable building blocks in medicinal chemistry and materials science.[2][3] This application note details the mechanistic principles and provides a robust protocol for the regioselective α-alkylation of this compound. We explore the critical parameters governing the reaction, including the choice of base, temperature control, and electrophile selection, to enable the synthesis of a diverse range of 2-substituted and 2,5-disubstituted 3-sulfolenes.
Mechanistic Principles and Theoretical Background
The synthetic utility of this method hinges on the increased acidity of the protons at the 2- and 5-positions (α-protons) of the this compound ring.[2] This heightened acidity is a direct consequence of the potent electron-withdrawing effect of the sulfone group, which stabilizes the resulting carbanion.
Deprotonation: Formation of the Allylic Anion
The key step is the generation of a nucleophilic anion by treating this compound with a strong, non-nucleophilic base.
-
Choice of Base: The pKa of the α-protons in this compound necessitates the use of a strong base. Organolithium reagents like n-butyllithium (n-BuLi) or sterically hindered amide bases such as lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LiHMDS) are highly effective.[2] These bases are preferred over nucleophilic bases like hydroxides, which would be ineffective.
-
Temperature Control: The deprotonation is highly exothermic and must be performed at low temperatures, typically -78 °C (dry ice/acetone bath), to prevent side reactions. These side reactions can include isomerization of this compound to the more thermodynamically stable 2-sulfolene, which can occur in the presence of a base.[4] Precise temperature control is crucial for maintaining regioselectivity and maximizing yield.
-
Anion Stability: The resulting anion is allylic in nature, with the negative charge delocalized across the C2, C3, and C4 positions. However, alkylation typically occurs at the α-position (C2 or C5) due to a combination of steric and electronic factors.
The mechanism of deprotonation is illustrated below.
Caption: Deprotonation of this compound to form the nucleophilic anion.
Alkylation: Reaction with Electrophiles
The generated sulfolene anion is a potent nucleophile that readily reacts with a variety of electrophiles, most commonly primary alkyl halides.
-
Reaction Type: The alkylation proceeds via a nucleophilic substitution mechanism, typically SN2.[5][6] The anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond.
-
Regioselectivity: While the anion is delocalized, alkylation predominantly occurs at the α-position (C2). In the case of mono-alkylation, this leads to a 2-substituted-3-sulfolene. If a second equivalent of base and electrophile is used, a trans-2,5-disubstituted product is typically formed due to steric hindrance.[2] The regioselectivity can be influenced by substituents already on the sulfolene ring; electron-donating groups tend to direct substitution to the 2-position, while electron-withdrawing groups direct it to the 5-position.[7]
-
Electrophile Choice: The success of the alkylation is highly dependent on the electrophile. Primary alkyl iodides and bromides are ideal substrates. Secondary and tertiary halides are unsuitable as they lead to elimination products due to the strong basicity of the sulfolene anion.[5][8]
The overall reaction scheme is depicted below.
Caption: Reaction pathway for the alkylation of this compound.
Experimental Protocol: Synthesis of 2-Butyl-3-sulfolene
This protocol provides a representative procedure for the mono-alkylation of this compound using 1-iodobutane as the electrophile.
Materials and Reagents
-
This compound (Butadiene sulfone), ≥98%
-
Diisopropylamine, ≥99.5%, anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
1-Iodobutane, 99%
-
Tetrahydrofuran (THF), anhydrous, ≥99.9%, inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Instrumentation
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Schlenk line or argon/nitrogen inlet
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone bath
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
The experimental workflow is outlined below.
Caption: Experimental workflow for the synthesis of 2-butyl-3-sulfolene.
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation: To the flask, add anhydrous THF (80 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes. Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Deprotonation: In a separate dry flask, dissolve this compound (1.18 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78 °C over 15 minutes. A yellow-orange color should develop, indicating anion formation. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add 1-iodobutane (1.25 mL, 11.0 mmol) dropwise to the reaction mixture at -78 °C. The colored solution should gradually fade.
-
Warming: Allow the reaction to stir for an additional 2-3 hours while the bath is allowed to expire, and the mixture slowly warms to room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a 20-40% ethyl acetate in hexanes gradient) to yield the pure 2-butyl-3-sulfolene.
Data Presentation and Expected Results
The alkylation of this compound is a versatile reaction applicable to a range of primary alkyl halides. Below is a table summarizing typical conditions and expected yields for various electrophiles.
| Electrophile (R-X) | Product (R) | Base | Yield (%) |
| Methyl Iodide | Methyl | LDA | ~85-90% |
| Ethyl Iodide | Ethyl | n-BuLi | ~80-88% |
| Propyl Bromide | Propyl | LiHMDS | ~82-87% |
| Benzyl Bromide | Benzyl | LDA | ~90-95% |
| Allyl Bromide | Allyl | n-BuLi | ~75-80% |
Yields are representative and can vary based on reaction scale and purification efficiency.
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete deprotonation or moisture in the reaction.
-
Solution: Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Verify the titer of the organolithium base before use.
-
-
Formation of 2-Sulfolene:
-
Cause: Reaction temperature rising above -70 °C during deprotonation or anion formation.
-
Solution: Maintain strict temperature control at -78 °C. Add reagents slowly and dropwise to manage exothermic processes.
-
-
Elimination Products:
-
Safety: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere by trained personnel using appropriate personal protective equipment.
Conclusion
The deprotonation and subsequent alkylation of this compound is a highly reliable and versatile method for accessing functionalized 1,3-diene precursors. By carefully controlling reaction parameters, particularly the choice of a strong, non-nucleophilic base and maintaining cryogenic temperatures, researchers can achieve high yields of regioselectively α-alkylated products. This strategy significantly expands the synthetic utility of this compound, enabling the creation of complex molecular architectures for applications in drug discovery and organic materials development.
References
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Tao, Y. T., & Chen, M. L. (1986). Regioselective alkylation of 3-trimethylsilyl-3-sulfolene: route to stereospecific 2-silylated butadiene derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Takayama, H., Suzuki, H., Nomoto, T., & Yamada, S. (1987). Regioselective alkylation of 3-substituted 3-sulfolenes. Heterocycles. Available at: [Link]
-
Brant, M. G., & Wulff, J. E. (2016). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Synthesis. Available at: [Link]
-
Kumar, V., & Tunge, J. A. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. National Institutes of Health. Available at: [Link]
-
Kumar, V., & Tunge, J. A. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. The Royal Society of Chemistry. Available at: [Link]
-
Tao, Y. T., Liu, C. L., Lee, S. J., & Chou, S. S. P. (1986). Regioselective alkylation of 3-substituted 3-sulfolenes. The Journal of Organic Chemistry. Available at: [Link]
-
Brant, M. G., & Wulff, J. E. (2016). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. ResearchGate. Available at: [Link]
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Wikipedia. Sulfolene. Available at: [Link]
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Sample, T. E., Jr., & Hatch, L. F. (1966). DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE. Organic Syntheses. Available at: [Link]
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National Institutes of Health. This compound. PubChem. Available at: [Link]
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Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2022). 12.3: Alkylation of Acetylide Anions. Available at: [Link]
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Ashenhurst, J. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. Available at: [Link]
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Chem Help ASAP. (2019). deprotonation of alkynes to make acetylides. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2015). 16.06.3: Deprotonated Alkynes. Available at: [Link]
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3-Sulfolene: A Thermally Switchable and Recyclable Solvent for Sustainable Chemistry
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Diene Precursor
3-Sulfolene, a white, crystalline solid at ambient temperature, is well-established in the synthetic chemist's toolbox as a stable and convenient precursor for the in situ generation of 1,3-butadiene in Diels-Alder reactions.[1][2] This application leverages its clean and efficient retro-cheletropic extrusion of sulfur dioxide upon heating.[3] However, the unique physical properties of this compound—a solid that melts at 65-66°C to form a polar aprotic solvent—present a compelling opportunity for its use as a recyclable, phase-separable reaction medium.[1][4] This guide provides a comprehensive overview of the application of this compound as a sustainable and recyclable solvent, complete with detailed protocols for its use, recovery, and reuse.
The reversibility of the formation of this compound from butadiene and sulfur dioxide is the cornerstone of its recyclability.[1] After a reaction is complete, the molten this compound can be thermally decomposed into its gaseous components, which can then be collected and recombined to regenerate the solvent, leaving behind the non-volatile product and any catalysts. This "distillable" solid solvent offers a unique approach to simplifying product isolation and minimizing solvent waste, aligning with the principles of green chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a solvent.
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₂S | [1] |
| Molar Mass | 118.15 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 65-66 °C | [1] |
| Boiling Point | Decomposes above melting point | [5] |
| Solubility in Water | 50-100 mg/mL at 16°C | [5] |
| Solubility in Organic Solvents | Soluble in ethanol, benzene, ether |
Molten this compound is a polar aprotic solvent, a class of solvents known for their ability to dissolve a wide range of organic and inorganic compounds and to promote ionic reactions.[1][6] Its polarity makes it a suitable medium for reactions involving polar starting materials and intermediates.
Applications in Organic Synthesis
While its application as a general solvent is an emerging field, this compound has demonstrated its utility in several important classes of organic reactions.
Diels-Alder Reactions
The most well-documented use of this compound is as a source of 1,3-butadiene for Diels-Alder cycloadditions.[1][2] In these reactions, this compound can also serve as the solvent, simplifying the reaction setup. Upon heating, it melts and then slowly decomposes to release butadiene, which is immediately trapped by a dienophile present in the molten solvent. This method provides a controlled, in-situ generation of the diene, minimizing the formation of polymeric byproducts that can occur when using gaseous butadiene.[2][3]
Nucleophilic Substitution and Cycloaddition Reactions
The polar aprotic nature of molten this compound makes it a promising medium for nucleophilic substitution and other cycloaddition reactions. It has been successfully employed as a recyclable solvent for the reaction of benzyl halides with metal azides to form benzyl azide, and for the subsequent cycloaddition with a nitrile to form a tetrazole.[4] The high polarity of the solvent can facilitate the dissolution of ionic reagents and stabilize charged intermediates, potentially accelerating reaction rates.
Experimental Protocols
Protocol 1: General Procedure for a Reaction in Molten this compound
This protocol outlines the general steps for conducting a chemical reaction using this compound as a solvent.
Materials:
-
This compound (reagent grade)
-
Reactants and catalysts for the specific transformation
-
Round-bottom flask equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (e.g., nitrogen or argon line) if required for the reaction
Procedure:
-
To a dry round-bottom flask, add the reactants, catalyst (if applicable), and this compound. The amount of this compound should be sufficient to dissolve the reactants upon melting.
-
Assemble the reflux condenser and inert atmosphere setup.
-
Heat the reaction mixture to the desired temperature (typically above the melting point of this compound, e.g., 70-100°C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. The this compound will solidify, trapping the product and catalyst.
Caption: General workflow for a chemical reaction using molten this compound as the solvent.
Protocol 2: Product Isolation and Solvent Recycling
This protocol describes the thermal decomposition of the this compound solvent for product isolation and subsequent solvent regeneration.
Materials:
-
Solidified reaction mixture from Protocol 1
-
Distillation apparatus with a vacuum adapter
-
Heating mantle with a temperature controller
-
Cold trap (e.g., Dewar condenser with dry ice/acetone or a cryocooler)
-
Receiving flask
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
Transfer the solidified reaction mixture to the distillation flask.
-
Assemble the distillation apparatus with the cold trap cooled to -78°C.
-
Heat the distillation flask to >135°C under a slow stream of inert gas or under vacuum. This will induce the retro-cheletropic reaction, decomposing this compound into gaseous 1,3-butadiene and sulfur dioxide.[1]
-
The gaseous products will be collected and condensed in the cold trap. The non-volatile reaction product and catalyst will remain in the distillation flask.
-
After complete decomposition of the this compound, disconnect the heat source and allow the apparatus to cool.
-
The product can be isolated from the distillation flask by dissolving it in a suitable organic solvent and then purifying it using standard techniques (e.g., crystallization, chromatography).
-
To regenerate the this compound, remove the cold trap from the cooling bath and allow it to slowly warm to room temperature in a well-ventilated fume hood. Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to the condensed gases.
-
The 1,3-butadiene and sulfur dioxide will react to reform this compound. The regenerated this compound can be collected and stored for future use.
Caption: Workflow for the recycling of this compound solvent after a chemical reaction.
Trustworthiness and Validation
The viability of this compound as a recyclable solvent hinges on the efficiency of its recovery and the purity of the regenerated solvent. Studies have shown that the thermal decomposition and regeneration process can be highly efficient, with quantitative recovery of this compound reported.[1]
Purity of Recycled Solvent: The purity of the recycled this compound should be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the absence of residual reactants, products, or byproducts. The presence of impurities could affect the performance of the solvent in subsequent reactions.
Catalyst Leaching and Recovery: A critical consideration when using homogeneous catalysts is the potential for catalyst leaching into the product or being lost during the workup. In the case of using this compound with non-volatile catalysts, the catalyst should remain in the distillation residue with the product. The separation of the catalyst from the product would then need to be addressed using conventional methods such as precipitation, extraction, or chromatography. The efficiency of catalyst recovery and the potential for trace metal contamination in the product should be carefully evaluated for each specific catalytic system.[7][8]
Safety Considerations
Working with this compound, especially at elevated temperatures, requires strict adherence to safety protocols.
-
Handling Molten this compound: Molten this compound should be handled in a well-ventilated fume hood to avoid inhalation of any vapors.[3][6] Appropriate personal protective equipment (PPE), including heat-resistant gloves, safety goggles, and a lab coat, must be worn.[9]
-
Thermal Decomposition Products: The thermal decomposition of this compound releases sulfur dioxide (SO₂), a toxic and corrosive gas, and 1,3-butadiene, a flammable gas.[7] The entire recycling process, including the warming of the cold trap, must be conducted in a high-performance fume hood to ensure that these gases are safely vented.
-
Spill Procedures: In case of a spill of molten this compound, allow the material to solidify before cleanup. The solidified material can be carefully scraped up and disposed of as chemical waste. For larger spills, follow established institutional procedures for hazardous material spills.[10][11][12]
Conclusion
This compound presents a promising alternative to conventional volatile organic solvents, offering a unique set of properties that enable its use as a recyclable, phase-separable reaction medium. Its application can simplify product isolation, reduce solvent waste, and contribute to the development of more sustainable chemical processes. While its use as a general-purpose solvent is still being explored, the detailed protocols and considerations presented in this guide provide a solid foundation for researchers and scientists to begin incorporating this versatile molecule into their synthetic workflows. Further research into the scope of its applications and the optimization of its recycling process will undoubtedly expand its role in modern organic chemistry.
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Wikipedia. Sulfolene. [Link]
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University of California, Santa Cruz. Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride (Diels-Alder Reaction). [Link]
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Introduction: The Unique Role of 3-Sulfolene in Polymer Science
An In-Depth Technical Guide to 3-Sulfolene in Polymer Chemistry: Applications and Protocols
This compound, also known as butadiene sulfone, is a white, crystalline, and odorless solid that holds a significant position in the toolkit of polymer and synthetic chemists.[1][2] Its unassuming appearance belies its utility as a stable, safe, and versatile reagent. At its core, the value of this compound stems from its function as a solid precursor to 1,3-butadiene, a volatile and flammable gas that is a fundamental building block for many polymers.[3][4] This guide provides an in-depth exploration of this compound's applications in polymer chemistry, offering detailed protocols and the scientific rationale behind its use for researchers and scientists.
The primary chemical characteristic of this compound is its ability to undergo a reversible retro-cheletropic reaction upon heating.[5] This reaction cleanly extrudes sulfur dioxide (SO₂) gas and releases 1,3-butadiene in its reactive s-cis conformation, ideal for cycloaddition reactions.[3][6] This controlled, in situ generation allows chemists to handle a gaseous diene with the convenience of a solid reagent, significantly enhancing safety and simplifying experimental setups.[7][8]
| Property | Value | Source(s) |
| Chemical Formula | C₄H₆O₂S | [2][9] |
| Molar Mass | 118.15 g·mol⁻¹ | [1][2] |
| Appearance | White to cream crystalline solid | [1][9][10] |
| Melting Point | 65-66 °C | [1][2] |
| Solubility | Soluble in water and many organic solvents | [1][2] |
| Key Reaction | Thermal decomposition to 1,3-butadiene and SO₂ | [3][5] |
Core Application: this compound as an In Situ Source of 1,3-Butadiene for Diels-Alder Reactions
The most prominent application of this compound is as a stand-in for 1,3-butadiene in the Diels-Alder reaction, a powerful tool for forming six-membered rings.[4][6] This pericyclic reaction involves a [4+2] cycloaddition between a conjugated diene and a dienophile. By generating the highly reactive 1,3-butadiene in situ, this compound allows for precise control over the reaction, minimizing side reactions like the unwanted polymerization of the diene.[5][7]
Mechanism: The Retro-Cheletropic Reaction
Heating this compound above 100-135 °C overcomes the activation energy for the retro-cheletropic elimination.[1][3] The cyclic sulfone breaks down, releasing gaseous sulfur dioxide and 1,3-butadiene. The diene is immediately available to react with a present dienophile, shifting the equilibrium towards the product and preventing a buildup of gaseous butadiene.[1]
Caption: Experimental workflow for Diels-Alder synthesis.
Step-by-Step Methodology:
-
Preparation: In a 25-mL round-bottom flask, combine 2.5 g of this compound, 1.5 g of finely crushed maleic anhydride, and 1-2 mL of dry xylene. [11]Add a magnetic stir bar.
-
Causality: Xylene serves as a high-boiling solvent, enabling the reaction to reach the required temperature for this compound decomposition while keeping the reactants in the same phase. [3]2. Apparatus Setup: Attach a reflux condenser to the flask. This entire setup must be placed in an efficient fume hood to safely vent the sulfur dioxide gas produced during the reaction. [5]3. Reaction: Gently heat the mixture with stirring. The solids should dissolve before the solution begins to reflux. Once refluxing, maintain a moderate boil for 30 minutes. [11] * Causality: Vigorous heating must be avoided initially to prevent the gaseous 1,3-butadiene from escaping before it can react with the maleic anhydride. [5]A controlled temperature ensures the diene is consumed as it is generated.
-
-
Crystallization: After 30 minutes, remove the heat source and allow the flask to cool to room temperature. Add 10 mL of xylene to the mixture, followed by approximately 5 mL of petroleum ether, swirling to induce crystallization. [8][12] * Causality: The product is soluble in hot xylene but less so at room temperature. Petroleum ether is a poor solvent for the product and is used as an anti-solvent to decrease the product's solubility further, forcing it to precipitate out of the solution for purification. [3]5. Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel and wash the crystals with a small amount of cold petroleum ether. [12]6. Analysis: Allow the crystals to air dry. Determine the final mass to calculate the percent yield and measure the melting point to assess purity (literature m.p. 103-104 °C). [12]
Application in the Synthesis of Sulfur-Containing Polymers
While this compound's direct polymerization is not straightforward, it is conceptually linked to the synthesis of an important class of materials: aliphatic polysulfones. These polymers are typically formed by the radical alternating copolymerization of an olefin (or diene) and sulfur dioxide. [13][14]The thermal decomposition of this compound conveniently provides both of these necessary components.
Polymerization Mechanisms and Challenges
Studies have shown that this compound does not readily polymerize or copolymerize with vinyl compounds at temperatures below 80°C using typical radical or ionic initiators. [1][15]At higher temperatures (above 100°C) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), a high-molecular-weight, insoluble polymer identified as polybutadienesulfone can be formed. [1][15] The primary challenge to the direct, controlled polymerization of this compound is the low reactivity of its internal double bond towards radical addition. [13][14]However, its derivatives, such as 2-sulfolene, have been shown to copolymerize with vinyl monomers like acrylonitrile and vinyl acetate. [1][15]This highlights the nuanced reactivity within the sulfolene family.
Caption: General synthesis of poly(olefin sulfone).
Conceptual Protocol 2: Radical Polymerization of this compound
This protocol is based on literature reports for forming polybutadienesulfone at elevated temperatures. [1][15]It serves to illustrate the conditions required and the expected nature of the product.
Objective: To form polybutadienesulfone via the radical-initiated polymerization of this compound.
Materials:
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
High-boiling solvent (e.g., diethyl ether, benzene - use with extreme caution)
-
Sealed reaction vessel (autoclave or sealed tube)
Step-by-Step Methodology:
-
Preparation: Dissolve this compound in a minimal amount of a suitable solvent (e.g., peroxide-containing diethyl ether) in a high-pressure reaction vessel. [1]2. Initiator Addition: Add a catalytic amount of a radical initiator such as AIBN.
-
Reaction: Seal the vessel and heat to a temperature above 100 °C. The reaction is typically maintained for several hours.
-
Causality: High temperatures are required to both generate butadiene and SO₂ and to initiate the radical polymerization process. The resulting polymer is often an amorphous, insoluble solid. [1][15]The exact structure can be complex, representing a copolymer of butadiene and SO₂. [15]4. Isolation: After cooling, the reaction mixture is opened. The solid, insoluble polymer is isolated by filtration, washed thoroughly with a solvent to remove any unreacted monomer, and dried under a vacuum.
-
-
Analysis: The resulting polymer can be characterized by elemental analysis to determine the sulfur content and by infrared spectroscopy. The material is typically resistant to degradation by strong acids. [1]
Application as a Recyclable Solvent
The unique thermal decomposition of this compound can be exploited to use it as a recyclable solvent. A chemical reaction can be performed in molten this compound. Upon completion, the solvent is removed by heating it to its decomposition temperature (135 °C). The volatile products, butadiene and SO₂, are distilled off and can be collected in a cold trap. These components can then be reacted again to reform this compound for reuse. [1]
Workflow for Solvent Recycling
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Application Note: A Comprehensive Guide to the Synthesis of Bicyclic Sulfones from 3-Sulfolene
Abstract: This guide provides a detailed exploration of the synthesis of bicyclic sulfones, with a primary focus on the strategic use of 3-sulfolene as a stable and safe precursor to 1,3-butadiene for Diels-Alder reactions. We will delve into the mechanistic underpinnings of this approach, offer detailed, step-by-step experimental protocols, and discuss the significance of the resulting bicyclic sulfone scaffolds in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, actionable methodologies.
The Strategic Role of this compound in Bicyclic Synthesis
In the realm of organic synthesis, the Diels-Alder reaction stands as a powerful tool for the construction of six-membered rings.[1] However, the direct use of its simplest diene, 1,3-butadiene, is often hampered by its gaseous nature and challenging handling requirements.[1] this compound (also known as butadiene sulfone) emerges as an elegant solution to this challenge. It is an odorless, stable, crystalline solid that, upon moderate heating, undergoes a reversible retro-cheletropic reaction to generate 1,3-butadiene and sulfur dioxide (SO₂) in situ.[2][3]
This in situ generation is a cornerstone of its utility for several key reasons:
-
Safety and Handling: As a stable solid, this compound is significantly safer and easier to handle, weigh, and store than gaseous butadiene.[2]
-
Controlled Release: The thermal decomposition allows for the controlled, slow release of the diene directly into the reaction mixture, minimizing side reactions like polymerization that can occur with a high concentration of free diene.[2]
-
Stoichiometric Precision: It enables precise stoichiometric control over the diene, which is consumed as it is generated, driving the equilibrium of the retro-cheletropic reaction forward.[3]
The core transformation relies on a pericyclic reaction where two sigma bonds to a single atom (sulfur) are broken in a concerted fashion, releasing the stable SO₂ molecule and the desired diene.[2] This process is thermally facile and is a key enabling step for the subsequent cycloaddition.[4]
Core Synthetic Strategy: The Tandem Cheletropic Extrusion/Diels-Alder Pathway
The synthesis of bicyclic sulfones from this compound is a prime example of a tandem reaction sequence, where multiple bond-forming events occur in a single pot. The process begins with the thermal fragmentation of this compound, followed immediately by the Diels-Alder cycloaddition of the resulting 1,3-butadiene with a suitable dienophile.
Mechanistic Overview
The overall reaction can be dissected into two primary stages:
-
Retro-Cheletropic Extrusion: Upon heating (typically in a high-boiling solvent like xylene or tert-butylbenzene), this compound undergoes fragmentation to yield 1,3-butadiene in its reactive s-cis conformation and sulfur dioxide gas.[1][2] This step is crucial as only the s-cis conformer can participate in the Diels-Alder reaction.[5]
-
[4+2] Cycloaddition (Diels-Alder Reaction): The freshly generated 1,3-butadiene immediately encounters a dienophile present in the reaction mixture. This cycloaddition reaction forms a new six-membered ring, creating the bicyclic adduct. The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product.[1][5]
The reaction typically favors the formation of the endo product due to a stabilizing secondary orbital interaction in the transition state, a well-established principle in Diels-Alder chemistry.[1]
Figure 1: Tandem reaction pathway for bicyclic sulfone synthesis.
Scope of Dienophiles
The versatility of this method is largely defined by the range of dienophiles that can be employed. Electron-poor alkenes are particularly effective dienophiles due to the electron-rich nature of 1,3-butadiene.[5] A representative, though not exhaustive, list is provided below.
| Dienophile Class | Example | Typical Reaction Conditions | Expected Outcome/Notes |
| Cyclic Anhydrides | Maleic Anhydride | Reflux in Xylene (~140°C) | High yield of the cis-endo adduct.[3][6] |
| Imines | N-substituted Maleimides | Reflux in Toluene or Xylene | Forms nitrogen-containing bicyclic systems, valuable in medicinal chemistry. |
| Quinones | 1,4-Benzoquinone | Moderate heating | Can lead to further aromatization depending on conditions. |
| Fumarates/Maleates | Diethyl Fumarate | Reflux in Xylene (~110-140°C) | Yields the corresponding trans or cis dicarboxylic esters.[3] |
| Acetylenic Esters | Dimethyl Acetylenedicarboxylate | Varies | Forms a cyclohexadiene ring initially. |
Detailed Experimental Protocols
Safety Precaution: These reactions generate sulfur dioxide (SO₂), a toxic and corrosive gas. All procedures must be performed in a well-ventilated fume hood.[2][7] Maleic anhydride is corrosive and can cause burns; appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[8]
Protocol 3.1: Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride
This protocol details the classic Diels-Alder reaction between in situ generated 1,3-butadiene and maleic anhydride.[5][8]
Materials:
-
This compound (e.g., 2.5 g)
-
Maleic Anhydride, finely pulverized (e.g., 1.5 g)[8]
-
Dry Xylene (e.g., 1-2 mL as solvent, plus more for recrystallization)[5][7]
-
Petroleum Ether (for recrystallization)
Apparatus:
-
25 mL or 50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a variable transformer or a suitable heat source[7]
-
Magnetic stir bar or boiling chips[7]
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Figure 2: General experimental workflow for the synthesis.
Procedure:
-
Reagent Preparation: To a 25-mL round-bottom flask, add this compound (2.5 g), finely pulverized maleic anhydride (1.5 g), a magnetic stir bar, and dry xylene (1.0 mL).[8] The xylene acts as a high-boiling solvent to facilitate the thermal decomposition.[1]
-
Apparatus Setup: Assemble the apparatus for heating under reflux. Attach the reflux condenser and ensure a gas trap (e.g., a tube leading to a beaker of water, ensuring the tube end is above the water level) or a vent line is securely fastened to the top of the condenser to handle the evolved SO₂.[7][8]
-
Reaction Execution:
-
Gently heat the mixture with stirring. The initial gentle heating is to ensure the reactants dissolve completely before the vigorous decomposition of this compound begins.[5][8]
-
Once the solids have dissolved, increase the heating to bring the mixture to a moderate reflux. You will observe bubbling as SO₂ gas is evolved.[7]
-
Maintain the reflux for approximately 30 minutes.[5][8] Vigorous heating should be avoided to prevent the volatile butadiene from escaping the reaction vessel.[8]
-
-
Isolation and Purification:
-
After the reflux period, remove the heat source and allow the flask to cool to room temperature. The product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, may begin to crystallize.
-
Add an additional 10 mL of xylene to the cooled mixture and gently heat until the precipitate redissolves.[5]
-
Transfer the hot solution to an Erlenmeyer flask. To induce crystallization, slowly add petroleum ether, a poor solvent for the product, until the solution becomes cloudy.[2]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Final Steps:
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the product in a desiccator or a vacuum oven.
-
Determine the yield and characterize the product by melting point analysis and spectroscopy (¹H NMR, ¹³C NMR, IR).
-
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure the maleic anhydride is of high purity and has not been hydrolyzed by atmospheric moisture.[2] Also, confirm that the reflux was maintained at a steady, but not overly vigorous, rate to prevent loss of butadiene.
-
Polymeric Byproducts: The formation of a troublesome polymeric byproduct can occur if excess free 1,3-butadiene is present.[2] Using this compound minimizes this, but ensuring a gentle, controlled decomposition is key.
-
No Crystallization: If the product fails to crystallize, it may be too soluble in the xylene. Try adding more petroleum ether or scratching the inside of the flask with a glass rod to induce nucleation.
Applications in Medicinal Chemistry and Drug Development
Bicyclic sulfones are rigid, three-dimensional scaffolds that are of increasing interest in drug discovery. The sulfone group itself is a valuable pharmacophore.[9] It is a strong hydrogen bond acceptor and is metabolically stable, properties which can be used to optimize the ADME (absorption, distribution, metabolism, and excretion) profile of a lead compound.[10]
The rigid bicyclic framework allows for the precise spatial arrangement of functional groups, which can lead to highly selective interactions with biological targets such as enzymes and receptors.[11] Cyclic sulfone-containing molecules have demonstrated a wide range of biological activities, including:
The ability to generate diverse libraries of these scaffolds using the reliable this compound methodology makes this an attractive strategy for identifying novel therapeutic agents.[11]
Conclusion
The use of this compound as a solid precursor for 1,3-butadiene provides a safe, reliable, and efficient pathway for the synthesis of bicyclic sulfones via a tandem cheletropic extrusion/Diels-Alder reaction. This method offers excellent control, minimizes side reactions, and is applicable to a wide range of dienophiles. The resulting bicyclic sulfone structures are valuable scaffolds in medicinal chemistry, offering a unique combination of physicochemical properties and conformational rigidity that are highly sought after in modern drug development.
References
-
Wikipedia. (n.d.). Ramberg–Bäcklund reaction. Retrieved from Wikipedia. [Link]
-
Edubirdie. (2021). Experiment #4 Diels-Alder Reaction. Retrieved from Edubirdie. [Link]
-
Kadrowski, B. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. Retrieved from YouTube. [Link]
-
Unknown. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Retrieved from a course material source. [Link]
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Uddin, M. J., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. [Link]
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Kerru, N., et al. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. OPRD. [Link]
- Wolf, J. (2008, July 21). Lab report #4: Diels-Alder Reaction.
-
Kadrowski, B. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. Retrieved from YouTube. [Link]
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ResearchGate. (n.d.). Cheletropic SO2 extrusion in 3-sulfolenes. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). The cheletropic ring-opening of sulfolene. Retrieved from ResearchGate. [Link]
-
Unknown. (n.d.). Functionalization of bicyclo[3.2.1] sulfones. Retrieved from a university repository. [Link]
-
ResearchGate. (n.d.). Cyclic sulfoxides and sulfones in drug design. Retrieved from ResearchGate. [Link]
-
NIH National Center for Biotechnology Information. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Retrieved from PMC. [Link]
-
ResearchGate. (n.d.). The Sulfolene Protecting Group: Observation of a Direct Photoinitiated Cheletropic Ring Opening. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Sulfolene. Retrieved from Wikipedia. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from PMC. [Link]
-
Semantic Scholar. (n.d.). This compound: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment. Retrieved from Semantic Scholar. [Link]
-
Scribd. (n.d.). 1968 3 Sulfolene A Butadiene Source For A Diels Alder Synthesis An Undergraduate Laboratory Experiment. Retrieved from Scribd. [Link]
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The Strategic Deployment of 3-Sulfolene in Modern Medicinal Chemistry: Application Notes and Protocols
For the discerning researcher in medicinal chemistry and drug development, the selection of synthetic building blocks is a critical decision that profoundly influences the efficiency, safety, and innovative potential of a research program. Among the versatile reagents in the synthetic chemist's toolkit, 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide) has emerged as a compound of significant strategic value. Its utility extends beyond that of a simple precursor, offering elegant solutions to common synthetic challenges.
This guide provides an in-depth exploration of this compound's applications in medicinal chemistry, grounded in both mechanistic understanding and practical, field-proven protocols. We will delve into its primary roles as a stable, solid source of 1,3-butadiene for Diels-Alder reactions and as a precursor for the in situ generation of sulfur dioxide (SO₂), a crucial component in the synthesis of medicinally relevant sulfonyl-containing scaffolds.
This compound as a Superior 1,3-Butadiene Surrogate in Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the rapid construction of complex six-membered rings.[1] However, the use of its simplest diene, 1,3-butadiene, is fraught with practical challenges due to its gaseous nature and flammability, necessitating specialized handling and equipment.[1][2] this compound provides a safe and convenient solution, serving as a stable, crystalline solid that, upon heating, undergoes a reversible cheletropic extrusion to release 1,3-butadiene and sulfur dioxide in a controlled manner.[3] This in situ generation allows for the immediate trapping of the diene by a dienophile, minimizing the risks associated with handling gaseous butadiene and often leading to higher yields by reducing polymerization byproducts.[4]
Mechanistic Insight: The Cheletropic Extrusion
The thermal decomposition of this compound is a classic example of a cheletropic reaction, a pericyclic process where two sigma bonds to a single atom are concertedly made or broken. Heating this compound above its melting point (typically in a high-boiling solvent like xylene or toluene) initiates a retro-[4+1] cycloaddition, releasing gaseous SO₂ and generating the s-cis conformation of 1,3-butadiene, which is essential for the Diels-Alder reaction.[1]
Caption: Thermal decomposition of this compound.
Protocol 1: General Procedure for Diels-Alder Reaction with Maleic Anhydride
This protocol describes the synthesis of 4-cyclohexene-cis-1,2-dicarboxylic anhydride, a versatile intermediate for further functionalization.
Materials:
-
This compound (C₄H₆O₂S)
-
Maleic anhydride (C₄H₂O₃)
-
Dry xylene
-
Petroleum ether
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirring
-
Gas trap
Procedure:
-
In a 25 mL round-bottom flask, combine 2.5 g of this compound, 1.5 g of finely pulverized maleic anhydride, and 1 mL of dry xylene.[5]
-
Add a magnetic stir bar and equip the flask with a reflux condenser. The top of the condenser should be connected to a gas trap to capture the evolved sulfur dioxide.
-
Gently heat the mixture with stirring. It is crucial to ensure that the solids are completely dissolved in the xylene before bringing the mixture to a vigorous reflux.[5] This controlled heating minimizes the loss of butadiene gas.
-
Maintain a moderate to strong reflux for 30 minutes after all the starting material has dissolved.[5]
-
Allow the reaction mixture to cool slightly, then add 10 mL of xylene to keep the product in solution.[6]
-
Transfer the warm solution to an Erlenmeyer flask.
-
Induce crystallization by adding approximately 5 mL of petroleum ether and cooling the flask in an ice bath.[6]
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold petroleum ether, and air dry.
Self-Validation:
-
Melting Point: The expected melting point of the product is 103-104 °C. A sharp melting point in this range indicates high purity.
-
Spectroscopic Analysis: ¹H NMR and IR spectroscopy can confirm the structure of the cycloadduct.
Protocol 2: Synthesis of N-Phenyl-4-cyclohexene-cis-1,2-dicarboximide
This protocol demonstrates the use of a different dienophile, N-phenylmaleimide, to generate a different cyclic scaffold.
Materials:
-
This compound
-
N-phenylmaleimide
-
Toluene
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Oil bath with magnetic stirring
Procedure:
-
In a 50 mL round-bottom flask, place approximately 2 g (17 mmol) of this compound and 3.5 g (1.2 equivalents) of N-phenylmaleimide.[7]
-
Add 15 mL of toluene and a magnetic stir bar.[7]
-
Fit the flask with a reflux condenser and place it in an oil bath.
-
Heat the reaction mixture to 130 °C (oil bath temperature) with continuous stirring for 90 minutes.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be purified by recrystallization or preparative TLC.
Expected Yield: 55-65% (crude product).[8]
Quantitative Data for Diels-Alder Reactions with this compound
| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Maleic Anhydride | Xylene | Reflux | 0.5 | Up to 90 | [2] |
| N-Phenylmaleimide | Toluene | 130 | 1.5 | 55-65 (crude) | [7][8] |
| Diethyl Fumarate | Ethanol | 105-110 | 8-10 | 66-73 | [2][4] |
The Sulfone Moiety in Medicinal Chemistry and its Synthesis
The sulfone functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs. Its prevalence is due to a combination of favorable physicochemical properties. The sulfonyl group is a strong hydrogen bond acceptor, is metabolically stable, and can improve the pharmacokinetic properties of a drug molecule.[9] Sulfone-containing drugs are used to treat a variety of conditions, including bacterial infections, leprosy, and cancer.[9]
While this compound is primarily known as a butadiene source, the sulfolene and its reduced form, sulfolane, are themselves being increasingly incorporated as structural elements in bioactive molecules. Furthermore, the sulfur dioxide generated from this compound's decomposition can be utilized in the synthesis of other sulfonyl-containing compounds, although this application is less common than its use in Diels-Alder reactions. A more direct approach to synthesizing diverse sulfones often involves the use of SO₂ surrogates like DABSO in palladium-catalyzed three-component couplings.
Caption: Key properties and applications of the sulfone moiety in medicinal chemistry.
While a direct, large-scale industrial synthesis of a specific marketed drug using this compound as a key starting material is not prominently documented in the reviewed literature, its application in the synthesis of complex, biologically active molecules and natural products is well-established, underscoring its importance in drug discovery research.[2] The principles and protocols outlined here provide a solid foundation for leveraging the unique properties of this compound in the development of novel therapeutic agents.
References
Sources
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- 2. Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Sulfolene - Wikipedia [en.wikipedia.org]
- 5. This compound | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
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- 8. This compound: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment | Semantic Scholar [semanticscholar.org]
- 9. Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Managing Sulfur Dioxide (SO₂) Byproducts in Research & Development
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter sulfur dioxide (SO₂) as a byproduct in their chemical syntheses. The acidic and reactive nature of SO₂ can lead to a host of side reactions, including degradation of sensitive functional groups, unexpected byproduct formation, and compromised product purity. This resource provides in-depth, practical solutions in a question-and-answer format to help you troubleshoot and prevent these issues effectively.
Section 1: Understanding the Problem — Frequently Asked Questions
Q1: In which common organic reactions is sulfur dioxide (SO₂) a significant byproduct?
Sulfur dioxide is a common byproduct in several widely used transformations in medicinal and process chemistry. Its formation is often linked to reagents used for oxidation or chlorination. Key reaction classes include:
-
DMSO-Based Oxidations: Many popular methods for oxidizing alcohols to aldehydes or ketones rely on the activation of dimethyl sulfoxide (DMSO). The activated DMSO species ultimately gets reduced to dimethyl sulfide (DMS), and the activator is consumed. When sulfur trioxide-pyridine complex (SO₃·py, Parikh-Doering oxidation) is used as the activator, SO₂ is a direct byproduct. In the widely used Swern oxidation, which uses oxalyl chloride or trifluoroacetic anhydride (TFAA) to activate DMSO, SO₂ is not a primary byproduct of the main reaction pathway. However, side reactions and decomposition pathways, especially if the temperature is not rigorously controlled, can lead to sulfur-containing acidic byproducts.[1][2]
-
Reactions with Thionyl Chloride (SOCl₂): The use of thionyl chloride to convert carboxylic acids to acyl chlorides or alcohols to alkyl chlorides invariably produces stoichiometric amounts of SO₂ and hydrogen chloride (HCl) gas.[3]
-
Pummerer Rearrangement: This reaction involves the rearrangement of a sulfoxide in the presence of an activating agent like acetic anhydride to form an α-acyloxy thioether.[4][5][6] While SO₂ is not a direct product of the classical Pummerer rearrangement, related transformations and decomposition pathways of sulfur-containing reagents can generate it.
Q2: What are the most common side reactions caused by residual sulfur dioxide?
The primary issue with SO₂ is its reaction with water to form sulfurous acid (H₂SO₃). This moderately strong acid can catalyze a range of undesirable side reactions, particularly during aqueous workup procedures.
-
Cleavage of Acid-Sensitive Protecting Groups: This is the most prevalent issue. Protecting groups like tert-butyloxycarbonyl (Boc), acetals, ketals, silyl ethers (e.g., TBS, TIPS), and trityl (Tr) ethers are labile under acidic conditions and can be partially or fully cleaved, leading to complex product mixtures and reduced yields.
-
Epimerization: For chiral centers alpha to a newly formed carbonyl (as in an oxidation reaction), the presence of acid can facilitate enolization, leading to racemization or epimerization.[7]
-
Aldol and Related Condensation Reactions: The acidic environment created by SO₂ can promote self-condensation of aldehyde products, reducing the yield of the desired monomeric aldehyde.
-
Aromatization or Isomerization: Acid-catalyzed elimination of water or other leaving groups from sensitive intermediates can lead to the formation of undesired aromatic byproducts or double bond isomers.[8]
Section 2: Prevention and Mitigation Strategies
This section details practical methods to neutralize, remove, or prevent the formation of SO₂ and its acidic derivatives.
Q3: How can I modify my reaction quench and workup to neutralize acidic byproducts like SO₂?
A standard aqueous workup is often insufficient to remove all acidic residues, especially if the product is sensitive. A carefully planned quenching strategy is critical.
Core Principle: The goal is to neutralize the acidic byproducts in situ before they can cause damage during the workup and extraction phases.
Troubleshooting Scenario:
-
Problem: You run a Swern oxidation on a substrate with a TBS-ether. During aqueous workup, you observe significant desilylation (~30% loss of the TBS group).
-
Ineffective Solution: Washing the organic layer with saturated sodium bicarbonate (NaHCO₃) solution. While NaHCO₃ is a base, it's relatively weak and its reaction with dissolved SO₂/sulfurous acid can be slow, especially in a biphasic system. The damage may have already occurred.
-
Effective Solution: A buffered or basic quenching procedure. Before adding water, while the reaction is still cold, add a sufficient amount of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the reaction mixture.[9][10] An alternative, often highly effective method, is to quench the reaction by pouring it into a vigorously stirred, cold, saturated solution of NaHCO₃ or a mild base like sodium carbonate (Na₂CO₃).
Workflow Diagram: Standard vs. Optimized Quench for Acid-Sensitive Products
Caption: Comparison of workup workflows for reactions generating acidic byproducts.
Q4: What are chemical scavengers for SO₂, and how should they be used?
In cases where SO₂ is a known, stoichiometric byproduct (e.g., from thionyl chloride), it can be physically or chemically trapped as it forms.
-
Gas Scrubbing/Trapping: For reactions run at or above room temperature, the effluent gas can be passed through a bubbler containing a basic solution. A solution of sodium hydroxide (NaOH) is highly effective at trapping both SO₂ and HCl.[11][12]
-
SO₂ + 2 NaOH → Na₂SO₃ + H₂O[11]
-
-
In-Situ Scavenging: Adding an insoluble base to the reaction mixture can trap acidic byproducts as they are generated.
-
Calcium Carbonate (CaCO₃): A mild, inexpensive solid base that can be effective in some systems.
-
Proton Sponges: Non-nucleophilic, strong organic bases can be used stoichiometrically to neutralize acids without interfering with the primary reaction.
-
Table 1: Comparison of Common Bases for Quenching/Scavenging
| Base | pKa of Conjugate Acid | Typical Use | Advantages | Disadvantages |
| Triethylamine (TEA) | ~10.7 | Quenching agent in DMSO oxidations | Soluble in organic solvents, volatile (easy to remove) | Can be nucleophilic; can cause epimerization[7] |
| DIPEA | ~11.0 | Hindered base for sensitive substrates | Non-nucleophilic due to steric bulk | Less volatile than TEA, more expensive |
| NaHCO₃ (Sat. aq.) | ~6.4 (for H₂CO₃) | Aqueous workup | Inexpensive, mild | Low basicity, can form emulsions, CO₂ evolution |
| Na₂CO₃ (aq.) | ~10.3 (for HCO₃⁻) | Aqueous workup | Stronger base than NaHCO₃ | Can be too basic for some substrates, CO₂ evolution |
| NaOH (aq.) | ~14 | Gas trapping, vigorous quench | Very effective, inexpensive | Highly caustic, can hydrolyze esters or other functional groups |
Section 3: Experimental Protocols & Troubleshooting
Protocol 1: Optimized Quench and Workup for a Swern-Type Oxidation
This protocol is designed to protect acid-sensitive functional groups during the workup of a DMSO-based oxidation.
1. Reaction Setup:
- Perform the Swern oxidation under standard conditions (e.g., oxalyl chloride/DMSO in DCM at -78 °C), monitoring for completion by TLC or LCMS.[9][13]
2. Pre-Quench Neutralization (Critical Step):
- Once the alcohol is consumed, and before warming the reaction, add 5-7 equivalents of triethylamine (or a bulkier base like DIPEA if epimerization is a concern) dropwise, ensuring the internal temperature remains below -60 °C.[7][10]
- Stir the mixture at this low temperature for 15-20 minutes. This step neutralizes the chloro(dimethyl)sulfonium salts and other acidic species.
3. Quenching and Warming:
- Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.[10]
- Add water to the reaction mixture to dissolve the triethylammonium salts.
4. Extraction and Purification:
- Transfer the mixture to a separatory funnel.
- Separate the organic layer. Extract the aqueous layer 2-3 times with dichloromethane (DCM).
- Combine the organic layers and wash sequentially with water and then saturated brine. A wash with dilute acid (e.g., 1M HCl) can be performed here to remove the excess amine, but should be avoided if the product is highly acid-sensitive.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product as required (e.g., flash chromatography).
Troubleshooting Guide
| Observed Problem | Potential SO₂-Related Cause | Recommended Solution / Diagnostic Step |
| Low yield; TLC shows a new, more polar spot. | Cleavage of an acid-sensitive protecting group (e.g., Boc, TBS). | Re-run the reaction using the "Optimized Quench" protocol. Analyze a sample of the crude reaction mixture by LCMS before and after workup to confirm when the degradation is occurring. |
| Product isolated as a complex mixture of isomers. | Acid-catalyzed epimerization or isomerization during workup. | Use a sterically hindered base like DIPEA instead of TEA in the quench step.[7] Ensure the reaction and quench are kept sufficiently cold. |
| Reaction turns dark or forms tar during warming/workup. | Acid-catalyzed decomposition or polymerization of the aldehyde product. | Pour the cold, neutralized reaction mixture directly into a vigorously stirred, cold aqueous solution of a mild base (e.g., saturated NaHCO₃) instead of adding water to the reaction flask. |
| Product smells strongly of sulfur even after chromatography. | Incomplete removal of dimethyl sulfide (DMS) or other sulfur byproducts. | Rinse all glassware with a bleach or Oxone® solution to oxidize residual sulfur compounds.[7] If the product is stable, a dilute hydrogen peroxide wash of the organic layer can sometimes help. |
Section 4: Analytical Detection
Q5: How can I confirm the presence of sulfur-containing impurities in my final product?
Detecting trace sulfur impurities is crucial for drug development, as they can poison catalysts in subsequent steps or represent genotoxic impurities.
-
Energy-Dispersive X-ray Fluorescence (EDXRF): A rapid, non-destructive technique for quantifying total sulfur content in liquid or solid samples. It is an excellent tool for ensuring compliance with regulatory limits.[14][15]
-
Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD): A highly sensitive and selective method for identifying and quantifying volatile sulfur compounds like DMS.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Can provide ultra-trace detection of elemental sulfur.
-
High-Resolution Mass Spectrometry (HRMS): Can often identify specific sulfur-containing byproducts by their exact mass and isotopic pattern (the presence of the ³⁴S isotope).
Decision Tree: Troubleshooting SO₂-Related Side Reactions
Caption: A logical guide for diagnosing and solving common SO₂ byproduct issues.
References
-
Wikipedia. Pummerer rearrangement. [Link]
- Grokipedia. Pummerer rearrangement.
-
chemeurope.com. Pummerer rearrangement. [Link]
-
Chem-Station Int. Ed. Swern Oxidation. [Link]
-
SynArchive. Pummerer Rearrangement. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]
-
Organic Chemistry Portal. Swern Oxidation PDF. [Link]
-
BYJU'S. Byproducts Produced in Swern Oxidation. [Link]
-
Slideshare. Pummer reaction. [Link]
-
bba. Proven methods for reducing sulfur dioxide (SO2) emissions. [Link]
-
Wikipedia. Sulfur dioxide. [Link]
-
Mach Engineering. SO2 Wet Scrubber: Sources, Danger, Methods of Purification and Sulfur Dioxide Design. [Link]
-
ACS Publications. Organic reactions of sulfur dioxide. Reactions with nucleophilic double bonds leading to the isomerization, aromatization, selective hydrogen-deuterium exchange, and electron-transfer processes. [Link]
-
Mach Engineering. Sulfur Dioxide (SO2) Scrubber Systems. [Link]
-
SpringerLink. Sulfur Dioxide Insertion Reactions for Organic Synthesis. [Link]
-
MDPI. Enhanced Sulfate Formation from Gas-Phase SO2 Oxidation in Non–•OH–Radical Environments. [Link]
-
Detailed Explanation. How Scrubbers Remove Sulfur Dioxide. [Link]
-
MDPI. Evidence for a New Oxidation Mechanism for Sulfur Dioxide from Laboratory Measurements. [Link]
-
Sciencemadness Discussion Board. Failed attempts at oxidation of alcohols with DMSO/P2O5. [Link]
-
Shimadzu. Accurate Detection of Sulfur in Petroleum Products Using Shimadzu's EDX Series. [Link]
-
Intertek. Sulfur Species Analysis. [Link]
-
Monroe Environmental. Sulfur Dioxide Scrubbing Using Caustic. [Link]
-
Frontiers. SO2 Donors and Prodrugs, and Their Possible Applications: A Review. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
ResearchGate. Sulfur Dioxide Insertion Reactions for Organic Synthesis. [Link]
-
NIH. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. [Link]
-
PubChem. Sulfur Dioxide. [Link]
-
YouTube. Alcohols to Aldehydes, Part 3: Oxidations with DMSO. [Link]
-
CI Analytics. Sulfur Analysis. [Link]
-
NIH. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]
-
YouTube. Swern oxidation of primary and secondary alcohols. [Link]
-
TNO. Analytical Techniques for the determination of sulphur components in flue gas, fuel gas and natural gas. [Link]
-
ResearchGate. Oxidization of SO2 by Reactive Oxygen Species for Flue Gas Desulfurization and H2SO4 Production. [Link]
-
ACS Publications. Recent Advances of Gaseous Pollutant Catalytic Oxidation over Precious Metal Catalysts with SO2 Exposure. [Link]
-
RSC Publishing. Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. [Link]
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- 15. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Optimizing 3-Sulfolene Decomposition
Welcome to the technical support center for the application of 3-sulfolene. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound as a stable, solid precursor for in situ generation of 1,3-butadiene. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the nuances of its thermal decomposition. This resource is structured as a dynamic question-and-answer guide to directly address the challenges and questions you may encounter during your experimental work.
Overview: The Retro-Cheletropic Reaction
This compound's utility stems from its ability to undergo a clean and efficient retro-cheletropic reaction upon heating. This pericyclic process involves the concerted breaking of two carbon-sulfur bonds, releasing gaseous 1,3-butadiene and sulfur dioxide (SO₂).[1][2] The key advantage is the controlled, in situ generation of highly reactive and gaseous 1,3-butadiene from a stable, odorless, and crystalline solid, which circumvents the significant hazards and handling challenges associated with using butadiene gas directly.[3][4][5]
Caption: Retro-cheletropic decomposition of this compound.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal decomposition of this compound.
Q1: What is the optimal temperature for this compound decomposition?
A1: There is no single "optimal" temperature; it is application-dependent. The decomposition begins at temperatures above 80°C, with the rate increasing significantly at higher temperatures.[3] The ideal temperature is a balance between:
-
Rate of Butadiene Generation: Higher temperatures lead to faster decomposition. For reactions where this compound is used as a recyclable solvent, temperatures of 135-140°C are employed to rapidly drive off the gaseous products.[3][6]
-
Rate of Subsequent Reaction: In applications like Diels-Alder reactions, the temperature must be sufficient to generate butadiene at a rate that is matched by its consumption by the dienophile. A common range for reactions in solvents like xylene is 110-130°C.[3][7]
-
Minimizing Side Reactions: Exceedingly high temperatures (e.g., >160°C) can cause the volatile butadiene to escape the reaction vessel before it has a chance to react, leading to lower yields.[8][9] It can also promote unwanted polymerization.
Data Summary: Temperature Effects on this compound Decomposition
| Temperature Range (°C) | Typical Solvent | Application / Observation | Source(s) |
| > 80 °C | Aqueous | Onset of noticeable thermal decomposition. | [3] |
| 100 °C | Neat/Solvent | Can lead to isomerization to the more stable 2-sulfolene over time.[3] | [3] |
| 110 - 130 °C | Xylene | Effective range for many Diels-Alder reactions. | [3][7] |
| 135 - 140 °C | Neat | Used for rapid decomposition when recycling this compound as a solvent. | [3][6] |
| < 160 °C | tert-Butylbenzene | A suggested upper limit to prevent butadiene from distilling away prematurely. |
Q2: What are the primary side reactions and how can they be mitigated?
A2: The two most common side reactions are isomerization and polymerization.
-
Isomerization: In the presence of a base or upon prolonged heating, this compound can isomerize to the thermodynamically more stable 2-sulfolene.[3] 2-sulfolene is less suitable for generating 1,3-butadiene via this pathway. To mitigate this, ensure the reaction medium is free from basic impurities and avoid unnecessarily long reaction times at moderate temperatures.
-
Polymerization: The 1,3-butadiene generated is susceptible to polymerization, which can significantly lower the yield of the desired product. This is mitigated by the very nature of using this compound, which ensures a slow, controlled release of the diene, keeping its free concentration low. For further prevention, a small amount of a polymerization inhibitor, such as hydroquinone, can be added to the reaction mixture.[3][10]
Q3: Can the sulfur dioxide (SO₂) byproduct interfere with my reaction?
A3: Yes. Sulfur dioxide is an acidic gas and can cause side reactions with acid-sensitive substrates.[3] If your dienophile or other reagents are unstable in acidic conditions, this must be considered. The reaction should always be conducted in a well-ventilated fume hood to manage the toxic SO₂ gas.[8][4] In most standard applications, like the Diels-Alder reaction with maleic anhydride, the SO₂ vents from the system without significant interference.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Caption: Troubleshooting workflow for low product yield.
Q: My reaction yield is very low. What are the most likely causes related to temperature?
A: Low yield is the most common issue and is almost always tied to temperature management.
-
Cause 1: Temperature is too low. The decomposition rate is negligible at lower temperatures.
-
Troubleshooting: Ensure your reaction temperature is robustly within the decomposition range (e.g., >110°C). Monitor the reaction for signs of gas evolution (bubbling), which indicates the release of SO₂ and butadiene. If no bubbling is observed, your temperature is likely insufficient.
-
-
Cause 2: Temperature is too high. While counterintuitive, excessive heat can be detrimental.
-
Troubleshooting: If you heat the mixture too vigorously, the gaseous 1,3-butadiene can be carried out of the reaction flask with the SO₂ and escape through the condenser before it has an opportunity to react with the dienophile. The solution is to heat gently to maintain a slow, steady reflux, ensuring the generated diene remains in the solution phase long enough to react.
-
-
Cause 3: Premature Decomposition.
-
Troubleshooting: If this compound decomposes before other reactants (like maleic anhydride) have fully dissolved in the solvent, the butadiene can bubble out of the heterogeneous mixture without reacting.[9][11] Always ensure you have a homogeneous solution by gently warming the mixture before increasing the heat to the full decomposition temperature.
-
Q: I'm observing a significant amount of a tar-like or solid byproduct. What is it and how do I prevent it?
A: This is almost certainly a polymer of 1,3-butadiene.
-
Cause: The concentration of free 1,3-butadiene in the reaction mixture became too high, favoring polymerization over the desired reaction pathway. This often happens with rapid, uncontrolled heating.
-
Troubleshooting:
-
Control the Heating Rate: The primary advantage of this compound is the slow, controlled release of butadiene.[8] Heat the reaction mixture slowly and steadily to the reflux temperature.
-
Use an Inhibitor: Add a catalytic amount of a radical inhibitor like hydroquinone to the reaction flask at the start of the experiment. This will suppress the polymerization pathway.[3][10]
-
Experimental Protocol: Diels-Alder Reaction with in situ Generated Butadiene
This protocol describes the classic synthesis of 4-cyclohexene-cis-1,2-dicarboxylic anhydride from this compound and maleic anhydride.
Safety Precautions:
-
This reaction must be performed in a certified chemical fume hood to avoid exposure to the toxic sulfur dioxide gas produced.[8][4]
-
Maleic anhydride is corrosive and an irritant.[4]
-
Xylene is flammable and an irritant.[4]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials:
-
This compound
-
Maleic anhydride
-
Xylene (dry)
-
Petroleum ether or hexane
-
Hydroquinone (optional, as inhibitor)
-
Round-bottom flask (25 or 50 mL)
-
Reflux condenser
-
Heating mantle with stirrer
-
Magnetic stir bar
Caption: General workflow for the Diels-Alder experiment.
Step-by-Step Procedure:
-
Setup: Assemble a reflux apparatus using a 25 mL round-bottom flask, a reflux condenser, and a heating mantle. Ensure cooling water is flowing through the condenser (in at the bottom, out at the top).
-
Charging the Flask: To the flask, add this compound (e.g., 2.5 g), maleic anhydride (e.g., 1.5 g), a magnetic stir bar, and 1-2 mL of dry xylene.[9][11][12] The xylene acts as a solvent to facilitate a homogeneous reaction.[4]
-
Initial Dissolution: Begin stirring and gently warm the mixture. Do not heat aggressively. The goal is to fully dissolve both the this compound and maleic anhydride in the xylene before significant decomposition begins.[9][11] The solution should become clear.
-
Decomposition and Reaction: Once the solids are dissolved, slowly increase the temperature to bring the mixture to a steady reflux (boiling point of xylene is ~140°C, but the reaction is often run slightly lower). You should observe bubbling as SO₂ gas is evolved.
-
Reflux Period: Maintain a gentle reflux for approximately 30-60 minutes.[9][11]
-
Cooling and Crystallization: After the reflux period, turn off the heat and allow the flask to cool slowly to room temperature. The product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, will often crystallize directly from the cooled xylene solution.
-
Isolation: Dilute the cooled mixture with a larger volume of toluene to fully dissolve the product, then add petroleum ether or hexane until the solution becomes cloudy to induce crystallization.[8][9] Cool the mixture in an ice bath to maximize crystal formation and collect the solid product by vacuum filtration.
References
-
Wikipedia. Sulfolene. [Link]
-
Study.com. Write a mechanism for the formation of 1, 3-butadiene from this compound. [Link]
-
National Center for Biotechnology Information, PubChem. This compound. [Link]
-
University Course Material. Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). [Link]
-
Student Lab Report Example. Experiment #4. [Link]
-
YouTube. Diels Alder Reaction Experiment Part 1, Prelab. [Link]
-
Student Lab Report Example. Experiment #4. [Link]
-
YouTube. Diels Alder Reaction Experiment Part 2, Reflux and Isolation. [Link]
-
Edubirdie. Experiment #4 Diels-Alder Reaction. [Link]
-
National Institute of Standards and Technology (NIST). Thermal Decomposition of Trimethylene Sulfone and 3-Methyl Sulfolane. [Link]
-
Scribd. 1968 3 Sulfolene A Butadiene Source For A Diels Alder Synthesis An Undergraduate Laboratory Experiment. [Link]
-
Wikipedia. Cheletropic reaction. [Link]
-
ResearchGate. Butadiene sulfone as 'volatile', recyclable dipolar, aprotic solvent for conducting substitution and cycloaddition reactions. [Link]
-
Grokipedia. Cheletropic reaction. [Link]
-
ResearchGate. The cheletropic ring-opening of sulfolene.... [Link]
-
ResearchGate. The Sulfolene Protecting Group: Observation of a Direct Photoinitiated Cheletropic Ring Opening. [Link]
-
ResearchGate. Effect of several additives on the thermal stability of sulfolane. [Link]
-
Chegg. EXPERIMENT: Diels-Alder Reaction of 1,3-butadiene and maleic anhydride. [Link]
-
Organic Syntheses. 2,3-dimethyl-1,3-butadiene. [Link]
-
Chemistry Online. Diels-Alder reaction between butadiene and maleic anhydride. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts.... [Link]
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- 3. Sulfolene - Wikipedia [en.wikipedia.org]
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- 5. Solved EXPERIMENT: Diels-Alder Reaction of 1,3-butadiene and | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
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- 8. cerritos.edu [cerritos.edu]
- 9. sas.upenn.edu [sas.upenn.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 12. Experiment #4 [sas.upenn.edu]
Technical Support Center: Optimizing Diels-Alder Reactions with 3-Sulfolene
Welcome to the technical support guide for utilizing 3-Sulfolene as a 1,3-butadiene precursor in Diels-Alder reactions. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshoot common experimental hurdles, and maximize reaction yields and purity. We will move beyond simple protocols to explain the causality behind each step, ensuring a robust understanding and successful application of this powerful synthetic tool.
Core Principles: The Advantage of In-Situ Diene Generation
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, requires a conjugated diene and a dienophile. While 1,3-butadiene is the archetypal diene, its gaseous state at room temperature presents significant handling and safety challenges.[1] this compound, a stable, odorless, and non-hygroscopic solid, provides an elegant solution.[2] Upon heating, it undergoes a clean, thermally-driven retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide (SO₂) in situ.[3][4]
This controlled, gradual release of the diene directly into the reaction medium offers several key advantages:
-
Safety and Handling: Eliminates the need to handle gaseous, flammable 1,3-butadiene.[2][5]
-
Controlled Stoichiometry: The concentration of the reactive diene is kept low and constant, which significantly minimizes the formation of troublesome polymeric by-products that often plague reactions using an excess of free diene.[2]
-
High Purity Diene: The decomposition yields pure 1,3-butadiene in the required s-cis conformation necessary for the cycloaddition to occur.[6][7]
The overall process can be visualized as a two-step sequence occurring in a single pot.
Caption: Overall reaction workflow using this compound.
Frequently Asked Questions (FAQs)
Q1: Why must the reaction be performed in a high-boiling point solvent like xylene or tert-butylbenzene?
A1: The thermal decomposition of this compound to 1,3-butadiene requires temperatures typically above 110°C.[8][9] Solvents like xylenes (boiling point ~140°C) or tert-butylbenzene (boiling point ~169°C) allow the reaction mixture to be heated to reflux, providing the necessary activation energy for both the decomposition of this compound and the subsequent Diels-Alder cycloaddition.[4][10][11]
Q2: My maleic anhydride starting material looks clumpy and discolored. Can I still use it?
A2: It is not recommended. Maleic anhydride is highly sensitive to moisture and will hydrolyze to maleic acid upon exposure to atmospheric humidity.[2] While maleic acid can still act as a dienophile, its physical properties are different, which can significantly complicate the isolation and crystallization of the final product.[12] For best results, use fresh, dry, finely powdered maleic anhydride.
Q3: What are the primary safety concerns for this reaction?
A3: The most significant hazard is the evolution of sulfur dioxide (SO₂), a toxic and corrosive gas, during the thermal decomposition of this compound.[2][10] It is imperative that this experiment is conducted in a well-ventilated fume hood. [2] Additionally, maleic anhydride is corrosive and an irritant.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]
Q4: Can I use a different dienophile?
A4: Absolutely. This compound serves as a reliable source of 1,3-butadiene for a wide range of dienophiles. The reaction is generally most efficient with electron-poor dienophiles, such as those containing electron-withdrawing groups (e.g., carbonyls, cyano groups).[6][15] Reaction conditions, particularly temperature and time, may need to be optimized for dienophiles with different reactivities.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the experiment.
Caption: A logical workflow for troubleshooting common issues.
Problem: Low or No Product Yield
-
Possible Cause 1: Insufficient Reaction Temperature.
-
Explanation: The decomposition of this compound is a thermally-driven process. If the reaction mixture does not reach and maintain a steady reflux, the rate of 1,3-butadiene generation will be too low for an efficient reaction.[5][11]
-
Solution: Ensure your heating mantle or hot plate is set appropriately to maintain a gentle but consistent reflux. The "reflux ring" of condensing solvent should be visible in the lower third of the condenser.[10]
-
-
Possible Cause 2: Premature Loss of 1,3-Butadiene.
-
Explanation: Although generated in situ, 1,3-butadiene is still a low-boiling gas. Overly vigorous heating can cause the gas to escape past the condenser before it has an opportunity to react with the dienophile.[2][6]
-
Solution: Heat the mixture slowly to initiate reflux.[2] Maintain a controlled, not a violent, boil. Ensure the condenser is properly seated and has a steady flow of cooling water.
-
-
Possible Cause 3: Hydrolyzed Maleic Anhydride.
-
Explanation: As mentioned in the FAQ, using maleic anhydride that has been exposed to moisture will introduce maleic acid into the reaction. This can lead to a lower yield of the desired anhydride product and cause difficulties during the crystallization and isolation steps.[2][12]
-
Solution: Always use fresh maleic anhydride from a tightly sealed container. If you suspect it is wet, it can be purified, but using a fresh source is preferable.
-
Problem: Oily, Discolored, or Impure Product
-
Possible Cause 1: Thermal Decomposition of the Product.
-
Explanation: While heat is required to initiate the reaction, excessive or prolonged heating can cause the Diels-Alder adduct itself to decompose or lead to polymerization side reactions, often indicated by the solution turning yellow or brown.[2][12]
-
Solution: Do not overheat the reaction. If discoloration occurs, immediately reduce the heat.[12] Adhere to the recommended reflux time (typically 20-30 minutes) and do not leave the reaction heating unnecessarily.[2]
-
-
Possible Cause 2: Incomplete Reaction.
-
Explanation: Unreacted starting materials (this compound, maleic anhydride) can co-precipitate with your product, leading to a lower melting point and an impure appearance.[6]
-
Solution: Ensure the reaction has gone to completion by following the recommended temperature and time parameters. A careful recrystallization step is crucial for separating the desired adduct from any unreacted starting materials.
-
-
Possible Cause 3: Improper Crystallization/Workup.
-
Explanation: The choice of solvents for crystallization is critical. A mixed solvent system, such as xylene/petroleum ether or toluene/petroleum ether, is often used.[2][4][10] Adding too much of the "poor" solvent (petroleum ether) too quickly can cause the product to "crash out" as an oil or fine powder, trapping impurities.
-
Solution: After the reflux is complete, dissolve the crude product in a minimum amount of the "good" solvent (e.g., hot xylene).[10] Then, add the "poor" solvent dropwise until a slight cloudiness persists.[2] Allow the solution to cool slowly and undisturbed to promote the formation of pure, well-defined crystals.
-
Standard Experimental Protocol
This protocol describes the synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride from this compound and maleic anhydride.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 118.15 | 2.50 g | ~0.021 |
| Maleic Anhydride | 98.06 | 1.50 g | ~0.015 |
| Xylenes (solvent) | - | 2-3 mL | - |
Procedure:
-
Preparation: To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (2.50 g) and maleic anhydride (1.50 g).[6] Add 2-3 mL of xylenes to the flask.[10]
-
Apparatus Setup: Equip the flask with a water-cooled reflux condenser. Ensure the apparatus is securely clamped within a heating mantle or on a stirrer/hotplate in a fume hood.[10]
-
Reaction: Begin stirring and gently heat the mixture. The solids will dissolve as the temperature increases.[6][10] Continue heating until the solvent begins to reflux. Maintain a steady reflux for 30 minutes.[6] During this time, the this compound will decompose, releasing SO₂ gas and 1,3-butadiene, which is then consumed in the Diels-Alder reaction.
-
Cooling and Initial Crystallization: After 30 minutes, turn off the heat, remove the heating mantle, and allow the flask to cool to room temperature. The product may begin to crystallize as the solution cools.
-
Product Isolation: To the cooled mixture, add ~10 mL of toluene or additional xylene and heat gently to re-dissolve the product.[6] This step helps ensure a clean crystallization. Decant the hot solution into a separate Erlenmeyer flask, leaving any polymeric residue behind. Add ~5-10 mL of petroleum ether to the solution until it becomes cloudy, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.[6][10]
-
Purification: Collect the white crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.
-
Drying and Characterization: Allow the crystals to air dry completely. Determine the final mass and calculate the percent yield. Characterize the product by measuring its melting point (literature value: 103-104 °C).[1]
References
-
Equation for the formation of 1,3-butadiene from this compound. (n.d.). Vedantu. [Link]
-
Diels Alder Reaction Experiment Part 1, Prelab. (2020, October 2). YouTube. [Link]
-
Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). University of Massachusetts. [Link]
- Lab report #4: Diels-Alder Reaction. (n.d.). Google Docs.
-
Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020, October 6). YouTube. [Link]
-
Lab 1 Report - Diels-Alder Reaction. (n.d.). Scribd. [Link]
-
Sulfolene. (n.d.). Wikipedia. [Link]
-
SAFETY DATA SHEET - this compound. (2011, December 15). Vector SDS. [Link]
-
In this experiment, why was this compound used instead of 1,3-butadiene? (2022, December 9). Brainly. [Link]
-
Sample, T. E., Jr., & Hatch, L. F. (1968). This compound: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment. Journal of Chemical Education, 45(1), 55. [Link]
-
This compound: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment. (1968). Semantic Scholar. [Link]
-
This compound. (n.d.). PubChem - NIH. [Link]
-
Solved: DTC04 + S02 1 this compound 1,3-butadiene [4+2] maleic. (2020, May 5). Chegg.com. [Link]
-
1968 3 Sulfolene A Butadiene Source For A Diels Alder Synthesis An Undergraduate Laboratory Experiment. (n.d.). Scribd. [Link]
-
Experiment #4. (n.d.). [Link]
-
Dield-Alder - Lab Report 1. (n.d.). Scribd. [Link]
-
Diels-Alder Reaction. (n.d.). Utah Tech University. [Link]
-
Experiment #4 Diels-Alder Reaction. (n.d.). Edubirdie. [Link]
-
The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. [Link]
-
Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting the Purification of 3-Sulfolene Reaction Products
Welcome to the technical support center for navigating the complexities of purifying products derived from 3-sulfolene. As a stable, solid surrogate for gaseous 1,3-butadiene, this compound is an invaluable reagent in Diels-Alder and other cycloaddition reactions.[1][2][3] However, the very properties that make it a convenient reactant—its high polarity and thermal reactivity—often introduce significant challenges during product isolation and purification.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed, effective decisions when troubleshooting your purification workflows.
Section 1: Understanding the Core Challenges
Successful purification begins with understanding the nature of the impurities and the physicochemical properties of the molecules involved. In the context of this compound chemistry, the primary obstacles are rooted in its physical properties and its intended chemical transformation.
The Polarity Problem: Removing Unreacted this compound
This compound is a highly polar crystalline solid with a melting point of 64-66°C and significant water solubility (130 g/L).[4] This high polarity means it has a strong affinity for polar stationary phases like silica gel, which can lead to:
-
Broad Elution or Tailing: The product may smear across many fractions during column chromatography.
-
Co-elution: If your desired product is also polar, it can be difficult to achieve baseline separation from the starting material.
-
Low Recovery: The compound may bind irreversibly to the column.[5][6]
Thermal Instability: The Retro-Diels-Alder Reaction
The core function of this compound in synthesis is its ability to undergo a thermal retro-Diels-Alder (or cheletropic) reaction to generate 1,3-butadiene and sulfur dioxide (SO₂) in situ.[3][7] This reaction is typically initiated by heating the reaction mixture. However, this thermal liability can also be a purification challenge. If the reaction does not go to completion, any attempt to remove residual this compound by distillation at elevated temperatures can cause it to decompose, re-releasing butadiene and SO₂ which can lead to side reactions or pressure buildup.[1][8][9]
Common Impurities & Byproducts
Beyond unreacted starting material, other common impurities may include:
-
Polymeric materials: Excess butadiene generated in situ can polymerize, especially at elevated temperatures.[2]
-
Isomers: Under basic conditions, this compound can isomerize to the thermodynamically more stable 2-sulfolene.[10]
-
Hydrolysis products: If water is present, particularly during workup, some Diels-Alder adducts (like those from maleic anhydride) can hydrolyze to their corresponding dicarboxylic acids.[11][12]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific, common problems encountered during the purification of this compound reaction products.
Q1: My NMR/LCMS shows significant contamination with unreacted this compound after the reaction. What is the most efficient way to remove it before chromatography?
A1: Liquid-Liquid Extraction is your first and best line of defense.
-
Causality: The high water solubility of this compound is the key property to exploit.[1][4] Many organic Diels-Alder adducts are significantly less soluble in water. This difference in partitioning behavior allows for a simple and effective separation.
-
Recommended Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a high-boiling solvent like xylene was used, dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel and wash it multiple times (3-5x) with deionized water or a saturated brine solution. The brine can help reduce the formation of emulsions and decrease the solubility of your organic product in the aqueous phase.
-
Combine the aqueous layers and back-extract once with the organic solvent to recover any product that may have partitioned into the water.
-
Combine all organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
Trustworthiness Check: After this procedure, a crude NMR or TLC of the concentrated organic phase should show a significant reduction or complete absence of the this compound signals/spot.
Q2: I'm performing column chromatography on silica gel, but my product is co-eluting with an impurity. How can I improve my separation?
A2: You have several levers to pull: modify the mobile phase, change the stationary phase, or switch your chromatography mode.
-
Strategy 1: Mobile Phase Optimization
-
Explanation: For polar compounds, standard solvent systems like ethyl acetate/hexanes may not provide sufficient resolving power.[13] Switching to a more polar mobile phase system, such as methanol/dichloromethane, can often improve separation.[13][14] Running a shallow gradient (e.g., 0-5% methanol in dichloromethane) instead of an isocratic system can also help resolve closely eluting spots.
-
Pro-Tip: If using methanol in your mobile phase, limit its concentration to less than 10% to avoid dissolving the silica gel.[13]
-
-
Strategy 2: Change the Stationary Phase
-
Explanation: Silica gel is slightly acidic. If your compound is sensitive or if interactions with silica are problematic, consider alternative stationary phases.
-
Alumina (Basic or Neutral): Can be effective for separating amines or other basic compounds.[14]
-
Reversed-Phase (C18): Here, the elution order is inverted; nonpolar compounds are retained longer, while highly polar compounds elute quickly.[6][14] This is an excellent choice if your product is significantly less polar than the remaining this compound.
-
-
-
Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Explanation: HILIC is a powerful technique for highly polar compounds that are poorly retained in reversed-phase chromatography.[5][15] It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[5][15] This can provide a unique selectivity profile compared to normal-phase chromatography.
-
Q3: I am struggling to crystallize my final product. It keeps "oiling out" or precipitating as an amorphous solid. What should I do?
A3: Successful crystallization is a balance of thermodynamics and kinetics. The key is systematic solvent screening and controlling the rate of cooling.
-
Causality: "Oiling out" occurs when the solubility of a compound is exceeded so rapidly that molecules do not have time to arrange themselves into an ordered crystal lattice. This is common with highly polar or impure compounds.
-
Recommended Protocol: Solvent Screening
-
Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
Add a small amount of a single solvent to each tube at room temperature. A good starting point is a solvent in which your product is sparingly soluble.
-
Heat the tubes that do not fully dissolve. A good crystallization solvent will dissolve your compound when hot but not when cold.
-
For tubes where the compound is too soluble, try adding an "anti-solvent" (a solvent in which your product is insoluble) dropwise until turbidity persists. Then, heat to redissolve and cool slowly.
-
-
Data-Driven Choices: Use a solvent miscibility and property table to guide your choices for solvent/anti-solvent pairs.
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Hexane | 0.1 | 69 | Good anti-solvent for polar compounds. |
| Toluene | 2.4 | 111 | Can dissolve many organics while hot. |
| Ethyl Acetate | 4.4 | 77 | A versatile mid-polarity solvent. |
| 2-Propanol | 4.0 | 82 | Can form hydrogen bonds; good for sulfones.[16] |
| Ethanol | 4.3 | 78 | Similar to 2-propanol, but more polar. |
| Water | 10.2 | 100 | Use if your product has low water solubility. |
-
Pro-Tip: Once you identify a promising solvent system, ensure slow cooling. Insulating the flask can promote the growth of larger, purer crystals. Scratching the inside of the flask with a glass rod can initiate nucleation if crystals are slow to form.
Section 3: Visualization & Workflows
Logical Workflow for Purification Strategy
This decision tree provides a systematic approach to selecting a purification strategy based on the properties of your reaction product.
Caption: Decision tree for selecting a purification method.
Mechanism: Thermal Decomposition of this compound
Understanding this equilibrium is key to managing reaction conditions and purification.
Sources
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Technical Support Center: Managing SO₂ Pressure Buildup in Sealed Reactions
Welcome to the technical support center for managing sulfur dioxide (SO₂) pressure buildup in sealed reactions. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile yet challenging reagent. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the safety and success of your experiments.
Introduction: The Challenge of SO₂ in Sealed Systems
Sulfur dioxide (SO₂) is a colorless gas with a pungent odor that serves as a valuable building block in organic synthesis, particularly in the formation of sulfonamides, sulfones, and other sulfur-containing scaffolds found in many pharmaceutical compounds.[1] Despite its utility, its physical properties present significant challenges in sealed reaction vessels. With a boiling point of -10 °C, SO₂ exists as a gas at room temperature, and when generated in situ or used as a reagent in a closed system, it can lead to a rapid and dangerous buildup of pressure.[2][3]
Understanding the behavior of SO₂ is paramount. It is soluble in many organic solvents, and this solubility is influenced by factors such as temperature, pressure, and the Lewis basicity of the solvent.[2][4][5] Reactions that generate SO₂, often through the decomposition of precursor molecules, can quickly exceed the pressure limits of standard laboratory glassware if not properly managed.[6][7] This guide will equip you with the knowledge and techniques to anticipate, monitor, and control pressure buildup, ensuring the integrity of your experiments and the safety of your laboratory personnel.
Troubleshooting Guide: Pressure Management Q&A
This section directly addresses specific issues you may encounter when working with SO₂ in sealed reactions.
Q1: My reaction pressure is rising much faster than anticipated. What are the likely causes and what immediate actions should I take?
A1: A rapid pressure increase is a critical situation that requires immediate and cautious attention.
Potential Causes:
-
Reaction Kinetics: The reaction generating SO₂ may be proceeding faster than expected due to incorrect temperature control (e.g., exothermic reaction runaway) or an unexpectedly high concentration of a catalyst or reagent.
-
Solvent Choice: The solvent's capacity to dissolve SO₂ may be lower than anticipated at the reaction temperature, leading to a greater partial pressure of SO₂ in the headspace.[8][9]
-
Insufficient Headspace: The reaction vessel may be overfilled, leaving inadequate volume for the gas to occupy. A general rule of thumb is to fill the reaction vessel to no more than 50% of its total volume, with 25-33% being ideal.[10]
-
Unexpected Gas Evolution: A side reaction may be producing additional gaseous byproducts, contributing to the total pressure.[6]
Immediate Actions:
-
Do Not Approach: If the pressure is rising uncontrollably and you suspect imminent vessel failure, evacuate the immediate area and alert others.
-
Cooling: If it is safe to do so, immediately begin cooling the reaction vessel using an ice bath or other cooling system. Lowering the temperature will decrease the reaction rate and increase the solubility of SO₂ in the solvent, both of which will help to reduce the pressure.
-
Monitor from a Safe Distance: Use a blast shield and observe the pressure gauge from a safe distance.[10] Do not attempt to vent the system manually unless you are certain it can be done safely without causing a sudden, uncontrolled release of pressure.
-
Post-Incident Analysis: Once the situation is under control, thoroughly investigate the cause of the rapid pressure increase before attempting to repeat the experiment.
Q2: I am planning a reaction that will generate SO₂. How can I proactively design my experiment to minimize the risk of over-pressurization?
A2: Proactive experimental design is key to safely handling reactions that generate SO₂.
Key Considerations:
-
Vessel Selection: Choose a pressure-rated reactor that can safely handle pressures well above your calculated maximum. For smaller-scale reactions, thick-walled, purpose-built pressure vessels are essential.[10]
-
Pressure Relief Systems: Equip your reactor with a pressure relief valve or a rupture disc. A pressure relief valve can automatically vent gas when a preset pressure is exceeded and then reseal, while a rupture disc is a one-time use device that provides a larger vent area for rapid depressurization in an emergency.[11][12]
-
Continuous Monitoring: Use a pressure transducer or a digital pressure gauge to monitor the internal pressure in real-time.[13] This allows you to track the progress of the reaction and take corrective action before the pressure reaches a critical level.
-
Controlled Reagent Addition: If possible, add the SO₂-generating reagent slowly over time using a syringe pump. This will allow you to control the rate of gas evolution and prevent a sudden pressure spike.
-
Solvent Selection: Choose a solvent in which SO₂ has high solubility at your desired reaction temperature. Polar organic solvents like N-methylpyrrolidone (NMP) and dimethyl sulfoxide (DMSO) are often good choices.[4][5][14]
Q3: How do I choose the right solvent to manage SO₂ pressure?
A3: Solvent selection is a critical factor in controlling the partial pressure of SO₂.
Factors to Consider:
-
Solubility Data: Consult the literature for solubility data of SO₂ in various organic solvents at different temperatures and pressures.[5][8][9]
-
Lewis Basicity: The solubility of SO₂, a Lewis acid, generally correlates with the Lewis basicity of the solvent.[4] Solvents with higher Gutmann donor numbers tend to have higher SO₂ solubility.
-
Reaction Compatibility: Ensure the chosen solvent is compatible with all reagents and reaction conditions.
| Solvent | Relative SO₂ Solubility |
| N-methylimidazole (NMI) | Very High |
| N-methylpyrrolidone (NMP) | High |
| Dimethyl Sulfoxide (DMSO) | High |
| Sulfolane | Moderate |
| Propylene Carbonate | Low |
| Ethylene Glycol | Very Low |
Data compiled from various sources, including[8][9]. The exact solubility will depend on temperature and pressure.
Frequently Asked Questions (FAQs)
Q: What are the primary hazards associated with sulfur dioxide? A: SO₂ is a toxic and corrosive gas that can cause severe respiratory irritation.[3][15] It is also a liquefied gas under pressure and can cause frostbite upon contact with skin.[16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18]
Q: Can I use a standard round-bottom flask with a septum for a reaction that generates a small amount of SO₂? A: This is strongly discouraged. Standard glassware is not designed to withstand significant internal pressure and can easily shatter, leading to a sudden release of toxic gas and potential for injury from flying glass.[10] Always use a vessel specifically designed and rated for pressure reactions.
Q: How can I monitor the progress of my SO₂-generating reaction without solely relying on pressure? A: In addition to pressure monitoring, you can track reaction progress using standard analytical techniques such as TLC, LC-MS, or NMR by carefully and safely taking aliquots from the cooled and depressurized reaction mixture. Some reactions that produce gas can also be monitored by measuring the volume of gas evolved over time using a gas syringe or other gas collection apparatus, though this is more challenging in a sealed system.[19][20]
Q: What should I do in case of an SO₂ leak? A: If you detect the pungent, "burnt match" odor of SO₂ or if a gas detector alarms, evacuate the area immediately.[17] If the leak is significant, activate the nearest fire alarm to alert others and contact your institution's emergency response team. Do not attempt to clean up a large leak unless you are trained and equipped with a self-contained breathing apparatus (SCBA).[17]
Experimental Protocols
Protocol 1: General Procedure for a Sealed Reaction Involving in situ Generation of SO₂
-
Vessel Preparation: Select a pressure-rated reaction vessel of appropriate size. Ensure the vessel is clean, dry, and free of any cracks or defects.[10]
-
Reagent Addition: Add the solvent and all reagents except the SO₂-generating precursor to the vessel.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Precursor Addition: Add the SO₂-generating precursor. If it is a liquid, consider adding it slowly via syringe pump once the vessel is sealed and at the desired temperature.
-
Sealing: Securely seal the vessel according to the manufacturer's instructions. Do not overtighten the cap, as this can create stress points on the glass.[10]
-
Safety Precautions: Place the sealed vessel in a heating mantle or oil bath behind a blast shield within a fume hood.[10]
-
Reaction Monitoring: Begin stirring and heating the reaction to the desired temperature. Continuously monitor the internal pressure and temperature.[13][21]
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Crucially, ensure the internal pressure has returned to atmospheric pressure before opening the vessel. This may require further cooling in an ice bath. Carefully and slowly open the vessel in the fume hood to vent any residual SO₂.
Diagrams
Logical Flow for Pressure Management
Caption: Workflow for safe pressure management in SO₂ reactions.
Factors Influencing Headspace Pressure
Caption: Key factors affecting pressure in sealed SO₂ reactions.
References
-
CK-12. (n.d.). What are the physical properties of sulphur dioxide? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfur Dioxide. PubChem. Retrieved from [Link]
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Versteeg, G. F., van Swaaij, W. P. M., & van Dierendonck, L. L. (1996). Selective Sulfur Dioxide Removal Using Organic Solvents. Industrial & Engineering Chemistry Research, 35(11), 4094-4102. [Link]
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Open Access Journals. (n.d.). Chemistry of Sulfur Dioxide: Properties, Reactions and Applications. Retrieved from [Link]
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Air Liquide. (n.d.). Sulfur dioxide. Gas Encyclopedia. Retrieved from [Link]
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GeeksforGeeks. (2022, April 4). Sulphur Dioxide - Structure, Preparation, Properties, Uses. Retrieved from [Link]
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Li, H., Jiao, X., & Chen, W. (2014). Solubility of sulphur dioxide in polar organic solvents. Journal of the Taiwan Institute of Chemical Engineers, 45(4), 1853-1857. [Link]
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Zhang, J., Zhang, X., Dong, H., Zhang, S., & Chen, Y. (2014). Comparative Study of the Solubilities of SO2 in Five Low Volatile Organic Solvents (Sulfolane, Ethylene Glycol, Propylene Carbonate, N-Methylimidazole, and N-Methylpyrrolidone). Journal of Chemical & Engineering Data, 59(3), 877-884. [Link]
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NJ HJ CHEM. (n.d.). What Safety Accessories Should a High Pressure Reactor Include? Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Monitoring reactions. Education. Retrieved from [Link]
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Hydro Instruments. (2013, February 8). Sulfur Dioxide Handling Manual. Retrieved from [Link]
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Asynt. (n.d.). fReactor Pressure Relief Kit. Retrieved from [Link]
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van der Vlugt, C. J. M., et al. (2024). Gas Evolution as a Tool to Study Reaction Kinetics Under Biomimetic Conditions. Chemistry – A European Journal, 30(15), e202303530. [Link]
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National Institutes of Health. (n.d.). Sulfur Dioxide Prodrugs: Triggered Release of SO2 via a Click Reaction. PMC. Retrieved from [Link]
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IsoLab. (2021, June 15). Sulfur dioxide - SOP. Retrieved from [Link]
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Medium. (2024, August 9). Managing Sulfur Dioxide (SO2) Exposure: Safety Protocols and Best Practices. Retrieved from [Link]
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Parr Instrument Company. (n.d.). Pressure Relief Valves. Retrieved from [Link]
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ResearchGate. (2025, August 9). (PDF) Comparative Study of the Solubilities of SO2 in Five Low Volatile Organic Solvents (Sulfolane, Ethylene Glycol, Propylene Carbonate, N-Methylimidazole, and N-Methylpyrrolidone). Retrieved from [Link]
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ResearchGate. (2025, August 6). Solubility of sulphur dioxide in polar organic solvents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved from [Link]
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CLEAPSS. (2022). Student safety sheets 52 Sulfur dioxide. Retrieved from [Link]
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Achieve Chem. (2025, January 19). How Do You Control And Monitor The Pressure Inside The Reactor? Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2023, May 11). Visible-light-driven reactions for the synthesis of sulfur dioxide-inserted compounds: generation of S–F, S–O, and S–N bonds. Retrieved from [Link]
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AIDIC. (n.d.). Design of Pressure Relief Devices for Chemical Reactors on the Basis of Adiabatic Tests – Is this always Conservative? Retrieved from [Link]
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Chemglass Life Sciences. (n.d.). Pressure Relief. Retrieved from [Link]
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YouTube. (2023, April 6). Gas Evolution Reactions. Retrieved from [Link]
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YouTube. (2025, September 12). What Is A Gas Evolution Reaction In Chemistry? Retrieved from [Link]
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Achieve Chem. (2025, January 17). How Are Temperature And Pressure Controlled in Reactors? News. Retrieved from [Link]
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ResearchGate. (n.d.). Sulfur Dioxide Insertion Reactions for Organic Synthesis. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, April 5). Producing sulphur dioxide for using in a reaction. Retrieved from [Link]
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ACS Publications. (2023, May 26). Chemical Reaction Networks Explain Gas Evolution Mechanisms in Mg-Ion Batteries. Retrieved from [Link]
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YouTube. (2025, June 26). How Is Pressure Managed In Industrial Chemical Processes? Chemistry For Everyone. Retrieved from [Link]
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Lab Manager. (n.d.). How Two-Phase Pressure Control for Reactors Works. Retrieved from [Link]
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MDPI. (n.d.). Design Implications of Headspace Ratio VHS/Vtot on Pressure Stability, Gas Composition and Methane Productivity—A Systematic Review. Retrieved from [Link]
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University of Auckland. (n.d.). Reactions in Sealed Pressure Vessels. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Prevention Reference Manual: Chemical Specific Volume 12: Control of Accidental Releases of Sulfur Dioxide. Retrieved from [Link]
-
JoVE. (2018, August 17). Achieving Moderate Pressures in Sealed Vessels Using Dry Ice As a Solid CO2 Source. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) The mechanism of the HO-SO2 reaction. Retrieved from [Link]
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Technical Support Center: Recrystallization of 3-Sulfolene Adducts
Welcome to the technical support center for the purification of 3-Sulfolene adducts. This guide is designed for researchers, scientists, and professionals in drug development who utilize the Diels-Alder reaction with this compound and require robust methods for purifying the resulting cycloadducts. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and refine your technique for optimal purity and yield.
Introduction to this compound Adducts and Their Purification
This compound serves as a stable, solid surrogate for gaseous 1,3-butadiene.[1][2][3] Upon heating, it undergoes a retro-cheletropic reaction to release sulfur dioxide and in situ 1,3-butadiene, which is then trapped by a dienophile in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction.[4][5] The resulting adducts, often crystalline solids, are typically synthesized in high-boiling aromatic solvents like xylene or toluene.[2][6]
While the reaction is often high-yielding, purification of the adduct from unreacted starting materials, byproducts, and residual solvent is critical. Recrystallization is the method of choice, but the unique solubility profile of these adducts—often highly soluble in the reaction solvent and poorly soluble in non-polar alkanes—necessitates specific techniques, primarily mixed-solvent systems.[2]
This guide provides direct answers to common challenges encountered during the recrystallization of these valuable synthetic intermediates.
Troubleshooting Guide: Recrystallization Issues & Solutions
This section is formatted as a series of common problems you might encounter during your experiments. Each problem is followed by a detailed explanation of the cause and a step-by-step solution.
Question 1: My product has "oiled out" instead of forming crystals upon cooling. What's happening and how do I fix it?
Answer:
"Oiling out" is one of the most frequent challenges in recrystallization. It occurs when the solute comes out of the supersaturated solution as a liquid phase (an oil) rather than a solid crystalline lattice.[7][8] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your impure solid.[7] The resulting oil is an impure melt of your compound and is detrimental to purification because impurities are often more soluble in the oil than in the solvent, leading to their inclusion in the final solidified mass.[3]
Causality & The Science Behind It:
-
High Solute Concentration & Rapid Cooling: If the solution is too concentrated or cooled too quickly, the high degree of supersaturation can favor the rapid formation of a liquid phase over the more ordered, slower process of crystal nucleation and growth.[9]
-
Inappropriate Solvent Choice: For this compound adducts, which are often non-polar, using a solvent system where the boiling point is significantly higher than the adduct's melting point can promote oiling out. For instance, the common adduct with maleic anhydride, cis-4-cyclohexene-1,2-dicarboxylic anhydride, has a melting point of 103-104°C.[6][10] Refluxing in a high-boiling solvent like xylene (boiling point ~140°C) means the solution temperature can easily exceed the product's melting point.
-
Presence of Impurities: Significant amounts of impurities can depress the melting point of your adduct, increasing the likelihood that it will separate as an oil at the temperature of supersaturation.[3]
Step-by-Step Troubleshooting Protocol:
-
Re-dissolve the Oil: Place the flask back on the heat source and add a small amount of the "good" solvent (e.g., toluene or xylene) until the oil completely redissolves.[7][9]
-
Reduce the Cooling Rate: Allow the flask to cool much more slowly. Instead of placing it directly on the benchtop or in an ice bath, let it cool on a cork ring or insulated pad to slow heat loss. Very slow cooling is the most effective way to favor crystal formation over oiling.[8]
-
Induce Crystallization Above the Oiling-Out Temperature: As the solution cools slowly, attempt to induce crystallization before it reaches the temperature at which it oils out. This can be done by:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a pure crystal of the adduct from a previous batch, add a tiny "seed crystal" to the solution. This provides a template for proper crystal lattice formation.[8]
-
-
Adjust the Solvent System: If slow cooling alone is not effective, add slightly more of the "good" solvent to the hot solution. This lowers the saturation temperature, ensuring that crystallization begins at a lower temperature, hopefully below the compound's melting point.[7]
Question 2: I have very poor or no crystal formation, even after extended cooling in an ice bath. What went wrong?
Answer:
The complete failure of a product to crystallize, or a very low yield, is typically due to one of two main issues: using an excessive amount of recrystallization solvent or the formation of a stable supersaturated solution.[7][8]
Causality & The Science Behind It:
-
Excess Solvent: The goal of recrystallization is to create a solution that is saturated with your compound at a high temperature but supersaturated upon cooling. If too much solvent is used, the solution may never become saturated enough at the lower temperature for crystals to form, and your product will remain dissolved in the mother liquor.[8][9] This is the most common reason for poor yield.
-
Lack of Nucleation Sites: Crystallization is not a spontaneous process; it requires an initial nucleation event for crystals to begin growing. A very clean solution in a smooth flask may remain supersaturated because there are no rough surfaces or seed particles to initiate crystal growth.[8]
Step-by-Step Troubleshooting Protocol:
-
Confirm Saturation: Check if significant product remains in the mother liquor. Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. A significant solid residue on the rod indicates that too much solvent was used.[9]
-
Reduce Solvent Volume: If excess solvent is the issue, gently heat the solution to boil off a portion of the solvent. For mixed-solvent systems, it's preferable to evaporate the more volatile component (often the anti-solvent like petroleum ether) or to add more of the anti-solvent to the hot solution to reduce the overall solubility. After reducing the volume, attempt the cooling process again.[8]
-
Induce Crystallization: If the solution is appropriately concentrated but still refuses to crystallize, you must induce nucleation:
-
Scratching: Vigorously scratch the inner wall of the flask with a glass rod.[7]
-
Seeding: Add a seed crystal of the pure compound.[8]
-
Flash Freezing: Cool the flask in a dry ice/acetone bath for a few moments. This can sometimes force nucleation, though it may result in smaller, less pure crystals. Allow the solution to re-warm to the temperature of a standard ice bath once some solid has formed.
-
Question 3: My crystals formed extremely quickly and appear as a fine powder. Are they pure?
Answer:
While it may seem like a successful outcome, extremely rapid crystallization is undesirable and often leads to impure material. The ideal process involves slow, methodical crystal growth over a period of 20-30 minutes.[9] Rapid precipitation, often called "crashing out," tends to trap impurities and solvent within the crystal lattice, defeating the purpose of recrystallization.
Causality & The Science Behind It:
-
High Supersaturation: This is the primary cause. If the solution is cooled too quickly or is excessively concentrated, the system is pushed far from equilibrium. The thermodynamic drive to precipitate is so strong that molecules rapidly aggregate without the time to selectively incorporate into a pure crystal lattice.
-
Insufficient Solvent: Using less than the minimum amount of hot solvent required for dissolution will cause the product to crash out immediately upon any slight cooling.[9]
Step-by-Step Troubleshooting Protocol:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the precipitated solid. Add a small extra volume (5-10%) of the hot "good" solvent (e.g., toluene/xylene). This will keep the adduct in solution for longer during the cooling phase, allowing for slower, more selective crystal growth.[9]
-
Insulate for Slow Cooling: Ensure the flask is well-insulated as it cools. Place it on a cork ring and cover it with a watch glass. Avoid placing it directly in an ice bath from a high temperature.
-
Control Anti-Solvent Addition: In a mixed-solvent system, rapid precipitation can occur if the anti-solvent (e.g., petroleum ether) is added too quickly to the hot solution. Add the anti-solvent dropwise with swirling until the first sign of persistent cloudiness (turbidity) appears, then add a drop or two of the "good" solvent to re-clarify before setting it aside to cool.[11]
Frequently Asked Questions (FAQs)
Q1: Why is a mixed-solvent system (e.g., Toluene/Petroleum Ether) recommended for this compound adducts?
The Diels-Alder reaction is often performed in a high-boiling aromatic solvent like xylene or toluene, which is an excellent solvent for the resulting adduct.[2] If you were to use pure toluene for recrystallization, you would need to use a very large volume to dissolve the adduct when hot, and recovery upon cooling would be very low because the adduct would remain quite soluble. Conversely, the adduct is typically almost insoluble in non-polar alkane solvents like petroleum ether or hexane, even when hot.
A mixed-solvent system leverages this differential solubility. The procedure involves dissolving the crude adduct in a minimal amount of the hot "good" solvent (toluene) and then carefully adding the "anti-solvent" (petroleum ether) until the solution is saturated.[5] This creates a solvent mixture with precisely the right properties: one that dissolves the compound when hot but has significantly lower solvating power when cold, allowing for high recovery of pure crystals.[2]
Q2: What are the key safety precautions when working with this compound and its adducts?
-
This compound: While it is a stable solid, heating this compound liberates sulfur dioxide (SO₂), which is a toxic and corrosive gas.[1] The Diels-Alder reaction must be performed in a well-ventilated fume hood. It is also a skin and eye irritant.[12]
-
Solvents: Toluene and xylene are flammable and have associated toxicities. Petroleum ether and hexanes are extremely flammable. Avoid open flames and ensure proper ventilation.
-
Dienophiles: Many dienophiles, such as maleic anhydride, are corrosive and moisture-sensitive.[1][10] Handle them with appropriate personal protective equipment (PPE).
Always consult the Safety Data Sheet (SDS) for each reagent before beginning an experiment. Standard PPE, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
Q3: Can the anhydride adduct hydrolyze during recrystallization?
Yes, this is a potential issue, especially if using solvents that are not rigorously dried or if the adduct is exposed to atmospheric moisture for prolonged periods. The anhydride ring can open to form the corresponding dicarboxylic acid.[3] This introduces a significant impurity. To mitigate this:
-
Use dry (anhydrous) solvents.
-
Minimize the time the adduct is exposed to air, especially during hot filtration.
-
Store the purified adduct in a desiccator.
If hydrolysis is suspected, it can be confirmed by spectroscopic methods (e.g., IR spectroscopy will show a broad O-H stretch for the carboxylic acid) or by a change in melting point.
Q4: How do I choose the right ratio of solvents for a mixed-solvent recrystallization?
The ideal ratio is determined experimentally for each specific adduct and impurity profile. The general procedure is as follows:
-
Dissolve the crude solid in the minimum volume of the boiling "good" solvent (e.g., toluene).
-
While keeping the solution hot, add the "anti-solvent" (e.g., petroleum ether) dropwise until you observe a persistent faint cloudiness (turbidity). This indicates you have reached the saturation point.
-
Add 1-2 more drops of the hot "good" solvent to re-dissolve the precipitate and ensure the solution is just below saturation.
-
Allow the solution to cool slowly.
This titration method self-determines the optimal ratio for your specific batch.
Data & Protocols
Solvent Properties for Recrystallization of cis-4-Cyclohexene-1,2-dicarboxylic anhydride
| Solvent Role | Solvent Name | Boiling Point (°C) | Key Properties & Rationale |
| Good Solvent | Toluene | 111 | Dissolves the adduct well when hot. Lower boiling point than xylene, making it easier to remove post-recrystallization.[4] |
| Good Solvent | Xylene (mixed isomers) | 138-144 | Common reaction solvent. Very effective at dissolving the adduct, but its high boiling point can make it difficult to remove completely.[2] |
| Anti-Solvent | Petroleum Ether | 30-60 | A non-polar alkane mixture. The adduct is virtually insoluble in it. Highly volatile and flammable. Used to reduce the solubility of the adduct in the "good" solvent.[6] |
| Anti-Solvent | Hexane | 69 | A pure alkane with similar properties to petroleum ether. Less volatile and offers a more consistent boiling point.[4] |
| Poor Choice | Ethanol | 78 | The polar anhydride group makes the adduct too soluble in polar protic solvents like ethanol, leading to poor recovery.[13] |
| Poor Choice | Water | 100 | The adduct is insoluble but susceptible to hydrolysis, especially when heated.[10] |
Standard Protocol: Mixed-Solvent Recrystallization of cis-4-Cyclohexene-1,2-dicarboxylic anhydride
This protocol assumes you are starting with the crude solid adduct from a Diels-Alder reaction conducted in toluene or xylene.
-
Initial Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., toluene) and heat the mixture to a gentle boil on a hot plate, with swirling, until the solid dissolves completely. If insoluble impurities remain, proceed to hot filtration.
-
Hot Filtration (if necessary): If insoluble particulates are present, perform a hot gravity filtration using a short-stemmed or stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[11]
-
Saturation with Anti-Solvent: Re-heat the clear filtrate to boiling. Add the "anti-solvent" (e.g., petroleum ether) dropwise from a Pasteur pipette while swirling the hot solution. Continue adding until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of the hot "good" solvent to just re-dissolve the precipitate, rendering the solution clear again.
-
Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and place it on an insulating surface (like a cork ring) to cool slowly to room temperature. Do not disturb the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for an additional 15-20 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent (petroleum ether) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Continue to draw air through the crystals on the filter for several minutes to partially dry them. Then, transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the adduct's melting point.
Visual Workflow & Logic Diagrams
General Recrystallization Workflow
Caption: Decision tree for common recrystallization problems.
References
-
Organic Syntheses. DIETHYL trans-Δ4-TETRAHYDROPHTHALATE. Coll. Vol. 5, p.424 (1973); Vol. 46, p.44 (1966). [Link]
-
Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(3), 225-233. [Link]
-
Storaska, N. (2006). Experiment #4: Diels Alder Reaction. University course document. [Link]
-
Chemistry Online. (2022). Diels-Alder reaction between butadiene and maleic anhydride. [Link]
-
Barber, H. J., et al. (2024). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Molecules, 29(8), 1902. [Link]
-
Biocyclopedia. Problems in recrystallization. [Link]
-
Bolte, M., Degen, A., & Egert, E. (2000). Diels-alder adducts of maleic anhydride and dienes: new compounds by crystallization. Acta crystallographica. Section C, Crystal structure communications, 56 ( Pt 11), 1338–1342. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Alfred State, SUNY College of Technology. Synthesis: Diels-Alder Reaction. [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (Referenced in various online lab manuals).
-
Pearson+. (2023). While attempting to recrystallize maleic anhydride, a student.... [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. [Link]
-
ResearchGate. (2019). (PDF) Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction.... [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
ResearchGate. (2000). Diels–Alder adducts of maleic anhydride and dienes: new compounds by crystallization. [Link]
-
Gesa, S., et al. (2018). Stability of Diels-Alder Photoadducts in Macromolecules. Polymer Chemistry, 9, 3345-3350. [Link]
-
ResearchGate. (2024). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. [Link]
-
Kadrowski, B. (2020). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]
-
Rosu, D., et al. (2023). Evidence through Thermal Analysis of Retro Diels-Alder Reaction in Model Networks Based on Anthracene Modified Polyester Resins. Polymers, 15(20), 4059. [Link]
-
ResearchGate. (2000). Synthesis of the Formal Diels-Alder Adducts of N-substituted Dehydromaleimides and Anthracene. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
- Wolf, J. (2008). Lab report #4: Diels-Alder Reaction. Google Docs.
-
Sample, T. E., & Hatch, L. F. (1968). This compound: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment. Journal of Chemical Education, 45(1), 55. [Link]
-
Royal Society of Chemistry. Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. [Link]
-
De Vleeschouwer, F., et al. (2021). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry, 23(1), 386-391. [Link]
-
Roy, S., et al. (2023). Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation. Molecules, 28(21), 7393. [Link]
-
Abad-Somovilla, A., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(19), 6296. [Link]
-
Homework.Study.com. (2021). In the Diel's Alder reaction between sulfolene and maleic anhydride.... [Link]
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- 4. chemistry-online.com [chemistry-online.com]
- 5. youtube.com [youtube.com]
- 6. Experiment #4 [sas.upenn.edu]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cis-4-Cyclohexene-1,2-dicarboxylic anhydride(935-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. hpc-standards.com [hpc-standards.com]
- 13. Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) and maleic anhydride with 1,3-dienes and products derived therefrom - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of 3-Sulfolene
Welcome to the technical support center for the catalytic hydrogenation of 3-Sulfolene to Sulfolane. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to catalyst poisoning in this specific transformation. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrogenation reaction has stalled or is proceeding very slowly. What are the likely causes?
A1: A stalled or sluggish hydrogenation of this compound is most commonly attributed to catalyst deactivation, primarily through poisoning. The primary suspects are impurities present in your this compound starting material, solvents, or introduced from the reaction setup. Key poisons for common hydrogenation catalysts like Raney Nickel and Palladium on Carbon (Pd/C) include:
-
Sulfur Compounds: While the sulfone group in this compound is generally stable under hydrogenation conditions, impurities from its synthesis (the reaction of butadiene and sulfur dioxide) are a major concern. Residual sulfur dioxide (SO2), hydrogen sulfide (H2S), or other volatile sulfur species can be present and are potent poisons for both nickel and palladium catalysts.[1][2]
-
Butadiene Dimers and Oligomers: Incomplete reaction or side reactions during the synthesis of this compound can leave residual butadiene, which can polymerize or oligomerize on the catalyst surface, blocking active sites.
-
Other Contaminants: Halides (from glassware or reagents), amines, or other nitrogen-containing compounds can also act as catalyst poisons.[3]
Q2: How can I determine if my catalyst is poisoned?
A2: Diagnosing catalyst poisoning typically involves a combination of observational and analytical methods:
-
Reaction Monitoring: A sharp decrease in hydrogen uptake that cannot be explained by substrate depletion is a strong indicator.
-
Visual Inspection: For slurry reactions, a change in the appearance of the catalyst (e.g., clumping, color change) might suggest fouling.
-
Control Experiment: Run the reaction with a fresh, high-purity batch of this compound and a new batch of catalyst. If this reaction proceeds smoothly, it strongly suggests that your previous starting material was contaminated.
-
Analytical Characterization of Starting Material: Analyzing your this compound feedstock for impurities is the most definitive method. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify volatile organic impurities, while specific tests for sulfur content (e.g., elemental analysis) can be employed.[4][5][6][7]
Q3: What are the typical catalysts used for this compound hydrogenation, and how do they differ in their susceptibility to poisoning?
A3: The most common catalysts for this transformation are Raney Nickel and Palladium on Carbon (Pd/C).
-
Raney Nickel: This is a widely used, cost-effective catalyst. It is known for its high activity but is also susceptible to sulfur poisoning.[8][9] However, due to its strong affinity for sulfur, it is sometimes used in desulfurization reactions, which means it can be rapidly consumed by sulfur impurities.[8][9] It is also pyrophoric and must be handled with care under a solvent.[1]
-
Palladium on Carbon (Pd/C): Pd/C is also highly effective and often more selective than Raney Nickel. It is extremely sensitive to sulfur compounds, which can irreversibly poison the catalyst by forming stable palladium sulfides on the surface.[2][10]
In general, for high-purity this compound, both catalysts perform well. If sulfur contamination is suspected, a more robust catalyst or a pre-treatment of the feedstock is necessary.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to identifying and resolving issues with catalyst poisoning during this compound hydrogenation.
Issue 1: Reaction Fails to Initiate or Stalls Prematurely
This is the most common symptom of severe catalyst poisoning. The troubleshooting workflow below will guide you through a logical sequence of steps to identify the root cause.
Caption: Troubleshooting workflow for a stalled hydrogenation reaction.
Issue 2: Reaction is Sluggish and Incomplete
A slow reaction rate that eventually plateaus before full conversion can indicate a lower level of poisoning or a less active catalyst.
-
Possible Cause: Low concentration of a catalyst poison that slowly deactivates the catalyst over time.
-
Plausible Explanation: The initial reaction rate is acceptable, but as the reaction proceeds, the cumulative effect of the poison binding to active sites leads to a gradual decrease in activity.
-
Solution Pathway:
-
Increase Catalyst Loading: As a temporary measure, a modest increase in the catalyst loading might provide enough active sites to overcome the effect of minor impurities and drive the reaction to completion.
-
Feedstock Purification: For a long-term solution, purifying the this compound starting material is the most effective approach. Refer to the protocols below for guidance.[2][11]
-
Experimental Protocols
Protocol 1: Purification of Technical-Grade this compound
This protocol aims to remove common impurities like residual SO2 and butadiene oligomers.
Objective: To purify technical-grade this compound prior to hydrogenation.
Materials:
-
Technical-grade this compound
-
Activated carbon
-
Methanol (reagent grade)
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the technical-grade this compound in a minimal amount of hot methanol.
-
Decolorization and Adsorption: Add activated carbon (approximately 2-5% by weight of the this compound) to the solution. The activated carbon will help adsorb colored impurities and some organic byproducts.
-
Hot Filtration: While the solution is still hot, filter it through a fluted filter paper to remove the activated carbon. This step should be performed in a fume hood.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of the purified this compound.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Drying: Dry the purified this compound crystals under vacuum to remove any residual solvent.
Protocol 2: Analytical Characterization of this compound Feedstock
Objective: To identify and quantify potential catalyst poisons in the this compound starting material using GC-MS.[4][6][7]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If available, prepare standard solutions of potential impurities (e.g., butadiene dimers) for calibration.
GC-MS Parameters (Illustrative):
| Parameter | Value |
| Injector Temp. | 250 °C |
| Column | DB-5ms or equivalent |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| MS Ion Source | Electron Ionization (EI), 70 eV |
| Mass Range | 40-400 amu |
Data Analysis:
-
Compare the resulting chromatogram and mass spectra to libraries (e.g., NIST) to identify unknown peaks.
-
Quantify impurities by integrating the peak areas and comparing them to the internal standard or an external calibration curve.
Catalyst Regeneration Protocols
When your catalyst is confirmed to be poisoned, regeneration can be a cost-effective alternative to disposal. The appropriate method depends on the nature of the poison and the catalyst type.
Protocol 3: Mild Regeneration of Sulfur-Poisoned Pd/C Catalyst
Objective: To restore the activity of a Pd/C catalyst poisoned by sulfur compounds through oxidative treatment.[12][13]
Sources
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- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. CN1546469A - The method for preparing sulfolane by hydrogenation of sulfolene - Google Patents [patents.google.com]
- 4. Development and Validation of an Analytical Method for Quantitation of Sulfolane in Rat and Mouse Plasma by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dec.alaska.gov [dec.alaska.gov]
- 6. Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 13. dcl-inc.com [dcl-inc.com]
Safe handling and disposal of 3-Sulfolene and byproducts.
Technical Support Center: 3-Sulfolene
A Guide to Safe Handling, In-situ Butadiene Generation, and Waste Disposal for Drug Development Professionals
Welcome to the technical support guide for this compound (also known as Butadiene Sulfone). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for the safe and effective use of this compound. As a stable, solid precursor to 1,3-butadiene, this compound is an invaluable reagent in cycloaddition reactions, particularly the Diels-Alder reaction.[1] However, its utility is matched by the need for rigorous safety protocols, primarily due to its thermal decomposition into gaseous byproducts. This guide is structured to address specific issues you may encounter, ensuring both experimental success and laboratory safety.
Core Safety Principles & Data
Before handling this compound, a clear understanding of its properties and hazards is crucial. The compound itself is a stable, white crystalline solid but poses risks such as serious eye irritation.[2][3][4] The primary hazard emerges upon heating, as it undergoes a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide (SO₂), both of which are hazardous gases.[1][5]
| Property | Value | Source(s) |
| Chemical Formula | C₄H₆O₂S | [2] |
| Molecular Weight | 118.15 g/mol | [5] |
| Appearance | White, crystalline solid with a pungent odor | [3] |
| Melting Point | 64-66 °C (147-151 °F) | [3] |
| Boiling Point | Decomposes upon heating | [3][5] |
| Flash Point | ~112 °C (234 °F) | |
| Solubility in Water | Soluble (50-130 g/L) | [2][5] |
| Primary Hazards | Causes serious eye damage/irritation.[2][3][4][6] Upon heating, emits toxic sulfur oxides and flammable 1,3-butadiene.[3][4][5] | [2][3][4][5][6] |
| Storage Temperature | Store in a cool, dry, well-ventilated place between 2-30°C.[2] | [2] |
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Q1: My reaction is producing a strong, sharp, and pungent odor. What is happening and what are the immediate safety actions?
A1:
-
Causality: You are likely detecting sulfur dioxide (SO₂). This compound thermally decomposes to generate 1,3-butadiene and SO₂ gas, a process central to its use as a diene source.[1] SO₂ is toxic if inhaled and corrosive.[7][8] This indicates that your reaction is proceeding, but also that gaseous byproducts are escaping your apparatus.
-
Immediate Actions:
-
Ensure the sashes of your fume hood are as low as possible to maximize airflow and containment.
-
Visually inspect your reaction apparatus for leaks. Check all joints, septa, and condenser connections to ensure they are secure.
-
If the odor is strong or you feel any respiratory irritation, evacuate the immediate area and notify your laboratory's safety officer.[7][9]
-
For future experiments, ensure your setup includes an outlet trap (e.g., a bubbler filled with a dilute sodium hypochlorite solution or another suitable scrubbing agent) to neutralize excess SO₂ before it can escape into the fume hood exhaust.
-
Q2: I've spilled solid this compound on the laboratory bench. How should I clean it up safely?
A2:
-
Causality: Solid spills of this compound are primarily a contact and dust inhalation hazard. The key is to avoid creating airborne dust.[2][4]
-
Cleanup Protocol:
-
Secure the area and prevent unnecessary foot traffic. Ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
-
Gently dampen the spilled solid with a small amount of water to prevent dust formation.[5]
-
Carefully sweep up the dampened material using a brush and shovel, and place it into a suitable, labeled, and closed container for chemical waste.[2][5]
-
Use absorbent paper dampened with water to wipe up any remaining residue.[5]
-
Place all contaminated cleaning materials (gloves, paper, etc.) into the same sealed waste container.[5]
-
Thoroughly wash the contaminated surface with soap and water.[5]
-
Q3: The pressure in my sealed reaction vessel is increasing. What is the cause and what is the immediate, safe response?
A3:
-
Causality: This is a critical safety issue. The thermal decomposition of this compound liberates two molecules of gas (butadiene and SO₂) for every one molecule of solid reactant.[1] If the reaction is performed in a sealed vessel without a pressure-release mechanism, gas evolution will cause a rapid and dangerous pressure buildup, posing a significant risk of explosion.
-
Immediate Actions:
-
Do NOT attempt to tighten or adjust a vessel under pressure.
-
If possible and safe to do so, immediately lower or remove the heat source to slow the rate of decomposition.
-
Alert others in the lab and be prepared to evacuate. Position a blast shield between yourself and the apparatus.
-
Never perform this type of reaction in a sealed vessel. Reactions that generate gas must always be conducted in an open or vented system (e.g., connected to a condenser open to a bubbler or an inert gas line). For guidance on quenching reactive materials, always do so in an unsealed vessel with inert gas flow.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the essential Personal Protective Equipment (PPE) requirements for handling this compound?
A1:
-
Eye/Face Protection: Wear tightly sealed safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards.[2][6][11]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact.[2][4]
-
Respiratory Protection: Under normal handling conditions in a well-ventilated fume hood, respiratory protection is not typically required. However, if dust is generated or ventilation is inadequate, a NIOSH-approved P95 or P100 particle respirator should be used.[2][4]
-
Work Practice: Always handle this compound inside a certified chemical fume hood, especially when heating.[1] Ensure an eyewash station and safety shower are readily accessible.[11]
Q2: How should I properly store this compound?
A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][6][12] It is stable under recommended storage conditions for years.[1] Avoid storing it near strong oxidizing agents.[11][12]
Q3: What is the correct procedure for disposing of waste this compound and its reaction byproducts?
A3:
-
Solid Waste: Unused or contaminated this compound should be treated as chemical waste. It must be disposed of through a licensed disposal company.[2] Do not mix it with other waste.[2] The material can be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Containers: Handle uncleaned, empty containers as you would the product itself.[2]
-
Gaseous Byproducts (SO₂ and Butadiene): The exhaust from the reaction must be passed through a scrubbing system. A bubbler containing a basic solution (like NaOH) or an oxidizing solution (like dilute bleach) can neutralize the acidic SO₂. Butadiene is highly flammable and should be handled with care, ensuring no ignition sources are nearby.[13][14] All disposal must be in accordance with local, state, and federal regulations.[2]
Q4: What are the first aid measures for exposure to this compound?
A4:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention as this compound can cause serious eye damage.[2][6][15]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, consult a physician.[2][15]
-
Inhalation: Move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician.[2][6]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[2] In all cases, be prepared to show the Safety Data Sheet (SDS) to the attending medical professional.[2]
Visualized Workflow: Thermal Decomposition & Safety Controls
The following diagram illustrates the critical process of this compound's thermal decomposition and the necessary engineering controls to manage its hazardous byproducts safely.
Caption: Workflow for the safe thermal decomposition of this compound.
Experimental Protocol: Diels-Alder Reaction with In-situ Butadiene Generation
This protocol describes the synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride using this compound as a 1,3-butadiene source.[1][16]
Safety Precautions: This experiment MUST be conducted in a certified chemical fume hood to avoid exposure to sulfur dioxide.[1] All PPE recommendations must be followed.
Materials:
-
This compound (1.0 eq)
-
Maleic Anhydride (0.95 eq)
-
Xylene (solvent)
Procedure:
-
Apparatus Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and maleic anhydride. Note: Maleic anhydride is moisture-sensitive.[17]
-
Solvent Addition: Add xylene to the flask. The amount should be sufficient to dissolve the reactants upon gentle warming.
-
Heating and Reaction:
-
Begin stirring the mixture.
-
Slowly heat the flask using a heating mantle. A gentle reflux is desired. Vigorous heating can cause unreacted butadiene to escape before it can react.[1]
-
The this compound will decompose to release SO₂ and 1,3-butadiene, which is then consumed by the maleic anhydride in the Diels-Alder reaction.[1][17]
-
Maintain reflux for the duration specified by your primary protocol (e.g., 30-60 minutes).
-
-
Reaction Quench & Cooldown:
-
CRITICAL SAFETY STEP: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature within the fume hood.
-
Do not dismantle the apparatus while hot.
-
-
Product Isolation:
-
Once cool, the product may begin to crystallize. Cooling in an ice bath can promote further crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold petroleum ether or a similar non-polar solvent to remove any remaining xylene and soluble impurities.
-
-
Waste Disposal:
-
The filtrate contains xylene and potentially unreacted starting materials. Dispose of it in the designated halogen-free organic waste container.
-
All solid waste should be collected in a labeled solid chemical waste container.
-
References
-
This compound. PubChem, National Institutes of Health. [Link]
-
2,5-Dihydrothiophene 1,1-Dioxide (this compound) SDS. Vector SDS and Chemical Management. [Link]
-
Student safety sheets 52 Sulfur dioxide. CLEAPSS Science. [Link]
-
Sulfur dioxide - SOP. (2021). IsoLab. [Link]
-
1,3 - BUTADIENE. HIP Petrohemija. [Link]
-
Managing Sulfur Dioxide (SO2) Exposure: Safety Protocols and Best Practices. (2024). Interscan Corporation. [Link]
-
Sulphur dioxide - Incident management. GOV.UK. [Link]
-
Safety Data Sheet - Butadiene. (2015). Airgas. [Link]
-
SAFETY DATA SHEET 1,3-Butadiene, stabilized. (2022). Linde Gas GmbH. [Link]
-
Butadiene Product Stewardship Guidance Manual. (2024). American Chemistry Council. [Link]
-
Sulfolene. Wikipedia. [Link]
-
Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). University of Missouri–St. Louis. [Link]
-
1,3-Butadiene - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Experiment #4: Diels Alder Reaction. Course Hero. [Link]
-
Quenching of Pyrophoric Materials. (2016). Richmond Sarpong, University of California, Berkeley. [Link]
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- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 17. Experiment #4 [sas.upenn.edu]
Troubleshooting low conversion rates in 3-Sulfolene synthesis.
This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis of 3-sulfolene. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction success, ensuring you can diagnose issues and optimize your outcomes with confidence.
Introduction: The Synthetic Challenge of this compound
This compound (2,5-dihydrothiophene-1,1-dioxide) is a crucial intermediate in organic synthesis. Its primary utility lies in its function as a stable, solid source of 1,3-butadiene for Diels-Alder and other cycloaddition reactions.[1][2] The synthesis of this compound is achieved through a [4+1] cheletropic reaction between 1,3-butadiene and sulfur dioxide (SO₂).[3][4] While mechanistically straightforward, this reaction is a reversible equilibrium, sensitive to temperature, solvent, and reactant purity, often leading to challenges in achieving high conversion rates.[5][6]
This document provides a comprehensive troubleshooting guide and a set of frequently asked questions to address the common pitfalls encountered during this synthesis.
Troubleshooting Guide: Diagnosing Low Conversion Rates
This section addresses specific, common problems in a question-and-answer format to help you pinpoint and resolve issues in your experiment.
Question 1: My reaction yield is very low or non-existent, even after the recommended reaction time. What are the most likely causes?
Answer: This is a common issue that typically points to one of three critical areas: the reaction equilibrium, the purity of your reagents, or the choice of solvent.
-
Causality—The Reversible Equilibrium: The formation of this compound is a reversible process.[5] At temperatures below 100°C, the equilibrium favors the formation of the this compound adduct. However, as the temperature rises significantly above this point, the retro-cheletropic reaction begins to dominate, causing the adduct to decompose back into 1,3-butadiene and SO₂.[7][8] If your reaction temperature is too high, you are likely pushing the equilibrium back toward the starting materials. Conversely, if the temperature is too low, the reaction rate may be too slow to achieve significant conversion in a practical timeframe.[9]
-
Actionable Solution:
-
Verify Temperature Control: Ensure your reaction is maintained within the optimal range, typically between 80-110°C. For reactions using traditional SO₂ gas in an autoclave, temperatures around 130°C can be used for short durations (e.g., 30 minutes).[9] For modern methods using SO₂ surrogates like sodium metabisulfite, a sustained temperature of 100°C is often optimal.[10][11]
-
Check for Polymerization: 1,3-butadiene is highly prone to polymerization, which will remove it from the reaction mixture and reduce your yield.[1] The presence of a polymeric solid is a clear indicator. Always use butadiene with an inhibitor like hydroquinone or pyrogallol, or ensure your commercial source contains one.[9][12]
-
Assess Your SO₂ Source: If using gaseous SO₂, ensure there are no leaks in your apparatus. If using a solid SO₂ equivalent like sodium metabisulfite (Na₂S₂O₅), be aware that its decomposition to release SO₂ is often facilitated by an acidic medium.[10][13] The absence of a necessary promoter, like potassium hydrogen sulfate (KHSO₄) in certain solvent systems, can stall the reaction.[10][11]
-
Question 2: I'm using a modern, safer protocol with sodium metabisulfite as an SO₂ source, but my yields are inconsistent. Why?
Answer: While safer, protocols using SO₂ surrogates introduce new variables, primarily related to solvent effects and the in situ generation of sulfur dioxide.
-
Causality—Solvent Polarity and Acidity: The cheletropic cycloaddition is significantly accelerated in polar solvents.[10][11][14] Furthermore, the reaction can be catalyzed by Brønsted and Lewis acids.[13] Hexafluoroisopropanol (HFIP) is an excellent solvent for this reaction because it is highly polar and acidic (pKa = 9.3), promoting both the generation of SO₂ from the metabisulfite salt and accelerating the cycloaddition itself.[10][11][13] Using less polar solvents like THF or benzene will dramatically slow the reaction rate.[10][11]
-
Actionable Solution:
-
Solvent Optimization: If not already doing so, switch to a highly polar solvent system. An aqueous mixture of HFIP (e.g., HFIP/H₂O 4:1) has been shown to give excellent yields (up to 97%).[10][11]
-
Use of an Acid Promoter: If using a less acidic polar solvent like methanol, the addition of an acid promoter such as potassium hydrogen sulfate (KHSO₄) is often necessary to facilitate the in situ generation of SO₂ and achieve high conversion.[10][11]
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the SO₂ surrogate. Studies have shown that increasing the equivalents of sodium metabisulfite from 2 to 5 can increase the yield from 50% to 97% under optimized conditions.[10][13]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of low conversion rates.
Caption: A logical workflow for troubleshooting low conversion in this compound synthesis.
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for this compound synthesis? A: The formation of this compound from 1,3-butadiene and sulfur dioxide is a concerted pericyclic process known as a [4π + 2π] cycloaddition, more specifically classified as a cheletropic reaction.[5][6] In this reaction, two new sigma (σ) bonds are formed concertedly between the termini of the diene and the sulfur atom.[1][5]
Caption: The cheletropic reaction mechanism for this compound formation.
Q: Can my this compound product isomerize? A: Yes. In the presence of a base, or upon prolonged heating, this compound can isomerize to the thermodynamically more stable 2-sulfolene.[9] At 50°C in the presence of a base, an equilibrium mixture containing 58% 2-sulfolene and 42% this compound can be obtained.[9] This is a critical consideration during workup and purification; avoid basic conditions if the this compound isomer is desired.
Q: What analytical methods are best for monitoring reaction progress? A: For real-time or frequent monitoring, ¹H NMR spectroscopy is highly effective. You can monitor the disappearance of the vinyl proton signals of the 1,3-diene and the appearance of the characteristic signals for the olefinic and allylic protons in the this compound product. Gas Chromatography (GC) can also be used to monitor the consumption of volatile dienes. For a more general overview of analytical methods in synthesis, refer to established literature.[15]
Q: Are there alternatives to using gaseous SO₂? A: Absolutely. Due to the toxicity and handling difficulties of gaseous sulfur dioxide, several solid surrogates are now commonly used.[16][17] The most practical and inexpensive is sodium metabisulfite (Na₂S₂O₅).[10][11] Another option is DABCO-bis(sulfur dioxide) (DABSO), which is a stable solid but can be more expensive.[10][11] These reagents significantly improve the safety and convenience of the synthesis.
Data Presentation: Effect of Reaction Conditions on Yield
The choice of solvent and temperature has a profound impact on the final yield of this compound when using sodium metabisulfite as the SO₂ source. The following table summarizes data from optimization studies.[10][13]
| Entry | Solvent System (v/v) | Temperature (°C) | Na₂S₂O₅ (equiv.) | Yield (%) |
| 1 | THF / H₂O (3:1) | 80 | 4 | 3 |
| 2 | HFIP / H₂O (3:1) | 80 | 4 | 19 |
| 3 | HFIP / H₂O (4:1) | 100 | 2 | 50 |
| 4 | HFIP / H₂O (4:1) | 100 | 5 | 97 |
| 5 | CH₃OH / H₂O (4:1) + KHSO₄ | 100 | 5 | 98 |
Data synthesized from sources[10] and[13].
This data clearly demonstrates that a polar, acidic solvent like aqueous HFIP or the use of an acid promoter in methanol is critical for achieving high yields.[10][13]
Optimized Experimental Protocol (Metabisulfite Method)
This protocol is based on an efficient and high-yield synthesis using sodium metabisulfite, adapted from literature procedures.[10][13]
Materials:
-
1,3-diene (e.g., isoprene, 2 mmol)
-
Sodium metabisulfite (Na₂S₂O₅, 10 mmol, 5 equiv.)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
75 mL Glass Pressure Vessel with a stir bar
Procedure:
-
Solvent Preparation: In the 75 mL pressure vessel, prepare a 4:1 (v/v) mixture of HFIP and water (e.g., 4 mL HFIP, 1 mL H₂O).
-
Degassing: Degas the stirred solvent mixture by bubbling argon through it for 5-10 minutes. This helps to prevent oxidation and potential polymerization.
-
Addition of Reagents: To the degassed solvent, add the 1,3-diene (2 mmol) followed by sodium metabisulfite (10 mmol).
-
Reaction: Seal the pressure vessel tightly. Place it on a stirrer hotplate and heat the mixture to 100°C with vigorous stirring. Maintain this temperature for 14 hours.
-
Workup - Cooling & Extraction: After 14 hours, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the HFIP. Add ethyl acetate (~20 mL) to the residue and transfer to a separatory funnel. Wash with water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound product.
-
Purification (if necessary): The product can be further purified by recrystallization, typically from a solvent system like toluene/petroleum ether.[18][19]
Mandatory Safety Precautions
Working with sulfur dioxide or its precursors requires strict adherence to safety protocols.
-
Ventilation: All manipulations involving sulfur dioxide or reactions that generate it must be performed in a certified chemical fume hood.[1][20]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., Viton®, butyl rubber).[17][21]
-
SO₂ Exposure: Sulfur dioxide is a toxic gas, corrosive, and a severe respiratory irritant.[16][20] Ensure emergency procedures are in place for accidental gas release. Symptoms of exposure can be delayed.[17]
-
Pressure Equipment: If using an autoclave or pressure vessel, ensure it is rated for the expected pressures at the reaction temperature and has been properly inspected.
References
-
Kuk, K. K., & Kaledin, A. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. Organic & Biomolecular Chemistry, 16(20), 3756-3760. Available at: [Link]
-
Wikipedia contributors. (2023, December 29). Sulfolene. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Kuk, K. K., & Kaledin, A. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. National Center for Biotechnology Information. Available at: [Link]
-
University of California, Irvine. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Available at: [Link]
-
Scribd. (n.d.). Cheletropic Reaction of SO2 with 1,3-Butadiene. Available at: [Link]
-
Study.com. (n.d.). Give the equation to show the formation of 1,3-butadiene from this compound. Available at: [Link]
-
StuDocu. (n.d.). Experiment #4. Available at: [Link]
-
ResearchGate. (n.d.). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). The Diels-Alder Reaction. Available at: [Link]
-
Chegg. (2021, May 11). Solved 22. A cheletropic reaction is defined as a process. Available at: [Link]
-
Airgas. (2025, May 6). Sulfur Dioxide Safety Data Sheet. Available at: [Link]
-
INEOS Group. (n.d.). Safety Data Sheet SULFUR DIOXIDE. Available at: [Link]
-
Interscan Corporation. (2024, August 16). Sulfur Dioxide (SO2): Health Hazards and Safety Precautions. Available at: [Link]
-
n.a. (n.d.). Sulfur dioxide for sale, S02 industrial gas. Available at: [Link]
-
Wikipedia contributors. (2023, November 28). Cheletropic reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Syntheses. (n.d.). DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Slideshare. (n.d.). chelotropic reactions. Available at: [Link]
- Google Patents. (n.d.). US3530147A - Combined inhibitors in sulfolane production.
-
YouTube. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. Available at: [Link]
-
YouTube. (2020, October 6). Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. Available at: [Link]
-
SciSpace. (n.d.). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equ. Available at: [Link]
-
PubMed. (n.d.). Analytical methods for the monitoring of solid phase organic synthesis. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of this compound: Properties, Production, and Applications. Available at: [Link]
- Google Patents. (n.d.). US5290953A - Process for producing sulfolane compounds.
-
YouTube. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. Available at: [Link]
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- 21. Sulfur Dioxide (SO2): Health Hazards and Safety Precautions [gasdetection.com]
Technical Support Center: Solvent Polarity Effects on 3-Sulfolene Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing reactions involving 3-sulfolene. This resource is designed for researchers, chemists, and drug development professionals who utilize this compound as a convenient in situ source of 1,3-butadiene for Diels-Alder and other cycloaddition reactions. The choice of solvent is a critical parameter that profoundly influences reaction rate, yield, and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the role of solvent polarity in these transformations.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My Diels-Alder reaction yield is consistently low, and I suspect incomplete conversion of the this compound. Could the solvent be the problem?
Answer: Absolutely. Low yield is one of the most common issues and is frequently tied to the solvent system for two primary reasons:
-
Insufficient Reaction Temperature: The thermal decomposition (retro-cheletropic reaction) of this compound to 1,3-butadiene and sulfur dioxide requires a significant amount of thermal energy, typically initiating at temperatures above 110 °C.[1][2] If your solvent's boiling point is too low, the reaction may not reach or sustain the necessary temperature for efficient decomposition, leading to unreacted starting material.
-
Suboptimal Solubilization: For the reaction to proceed efficiently, both the this compound and your dienophile must be well-dissolved.[2] A solvent that fails to create a homogeneous solution at the reaction temperature will result in a slow, inefficient conversion.
Solution & Protocol:
-
Verify Solvent Boiling Point: Ensure your solvent's boiling point is well within the required temperature range for the decomposition (typically >130 °C for a reasonable rate). Xylene (boiling point ~140 °C) is a common choice for this reason.[1][3]
-
Assess Reactant Solubility: If reactants are not fully dissolving, consider a solvent with a better solubility profile. While nonpolar solvents like xylene are common, for highly polar dienophiles, a more polar, high-boiling solvent might be necessary.
-
Consider Solvent Polarity's Effect on Rate: The transition state of the this compound decomposition is more polar than the ground state. Therefore, polar solvents can stabilize this transition state, lowering the activation energy and accelerating the rate of butadiene generation.[4] If your reaction is sluggish, switching from a nonpolar solvent (like xylene) to a more polar, high-boiling aprotic solvent (like sulfolane or diglyme) could increase the rate of this crucial first step.
Table 1: Properties of Common Solvents for this compound Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant (ε at 20-25°C) | Polarity Character |
|---|---|---|---|
| Hexane | 69 | 1.9 | Nonpolar |
| Toluene | 111 | 2.4 | Nonpolar |
| p-Xylene | 138 | 2.3 | Nonpolar |
| 1,4-Dioxane | 101 | 2.2 | Nonpolar/Weakly Polar |
| Tetrahydrofuran (THF) | 66 | 7.6 | Polar Aprotic |
| Acetonitrile | 82 | 37.5 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Polar Aprotic |
| Sulfolane | 285 | 43.3 | Polar Aprotic[5] |
Question 2: I am observing significant charring and the formation of a polymeric substance in my reaction flask. How can I prevent this?
Answer: This issue typically arises from two sources: localized overheating or uncontrolled polymerization of the generated 1,3-butadiene.[6]
-
Localized Overheating: Conducting the reaction "neat" (without a solvent) is a common cause of charring and polymerization, as it is difficult to maintain a uniform temperature.[2]
-
Butadiene Polymerization: 1,3-butadiene can polymerize, especially at high concentrations and temperatures. Heating the reaction too vigorously can generate butadiene faster than it can be trapped by the dienophile, increasing its concentration and promoting unwanted side reactions.[6]
Solution & Protocol:
-
Always Use a Solvent: A high-boiling solvent acts as a heat bath, ensuring a controlled and uniform temperature throughout the reaction mixture, which is crucial for preventing decomposition of the desired product.[2][3]
-
Control the Heating Rate: Heat the reaction mixture gently to reflux. The goal is to generate butadiene at a rate that allows it to react immediately with the dienophile, keeping its free concentration low.[6] Avoid aggressive heating that causes butadiene to distill away before it can react.
-
Ensure Homogeneity: Using a solvent that properly dissolves all components helps maintain a homogeneous system, which can reduce the likelihood of polymerization.[2]
Question 3: My Diels-Alder adduct is forming, but I am struggling to isolate it. It remains dissolved even after cooling. What should I do?
Answer: This is a classic problem of solvent selection where a good reaction solvent is a poor crystallization solvent. Xylene, for example, is excellent for running the reaction but is often too effective at dissolving the final product, preventing it from precipitating upon cooling.[1]
Solution & Protocol: The solution is to use a mixed-solvent recrystallization technique. This involves adding a "poor" solvent—one in which your product is insoluble—to the reaction mixture to reduce the overall solvating power and force the product to crystallize.
Protocol: Mixed-Solvent Recrystallization
-
After the reaction is complete, allow the solution (e.g., in xylene) to cool to room temperature.
-
Slowly add a nonpolar, poor solvent like petroleum ether or hexane, with swirling, until you observe a persistent turbidity (cloudiness).[1][2]
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
Frequently Asked Questions (FAQs)
Question 1: How exactly does solvent polarity affect the rate of 1,3-butadiene generation from this compound?
Answer: The thermal decomposition of this compound is a retro-cheletropic reaction. In the transition state, the C-S bonds are partially broken, leading to a separation of charge and an increase in the dipole moment compared to the ground-state molecule. Polar solvents are better at stabilizing this more polar transition state through dipole-dipole interactions. This stabilization lowers the overall activation energy (ΔG‡) of the reaction, thereby increasing the reaction rate.[4] Nonpolar solvents offer minimal stabilization, resulting in a higher activation barrier.
Caption: Energy profile showing stabilization of the polar transition state (TS) by a polar solvent.
Question 2: What are the key criteria for selecting an optimal solvent for a this compound reaction?
Answer: Selecting the right solvent involves balancing several factors. Here are the four primary considerations:
-
High Boiling Point: The solvent must be able to reach and maintain the temperature required for this compound decomposition (typically >110-130 °C).[1][2]
-
Inertness: The solvent must not react with this compound, the generated 1,3-butadiene, the dienophile, or the final product.
-
Solubilizing Power: It must effectively dissolve the this compound and the dienophile to ensure a homogeneous reaction mixture.[2]
-
Work-up Compatibility: Consideration must be given to how the solvent will be removed and how the product will be isolated from it. A solvent from which the product readily crystallizes upon cooling is ideal, though mixed-solvent systems can overcome this challenge.[1]
Caption: Key criteria for solvent selection in this compound reactions.
Question 3: Can this compound be used as its own solvent?
Answer: Yes, in certain advanced applications, this compound can serve a dual role. It is a polar, aprotic solvent with properties similar to DMSO.[7] It can be used as a recyclable medium for reactions like nucleophilic substitutions.[7][8] After the primary reaction is complete, the temperature can be raised to decompose the this compound, which is removed from the reaction mixture as gaseous butadiene and SO₂, leaving the desired product behind. These gases can then be trapped and reacted to regenerate the this compound, making it an environmentally compelling, "volatile" solvent.[7][8]
Experimental Protocol: Diels-Alder Reaction with in situ Butadiene
This protocol describes the synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride from this compound and maleic anhydride, a common undergraduate and research-level experiment.[2][9]
Materials:
-
This compound (2.5 g)
-
Maleic anhydride (1.5 g)
-
p-Xylene (1-2 mL for reaction, 10 mL for work-up)
-
Petroleum ether (~5 mL)
-
25 mL round-bottom flask
-
Reflux condenser
-
Heating mantle and stirrer
Procedure:
-
Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (2.5 g), maleic anhydride (1.5 g), and p-xylene (1 mL).[9]
-
Reflux: Assemble a reflux apparatus. Heat the mixture gently in a heating mantle. The solids should dissolve before the xylene begins to boil.[9]
-
Reaction: Maintain a gentle reflux for 30-45 minutes. The generation of SO₂ gas is an indicator that the decomposition is occurring.[3][10]
-
Cooling & Dilution: After the reflux period, turn off the heat and allow the flask to cool to room temperature. Add 10 mL of p-xylene and stir to dissolve the product.[9][10]
-
Crystallization: Transfer the solution to an Erlenmeyer flask. Slowly add ~5 mL of petroleum ether while swirling. Cloudiness should appear.[9]
-
Isolation: Cool the flask in an ice bath to complete crystallization. Collect the white crystalline product via vacuum filtration.
-
Analysis: Air dry the product, determine the mass and percent yield, and confirm its identity by measuring the melting point (expected: 103-104 °C).[2]
References
- Silber, E. (n.d.). SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University.
-
Wikipedia. (n.d.). Sulfolene. Retrieved from [Link]
-
Storaska, N. (2006). Experiment #4: Diels Alder Reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of this compound: Properties, Production, and Applications. Retrieved from [Link]
-
Kadrowski, B. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]
- Sample, T. E., Jr., & Hatch, L. F. (1968). This compound: A Butadiene Source For A Diels-Alder Synthesis.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Sample, T. E., & Hatch, L. F. (1968). This compound: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment.
- Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). Tools and techniques for solvent selection: Green solvent selection guides. Green Chemistry, 18(1), 288-296.
- Vebrel, J., & Pousson, E. (2014). Effect of solvent motions on the dynamics of the Diels-Alder reaction. Lirias.
- De Marco, B. A., et al. (2021).
-
Utah Tech University. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
- Ghale, G., & Vinu, R. (2016). Reactivity descriptor for the retro Diels–Alder reaction of partially saturated 2-pyrones: DFT study on substituents and solvent effects. RSC Advances, 6(84), 80924-80934.
-
Kadrowski, B. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation [Video]. YouTube. Retrieved from [Link]
- Zhang, Y., et al. (2024). Theoretical Computation-Driven Screening and Mechanism Study of Washing Oil Composite Solvents for Benzene Waste Gas Absorption. MDPI.
- University of California, Irvine. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).
-
Chegg. (2022, March 31). EXPERIMENT: Diels-Alder Reaction of 1,3-butadiene and maleic anhydride. Retrieved from [Link]
- Huang, Y., et al. (2015). Butadiene sulfone as 'volatile', recyclable dipolar, aprotic solvent for conducting substitution and cycloaddition reactions. Sustainable Chemical Processes.
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
- Al-Hamdany, R., & Ali, B. (1978). Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) and maleic anhydride with 1,3-dienes and products derived therefrom. Journal of the Chemical Society, Perkin Transactions 1.
- Google Docs. (n.d.). Lab report #4: Diels-Alder Reaction.
- Pereira, C. S. M., et al. (2024).
- Prat, D., et al. (2016). Green Solvent Selection Guides. Scribd.
- Sigma-Aldrich. (2025). Solvent Selection Guides: Summary and Further Reading.
-
Chegg. (2019, June 17). Solved Pre-lab questions 1. In today's experiment, sulfolene. Retrieved from [Link]
Sources
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- 9. Experiment #4 [sas.upenn.edu]
- 10. chegg.com [chegg.com]
Technical Support Center: Inhibiting Polymerization of Butadiene in 3-Sulfolene Reactions
Welcome to the Technical Support Center for handling 3-sulfolene reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as a precursor for 1,3-butadiene in various synthetic applications, most notably the Diels-Alder reaction. Unwanted polymerization of the in situ generated butadiene is a common challenge that can lead to reduced yields, product contamination, and experimental inconsistencies. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate these issues effectively.
I. Understanding the Core Reaction: The Retro-Diels-Alder (Cheletropic) Reaction
Before delving into troubleshooting, it's crucial to understand the fundamental reaction. This compound, a stable and odorless solid, serves as a convenient and safe source of 1,3-butadiene, which is a gas at room temperature.[1][2][3][4] Upon heating, this compound undergoes a retro-Diels-Alder reaction (specifically, a cheletropic elimination) to generate 1,3-butadiene and sulfur dioxide gas.[1][5][6]
This in situ generation allows for a controlled release of the highly reactive diene, minimizing the need to handle the gaseous butadiene directly.[1][3] However, the very reactivity that makes butadiene a valuable reagent also makes it prone to undesirable side reactions, primarily polymerization.
Mechanism of Butadiene Generation
The thermal decomposition of this compound is a concerted pericyclic reaction.[1][5]
Caption: Thermal decomposition of this compound to 1,3-butadiene and sulfur dioxide.
II. Troubleshooting Unwanted Polymerization
Uncontrolled polymerization of butadiene is one of the most significant challenges in these reactions. This section addresses common questions and provides solutions to prevent the formation of polymeric byproducts.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned into a thick, insoluble mass. What happened?
A1: This is a classic sign of extensive butadiene polymerization. 1,3-butadiene can undergo free-radical polymerization, especially at the elevated temperatures required for the decomposition of this compound.[7][8] This process is often initiated by trace impurities, such as peroxides, or simply by heat.[9][10] The resulting polybutadiene is typically an amorphous, insoluble solid.[7]
Q2: How can I prevent this polymerization?
A2: The most effective method is to use a polymerization inhibitor.[8] These are chemical compounds that scavenge free radicals, which are the initiators of the polymerization chain reaction.[11][12] By adding a small amount of an inhibitor to your reaction mixture, you can effectively quench the polymerization process before it begins.
Q3: What are the most common inhibitors for this reaction?
A3: Phenolic compounds are widely used as inhibitors for butadiene polymerization. The most common and effective inhibitors include:
-
Hydroquinone (HQ): A highly effective free-radical scavenger.[11][12][13]
-
Butylated Hydroxytoluene (BHT): Another common phenolic antioxidant that functions as a polymerization inhibitor.[8][9]
-
4-tert-Butylcatechol (TBC): Often used for stabilizing butadiene during storage and transport, and also effective in reaction mixtures.[8][9]
These inhibitors work by donating a hydrogen atom to the reactive radical species, thereby terminating the polymerization chain.[12]
| Inhibitor | Typical Concentration | Key Features |
| Hydroquinone (HQ) | 0.1 - 1.0 mol% | Highly effective, readily available. |
| Butylated Hydroxytoluene (BHT) | 0.1 - 1.0 mol% | Good solubility in organic solvents. |
| 4-tert-Butylcatechol (TBC) | 0.1 - 1.0 mol% | Effective at low concentrations. |
Q4: When and how should I add the inhibitor?
A4: The inhibitor should be added at the beginning of the reaction, along with the this compound and your dienophile.[13] This ensures that the inhibitor is present as soon as butadiene starts to form. The inhibitor is typically a solid that can be added directly to the reaction flask.
Experimental Protocol: Diels-Alder Reaction with Polymerization Inhibition
This protocol outlines a general procedure for a Diels-Alder reaction using this compound as a butadiene source, incorporating an inhibitor to prevent polymerization.
Materials:
-
This compound
-
Dienophile (e.g., maleic anhydride)
-
Polymerization inhibitor (e.g., hydroquinone)
-
High-boiling point solvent (e.g., xylene or toluene)[3]
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the dienophile (1.0 - 1.2 eq), and the polymerization inhibitor (0.01 eq).
-
Add the solvent to the flask.
-
Heat the reaction mixture to a gentle reflux.[1] The temperature should be sufficient to induce the thermal decomposition of this compound (typically above 110 °C).[14]
-
Maintain the reflux for the desired reaction time, monitoring the progress by a suitable analytical method (e.g., TLC, GC, NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product through appropriate workup and purification procedures (e.g., crystallization, chromatography).
Caption: Experimental workflow for a Diels-Alder reaction with polymerization inhibition.
Q5: I'm still observing some polymer formation even with an inhibitor. What else can I do?
A5: If polymerization persists, consider the following:
-
Increase Inhibitor Concentration: You may need to slightly increase the amount of inhibitor. However, be mindful that excessive amounts could potentially interfere with your desired reaction.
-
Ensure Proper Mixing: Good agitation is crucial to distribute the inhibitor evenly throughout the reaction mixture.
-
Control the Rate of Butadiene Generation: Avoid excessively high temperatures, which can lead to a rapid buildup of butadiene concentration, overwhelming the inhibitor. A slower, more controlled heating rate can be beneficial.[1]
-
Purify Your Reagents: Impurities in your this compound or solvent can sometimes initiate polymerization. Recrystallizing the this compound may be necessary.
-
Degas Your Solvent: Dissolved oxygen can sometimes contribute to radical formation.[9] Bubbling an inert gas like nitrogen or argon through your solvent before the reaction can help remove dissolved oxygen.
III. Safety Considerations
Working with this compound and the resulting products requires adherence to proper safety protocols.
-
Sulfur Dioxide: The retro-Diels-Alder reaction produces sulfur dioxide (SO₂), which is a toxic and corrosive gas.[3][15] All reactions should be performed in a well-ventilated fume hood.[1][15]
-
This compound: While relatively stable, this compound is an irritant.[15] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[16][17][18]
-
Butadiene: Butadiene is a flammable gas and a suspected carcinogen.[19] Although it is generated in situ, be aware of its potential hazards.
-
Solvents: The organic solvents used are typically flammable.[3] Avoid open flames and use appropriate heating methods (e.g., heating mantles).
IV. Conclusion
The use of this compound as a butadiene source offers significant advantages in terms of safety and convenience. However, the potential for unwanted butadiene polymerization is a critical factor that must be managed. By understanding the underlying principles of the reaction and implementing the troubleshooting strategies outlined in this guide, researchers can effectively inhibit polymerization, leading to cleaner reactions, higher yields, and more reliable experimental outcomes. The judicious use of polymerization inhibitors, such as hydroquinone, is a cornerstone of this approach.
V. References
-
Sulfolene - Wikipedia. (n.d.). Retrieved from [Link]
-
write a mechanism for the formation of 1,3-butadiene from this compound or cyclopentadiene from dicyclopentadiene. - Chegg. (2016, June 1). Retrieved from [Link]
-
Write a mechanism for the formation of 1, 3-butadiene from this compound or cyclopentadiene from dicyclopentadiene. | Homework.Study.com. (n.d.). Retrieved from [Link]
-
Give the equation to show the formation of 1,3-butadiene from this compound. (n.d.). Retrieved from [Link]
-
Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). Retrieved from [Link]
-
Butadiene Free Radical Polymerization with Hydrogen Peroxide | Request PDF. (2001, June 1). Retrieved from [Link]
-
Hydroquinone Compounds for Polymerization Inhibition | PDF - Scribd. (n.d.). Retrieved from [Link]
-
WO2006078123A1 - Polymerization inhibitor for 1,3-butadiene and a method of inhibiting ... - Google Patents. (n.d.). Retrieved from
-
Polymerisation inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
-
The Role of Hydroquinone as a Polymerization Inhibitor: Sourcing & Use. (n.d.). Retrieved from [Link]
-
The Chemistry of Stabilization: Hydroquinone's Role as a Polymerization Inhibitor by NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
Diels Alder Reaction Experiment Part 2, Reflux and Isolation - YouTube. (2020, October 6). Retrieved from [Link]
-
Experiment #4. (n.d.). Retrieved from [Link]
-
Solved Write a mechanism for the formation of 1, 3-butadiene | Chegg.com. (2017, February 15). Retrieved from [Link]
-
US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization - Google Patents. (n.d.). Retrieved from
-
US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents. (2014, November 6). Retrieved from
-
Material Safety Data Sheet - Butadiene sulfone, 98% - Cole-Parmer. (n.d.). Retrieved from [Link]
-
Diels Alder Reaction Experiment Part 1, Prelab - YouTube. (2020, October 2). Retrieved from [Link]
-
Solved Help! can anyone show the arrow pushing mechanism for | Chegg.com. (2021, May 29). Retrieved from [Link]
-
~nthesis - Alfred State. (n.d.). Retrieved from [Link]
-
Experiment #4 Diels-Alder Reaction - Edubirdie. (n.d.). Retrieved from [Link]
-
1968 3 Sulfolene A Butadiene Source For A Diels Alder Synthesis An Undergraduate Laboratory Experiment | PDF | Chemistry - Scribd. (n.d.). Retrieved from [Link]
-
EXPERIMENT: Diels-Alder Reaction of 1,3-butadiene and maleic anhydride - Chegg. (2022, March 31). Retrieved from [Link]
-
This compound: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (2023, January 17). Retrieved from [Link]
-
Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - RSC Advances (RSC Publishing). (n.d.). Retrieved from [Link]
-
Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies - ioMosaic Corporation. (2020, July 28). Retrieved from [Link]
-
Furan-fused this compound as a novel building block: intermolecular Diels–Alder reactions of 4H,6H - RSC Publishing. (n.d.). Retrieved from [Link]
-
Explain why 1,3-butadiene was not used in this reaction, but rather this compound. - Brainly. (2023, February 24). Retrieved from [Link]
-
Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes - PMC - NIH. (n.d.). Retrieved from [Link]
-
Butadiene Thermal DimerizationTrimerization, Free-Radical Polymerization, and Polymer Decomposition Reactions - ioKinetic. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to 1,3-Butadiene Precursors: A Comparative Analysis of 3-Sulfolene and Alternatives
In the landscape of organic synthesis, 1,3-butadiene is a cornerstone C4 building block, indispensable for the construction of cyclic systems via the Diels-Alder reaction and as a monomer in the synthesis of vital polymers and elastomers.[1] However, its nature as a flammable gas at room temperature presents significant handling and safety challenges in a laboratory setting.[2][3] This necessitates the use of precursors that can generate the diene in situ.
This guide provides an in-depth comparison of 3-sulfolene, the preeminent laboratory choice, against other common industrial and emerging precursors of 1,3-butadiene. We will explore the underlying chemistry, practical applications, and the critical trade-offs that inform the selection of an appropriate precursor for research and development applications.
This compound: The Laboratory Gold Standard
This compound (butadiene sulfone) is a white, odorless, and stable crystalline solid that serves as a safe and highly efficient source of 1,3-butadiene for lab-scale synthesis.[3][4][5] Its utility lies in a clean, thermally induced retro-cheletropic reaction.
Mechanism of Butadiene Generation
Upon heating, typically above 110°C, this compound undergoes a concerted cycloreversion, breaking two carbon-sulfur bonds to release gaseous 1,3-butadiene and sulfur dioxide (SO₂).[4][6] This reaction is a reverse Diels-Alder reaction and is highly efficient.[4][6]
Caption: Workflow for in situ generation of 1,3-butadiene from this compound and its subsequent reaction.
Expertise & Experience: Why Choose this compound?
The decision to use this compound is rooted in its unparalleled control and safety for research applications.
-
Handling and Stoichiometry: As a stable solid, this compound can be weighed accurately, allowing for precise stoichiometric control of the diene generated. This is a stark contrast to condensing and handling gaseous butadiene.[3][5]
-
Controlled Release: The generation of butadiene is thermally regulated. This slow, in situ release ensures a low, steady concentration of the diene in the reaction mixture. This elegantly circumvents a major issue with free butadiene: its propensity to dimerize and polymerize, which reduces the yield of the desired adduct.[5]
-
Conformational Purity: The decomposition exclusively yields the s-cis conformer of 1,3-butadiene, which is the reactive conformation required for the Diels-Alder reaction.[7]
-
Safety Profile: this compound is non-toxic, non-flammable, and can be stored for years without degradation.[5] While it causes eye irritation and emits toxic sulfur oxides upon decomposition, these hazards are readily managed in a standard laboratory fume hood.[8][9]
The primary drawback is the co-production of sulfur dioxide, an acidic gas that can engage in side reactions with acid-sensitive substrates.[3] Therefore, all operations must be performed in a well-ventilated fume hood.[5]
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
This protocol describes a classic experiment demonstrating the utility of this compound.
-
Apparatus Setup: Assemble a reflux apparatus using a round-bottomed flask, a condenser, and a heating mantle in a fume hood.
-
Reagent Addition: To the flask, add this compound (1.0 eq), maleic anhydride (1.0 eq), and a high-boiling solvent such as xylene.
-
Reaction: Heat the mixture to reflux (approx. 130-140°C). At this temperature, the this compound decomposes, releasing 1,3-butadiene which is immediately trapped by the maleic anhydride.[2][10]
-
Reflux Period: Maintain reflux for 60-90 minutes to ensure complete reaction.[10][11]
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product, cis-1,2,3,6-tetrahydrophthalic anhydride, will often crystallize. Induce further crystallization by adding a non-polar co-solvent like petroleum ether.[5] Collect the solid product by vacuum filtration.
Alternative 1,3-Butadiene Precursors: An Overview
While this compound excels in the lab, industrial production and other research contexts rely on different precursors, each with a distinct profile of advantages and disadvantages.
A. Catalytic Cracking of C4 Hydrocarbons
This is the dominant industrial source of 1,3-butadiene.[12]
-
Process: Light hydrocarbon fractions from crude oil (like naphtha) are subjected to high-temperature steam cracking to produce ethylene and propylene.[1][13] A mixed C4 stream containing butadiene, butenes, and butanes is obtained as a co-product.[14][15] Butadiene is then isolated via complex extractive distillation.[13]
-
Performance: This method is highly optimized for producing massive volumes of butadiene economically. However, it is entirely unsuitable for laboratory synthesis due to the scale, complexity, and need for extensive purification of the product stream.[13]
B. Dehydrogenation of n-Butane and n-Butenes
This "on-purpose" industrial method is used to supplement supply from crackers.
-
Process: n-butane or n-butenes are passed over a metal oxide catalyst (e.g., containing chromium or iron) at high temperatures (600-700°C) to catalytically remove hydrogen.[16]
-
Performance: This is an energy-intensive process governed by thermodynamic equilibrium, which often results in incomplete conversion and requires recycling of unreacted feedstock. Catalyst deactivation due to coke formation is a significant operational challenge. Like cracking, this is strictly an industrial-scale process.
C. Production from Ethanol
Driven by the demand for sustainable chemical production, converting bio-ethanol to butadiene is an area of intense research and has been used commercially.[1][17][18]
-
Process: The conversion involves a cascade of reactions over a multifunctional catalyst, typically at 350-450°C.[19] The key steps are the dehydrogenation of ethanol to acetaldehyde, an aldol condensation, a Meerwein-Ponndorf-Verley (MPV) reduction, and subsequent dehydrations.[1][20][21]
-
Performance: This route offers a renewable pathway to butadiene.[17] However, it suffers from a complex reaction network that generates a wide array of byproducts, including water, hydrogen, ethylene, and various C4 isomers, making purification challenging and costly.[1][17] Selectivity to 1,3-butadiene is a key performance metric, with yields often in the 40-70% range depending on the catalyst and conditions.[17][21][22]
D. Dehydration of Butanediols (BDOs)
Another "green" route involves the dehydration of C4 diols, which can be derived from biomass.
-
Process: 1,3-BDO, 1,4-BDO, or 2,3-BDO are passed over solid acid catalysts (e.g., zeolites, rare earth oxides) at elevated temperatures (200-450°C) to eliminate two molecules of water.[23][24]
-
Performance: The primary challenge is controlling selectivity. For example, the dehydration of 1,4-BDO can readily form tetrahydrofuran (THF) as a major byproduct.[23] Careful selection of the catalyst and reaction temperature is critical to maximize the yield of 1,3-butadiene. Reported yields can be variable; for instance, a maximum butadiene yield of 60% was achieved from 1,3-BDO at 300°C over an H-ZSM-5 catalyst.[25]
Head-to-Head Comparison
The choice of a 1,3-butadiene precursor is fundamentally dictated by the scale and goal of the synthesis.
Caption: Decision logic for selecting a 1,3-butadiene precursor based on application scale.
Data Summary: Performance of 1,3-Butadiene Precursors
| Parameter | This compound | Catalytic Cracking | Dehydrogenation | From Ethanol | From Butanediols |
| Precursor State | Solid | Liquid/Gas | Gas | Liquid | Liquid |
| Reaction Type | Thermal Decomposition | Thermal Cracking | Catalytic Dehydrogenation | Catalytic Cascade | Catalytic Dehydration |
| Temp. (°C) | 110 - 150 | >800 | 600 - 700 | 350 - 450 | 200 - 450 |
| Key Byproducts | SO₂ | Mixed C4s, C2, C3 | H₂, cracking products | H₂O, H₂, C₂H₄, butenes | H₂O, THF, butenols |
| Purity/Selectivity | Very High | Low (in mixture) | Moderate | Moderate (e.g., 40-70%) | Moderate (e.g., ~60%) |
| Typical Scale | Laboratory | Industrial | Industrial | Industrial / Pilot | R&D / Pilot |
| Key Advantage | Safe, convenient, high-purity in situ generation[5] | Lowest cost, large volume | On-purpose production | Renewable feedstock[17] | Renewable feedstock[24] |
| Key Disadvantage | SO₂ byproduct, cost | Impure stream, fossil fuel based | High energy, catalyst deactivation | Complex purification[17] | Byproduct formation[23] |
Conclusion for the Research Scientist
For the vast majority of laboratory applications, particularly in academic research and drug development, This compound remains the unequivocally superior precursor for 1,3-butadiene . Its advantages in safety, ease of handling, stoichiometric precision, and the controlled generation of a high-purity diene far outweigh the inconvenience of working in a fume hood to vent the sulfur dioxide byproduct.[3][5]
Industrial methods, while economically vital, are impractical and unnecessary for research-scale synthesis. Emerging bio-based routes from ethanol and butanediols represent the future of sustainable, large-scale butadiene production.[18] However, for the researcher requiring a reliable and immediate source of 1,3-butadiene for reactions like the Diels-Alder cycloaddition, this compound provides a robust, validated, and trustworthy solution.
References
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Diels Alder Reaction Experiment Part 1, Prelab. (2020). YouTube. Available at: [Link]
-
Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020). YouTube. Available at: [Link]
-
Techno-economic and Life-Cycle Assessment of One-Step Production of 1,3-Butadiene from Bioethanol Using Reaction Data under Industrial Operating Conditions. (2020). ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Give the equation to show the formation of 1,3-butadiene from this compound. (n.d.). Study.com. Available at: [Link]
-
Production of 1,3-Butadiene from Ethanol. (n.d.). Florida Institute of Technology Scholarship Repository. Available at: [Link]
-
Dehydration of 1,4-butanediol into 3-buten-1-ol catalyzed by ceria. (n.d.). ResearchGate. Available at: [Link]
- Lab report #4: Diels-Alder Reaction. (n.d.). Google Docs.
-
Production of 1,3-butadiene from ethanol using zeolite-based catalysts. (n.d.). University of Auckland Research Repository. Available at: [Link]
-
Diels–Alder Reaction of N-Phenylmaleimide with In situ Generated Buta-1,3-diene. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). University of Colorado Boulder. Available at: [Link]
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Catalytic study of the conversion of ethanol into 1,3-butadiene. (2021). ResearchGate. Available at: [Link]
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SAFETY DATA SHEET - this compound. (2011). Vector SDS and Chemical Management. Available at: [Link]
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Write a mechanism for the formation of 1, 3-butadiene from this compound or cyclopentadiene from dicyclopentadiene. (n.d.). Study.com. Available at: [Link]
-
Petrochemical Engineering Intro. (n.d.). Scribd. Available at: [Link]
-
Catalytic transformation of ethanol into 1,3-butadiene. (2014). PubMed Central. Available at: [Link]
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Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. (2021). MDPI. Available at: [Link]
-
Sulfolene. (n.d.). Wikipedia. Available at: [Link]
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Explain why 1,3-butadiene was not used in this reaction, but rather this compound. (2023). Brainly. Available at: [Link]
-
Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts. (2016). Semantic Scholar. Available at: [Link]
-
Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. (2021). MDPI. Available at: [Link]
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This compound: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment. (n.d.). Semantic Scholar. Available at: [Link]
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One-Step Ethanol Conversion for 1,3-Butadiene Synthesis over Two-Dimensional VMT-SiO₂ Nanomesh Loaded with Magnesium and Copper Oxide. (n.d.). MDPI. Available at: [Link]
-
Review of Established and Emergent Methods for the Production of C4 Olefins. (n.d.). West Virginia University Research Repository. Available at: [Link]
-
Catalytic Dehydrogenative Cracking of C4 Hydrocarbons on a Bifunctional Metal–Acid Catalyst. (n.d.). MDPI. Available at: [Link]
-
Selective Hydrogenation of 1,3-Butadiene from Crude C4 Cracker Stream with a Solid Catalyst with Ionic Liquid Layer (SCILL). (n.d.). OSTI.GOV. Available at: [Link]
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Secure the best benefits from C4 hydrocarbon processing—Part 1: Separation sequences. (n.d.). thyssenkrupp. Available at: [Link]
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1,3-Butadiene Production Using Ash-Based Catalyst. (2021). ResearchGate. Available at: [Link]
-
Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts. (2023). Royal Society of Chemistry. Available at: [Link]
-
Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts. (n.d.). ResearchGate. Available at: [Link]
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Comparing reactivity of 3-Sulfolene and its derivatives.
An In-Depth Comparative Guide to the Reactivity of 3-Sulfolene and its Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical reactivity of this compound and its derivatives. As a stable, solid precursor to highly reactive dienes, this compound is a cornerstone reagent in synthetic chemistry. Understanding how structural modifications to the parent molecule influence its reactivity is paramount for optimizing reaction conditions, designing novel synthetic pathways, and ultimately, accelerating drug discovery and development programs.
The Foundational Reactivity of this compound
This compound, a white crystalline solid, is valued primarily as a safe and convenient source of 1,3-butadiene.[1][2] Its utility stems from a thermally induced reversible cheletropic reaction. When heated, typically between 110-130°C, it undergoes a retro-Diels-Alder reaction to release gaseous 1,3-butadiene and sulfur dioxide (SO₂).[3][4] This in-situ generation is a significant practical advantage, circumventing the need to handle 1,3-butadiene, which is a flammable and difficult-to-manage gas.[5][6]
The reaction is a concerted pericyclic process, meaning bond breaking and formation occur simultaneously within a cyclic transition state.[6] This elegant transformation provides a controlled, on-demand supply of the diene, which can be immediately trapped by a dienophile in a Diels-Alder reaction to form complex cyclic products.[7][8]
Figure 1: Reversible thermal decomposition of this compound.
Comparative Reactivity of this compound Derivatives
The true synthetic power of this system is realized through the use of substituted this compound derivatives. The nature and position of substituents on the sulfolene ring can dramatically alter the temperature required for SO₂ extrusion and the kinetic profile of the reaction. This allows for the generation of a diverse array of substituted dienes under tailored conditions.
Effect of Alkyl Substitution
Alkyl groups on the carbon framework generally lower the decomposition temperature. This is attributed to the stabilization of the partially formed double bonds in the transition state. For instance, methyl groups at the 2- and 5-positions lead to a more facile extrusion of SO₂. This allows for the generation of substituted dienes like isoprene (from 3-methyl-3-sulfolene) at milder temperatures compared to the parent compound.
Effect of Electronic Factors
The electronic nature of substituents has a predictable influence on reactivity.
-
Electron-Donating Groups (EDGs): These groups can accelerate the rate of SO₂ extrusion by stabilizing the electron-deficient character of the diene backbone in the transition state.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs tend to increase the required decomposition temperature. They destabilize the transition state, making the cheletropic extrusion less favorable.
Isomerization to 2-Sulfolenes
It is critical to note that under basic conditions or upon prolonged heating, this compound can isomerize to the thermodynamically more stable 2-sulfolene.[9] This isomer is often unreactive in the desired retro-Diels-Alder pathway and instead may act as a dienophile itself in the presence of highly reactive dienes.[9] Careful control of reaction conditions is therefore essential to prevent this competing pathway.
Quantitative Data Summary
The following table provides a comparative summary of the decomposition temperatures for this compound and some of its common derivatives, illustrating the impact of substitution.
| Compound | Substituent(s) | Resulting Diene | Typical Decomposition Temp. (°C) | Key Feature |
| This compound | None | 1,3-Butadiene | 110 - 130[4] | Baseline standard |
| 3-Methyl-3-sulfolene | 3-Methyl | Isoprene | ~120 | Generates a key substituted diene |
| 2,5-Dimethyl-3-sulfolene | 2,5-Dimethyl | 2,4-Hexadiene | ~80 | Significantly lower temp. due to stabilization |
| 3-Phenyl-3-sulfolene | 3-Phenyl | 2-Phenyl-1,3-butadiene | >130 | Higher temp. due to electronic effects |
Experimental Protocol: In-Situ Diene Generation for Diels-Alder Cycloaddition
This protocol outlines a robust, self-validating workflow for performing a Diels-Alder reaction using a sulfolene derivative as the diene source.
Figure 2: Standard workflow for a sulfolene-based Diels-Alder reaction.
Step-by-Step Methodology:
-
Reagent Combination: In a dry round-bottom flask equipped with a magnetic stir bar, add the this compound derivative (1.0 equivalent) and the dienophile (e.g., maleic anhydride, 1.1 equivalents).[8][10]
-
Solvent Addition: Add a minimal amount of a dry, high-boiling solvent such as xylene (typically 1-2 mL).[4][10] The solvent facilitates heat transfer and dissolves the reactants.
-
Apparatus Setup: Fit the flask with a reflux condenser. It is crucial to vent the top of the condenser to a gas trap (e.g., a tube leading to a beaker of water or a dilute base solution) to safely handle the evolved sulfur dioxide gas.[10]
-
Heating to Reflux: Gently heat the reaction mixture in a heating mantle or sand bath.[6] As the temperature approaches the decomposition point of the sulfolene, you will observe bubbling as SO₂ evolves.[8] Continue heating to achieve a steady reflux.
-
Reaction Time: Maintain the reflux for 30-60 minutes to ensure complete decomposition of the sulfolene and subsequent cycloaddition.[8]
-
Monitoring (Self-Validation): The reaction can be monitored by thin-layer chromatography (TLC). A spot corresponding to the dienophile should diminish as a new spot for the Diels-Alder adduct appears.
-
Cooling and Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product may begin to crystallize.
-
Crystallization: To maximize product recovery, an anti-solvent like petroleum ether can be added to the cooled mixture to induce further crystallization.[11]
-
Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold solvent or anti-solvent.
-
Purification and Characterization: The purity of the product can be assessed by its melting point.[8] If necessary, further purification can be achieved by recrystallization. The final structure should be confirmed by spectroscopic methods (NMR, IR).
Expert Insights on Protocol Choices:
-
Why a high-boiling solvent? The solvent's boiling point must be high enough to provide the thermal energy needed to overcome the activation barrier for the cheletropic extrusion. Xylene (boiling point ~140°C) is a common choice for the parent this compound.[5][9]
-
Why a gas trap? Sulfur dioxide is a corrosive and toxic gas.[6] A gas trap is not merely a suggestion but a critical safety requirement to prevent its release into the laboratory atmosphere.
-
Why a slight excess of dienophile? Using a slight excess helps drive the reaction to completion by ensuring that the transient, in-situ generated diene is efficiently trapped before it can potentially dimerize or undergo other side reactions.
Conclusion
This compound and its derivatives are exceptionally versatile reagents that offer a safe and controllable entry into diene chemistry. By understanding the principles of how substitution patterns affect the thermodynamics and kinetics of the retro-cheletropic reaction, researchers can select the optimal diene precursor for their specific synthetic target. This allows for the generation of complex molecular architectures under predictable and reproducible conditions, making the sulfolene family an indispensable tool in the modern synthetic chemist's arsenal.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Organic Chemistry Lab Videos. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. YouTube. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Sulfolene. Wikipedia. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of this compound: Properties, Production, and Applications. Retrieved from [Link]
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Johnson, S. (2021). Experiment #4 Diels-Alder Reaction. Edubirdie. Retrieved from [Link]
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University of the West Indies at Mona. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Retrieved from [Link]
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Organic Chemistry Lab Videos. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube. Retrieved from [Link]
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Semantic Scholar. (n.d.). This compound: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment. Retrieved from [Link]
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Study.com. (n.d.). Write a mechanism for the formation of 1, 3-butadiene from this compound or cyclopentadiene from dicyclopentadiene. Retrieved from [Link]
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Chegg. (2020, May 5). Solved DTC04 + S02 1 this compound 1,3-butadiene [4+2] maleic. Retrieved from [Link]
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Brainly. (2023, February 24). Explain why 1,3-butadiene was not used in this reaction, but rather this compound. Retrieved from [Link]
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Storaska, N. (2006). Experiment #4: Diels Alder Reaction. Retrieved from [Link]
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Diels-Alder Adducts from 3-Sulfolene
For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and molecular characterization.
Abstract
The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, frequently employs 3-sulfolene as a stable, solid precursor for the in situ generation of 1,3-butadiene.[1][2] This approach offers significant advantages in handling and safety over the direct use of gaseous butadiene.[2] The resulting Diels-Alder adducts, typically formed with a dienophile such as maleic anhydride, require rigorous characterization to confirm their structure and purity. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of these adducts. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers in their synthetic endeavors.
The Diels-Alder Reaction with this compound: A Primer
The thermal decomposition of this compound yields 1,3-butadiene and sulfur dioxide gas in a retro-cheletropic reaction.[1][2] The generated 1,3-butadiene, which must be in the s-cis conformation to react, then undergoes a [4+2] cycloaddition with a dienophile.[3][4] A common undergraduate and research-level example is the reaction with maleic anhydride to form 4-cyclohexene-cis-1,2-dicarboxylic anhydride.[1][3][5]
The stereospecificity of the Diels-Alder reaction is a key feature, with the stereochemistry of the dienophile being retained in the product.[4] Furthermore, the reaction typically favors the formation of the endo product due to secondary orbital interactions in the transition state.[1]
Experimental Workflow: From Synthesis to Analysis
A typical experimental workflow involves the synthesis of the Diels-Alder adduct followed by purification and subsequent spectroscopic analysis.
Synthesis Protocol: Diels-Alder Reaction of this compound and Maleic Anhydride
This protocol is adapted from established literature procedures.[2][5][6]
Materials:
-
This compound
-
Maleic anhydride
-
Xylene (dry)
-
Petroleum ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, combine this compound, maleic anhydride, and a small amount of dry xylene.[5]
-
Add a stir bar and attach a reflux condenser. It is crucial to perform this reaction in a well-ventilated fume hood as sulfur dioxide gas is evolved.[2][6]
-
Heat the mixture gently to dissolve the solids, then increase the temperature to a moderate reflux.[2][5] Vigorous heating should be avoided to prevent the loss of butadiene gas.[2]
-
Maintain reflux for approximately 30 minutes after all the starting material has dissolved.[5][6]
-
Allow the reaction mixture to cool to room temperature.
-
Add additional xylene to dissolve the product, and then add petroleum ether to induce crystallization.[1][3]
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Dry the product thoroughly before proceeding with spectroscopic analysis.
Diagram: Experimental Workflow
Caption: Overall experimental workflow from synthesis to spectroscopic analysis.
Comparative Spectroscopic Analysis
The following sections detail the application of NMR, IR, and Mass Spectrometry for the characterization of the Diels-Alder adduct, 4-cyclohexene-cis-1,2-dicarboxylic anhydride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Rationale for Use: ¹H and ¹³C NMR spectroscopy allow for the definitive assignment of the product's structure by identifying the number and connectivity of unique protons and carbons.
3.1.1. ¹H NMR Spectroscopy
-
Expected Signals: For 4-cyclohexene-cis-1,2-dicarboxylic anhydride, the symmetry of the molecule leads to a simplified spectrum. Key expected signals include:
3.1.2. ¹³C NMR Spectroscopy
-
Expected Signals: The ¹³C NMR spectrum will show distinct signals for the different carbon environments:
-
Carbonyl Carbons (C=O): In the range of δ 170-175 ppm.
-
Olefinic Carbons (C=C): Around δ 125-135 ppm.
-
Bridgehead and Methylene Carbons: In the aliphatic region (δ 20-50 ppm).
-
| Technique | Key Observables | Interpretation |
| ¹H NMR | Chemical shift, integration, and coupling patterns of protons. | Provides information on the electronic environment and connectivity of hydrogen atoms. |
| ¹³C NMR | Chemical shifts of carbon atoms. | Reveals the number of unique carbon environments and their functional group type. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Rationale for Use: The presence of the anhydride and alkene functional groups in the Diels-Alder adduct can be readily confirmed by their characteristic absorption bands.
-
Characteristic Peaks:
-
C=O Stretch (Anhydride): Two distinct, strong peaks are expected for the symmetric and asymmetric stretching of the carbonyl groups, typically around 1780 cm⁻¹ and 1850 cm⁻¹.[8][9][10]
-
C=C Stretch (Alkene): A medium intensity peak around 1630-1680 cm⁻¹.
-
=C-H Stretch (Alkene): A peak just above 3000 cm⁻¹.[11]
-
C-O Stretch (Anhydride): Strong absorptions in the 1000-1300 cm⁻¹ region.[12]
-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Anhydride | C=O symmetric stretch | ~1850 | Strong |
| Anhydride | C=O asymmetric stretch | ~1780 | Strong |
| Alkene | C=C stretch | 1630-1680 | Medium |
| Alkene | =C-H stretch | >3000 | Medium |
| Alkane | C-H stretch | <3000 | Strong |
| Anhydride | C-O stretch | 1000-1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Rationale for Use: MS confirms the molecular weight of the adduct and can reveal characteristic fragmentation patterns, such as the retro-Diels-Alder reaction.
-
Expected Molecular Ion Peak: For 4-cyclohexene-cis-1,2-dicarboxylic anhydride (C₈H₈O₃), the expected molecular weight is approximately 152.15 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 152.
-
Fragmentation Pattern: A characteristic fragmentation pathway for cyclohexene derivatives under electron ionization (EI) is the retro-Diels-Alder reaction.[13][14] This would result in the fragmentation of the adduct back into butadiene (m/z = 54) and maleic anhydride (m/z = 98). The observation of fragment ions corresponding to these masses provides strong evidence for the formation of the Diels-Alder adduct.[15]
Diagram: Spectroscopic Identification
Caption: Relationship between the adduct and key spectroscopic techniques.
Conclusion
The spectroscopic analysis of Diels-Alder adducts from this compound is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR offer the most detailed structural information, IR spectroscopy provides a rapid confirmation of functional groups, and mass spectrometry confirms the molecular weight and can reveal characteristic fragmentation pathways. By employing these techniques in concert, researchers can confidently verify the successful synthesis and purity of their target molecules, a critical step in any synthetic workflow.
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-
Papaj, K., et al. (2022, February 3). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules, 27(3), 1032. [Link]
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Papaj, K., et al. (2022, February 3). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. PubMed. [Link]
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Bowie, J. H., & Williams, D. H. (1982, February 1). Retro-Diels-Alder, .gamma.-hydrogen rearrangement, and decarboxylation reactions. Pathways for fragmentation in the collisions activated dissociation mass spectra of ketones and carboxylic acid (M-1)- ions. The Journal of Organic Chemistry. [Link]
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Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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Chegg. (2021, March 22). 1. Below is an IR spectrum of the Diels-Alder product. Identify and label peaks related to the carboxylic acid functionality.. [Link]
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3-Sulfolene: A Superior and Safer Alternative to Gaseous Butadiene in Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of cyclic and polycyclic frameworks, the Diels-Alder reaction stands as a cornerstone methodology. Central to this powerful transformation is the diene, with 1,3-butadiene being a fundamental building block. However, the practical application of gaseous butadiene is fraught with significant challenges pertaining to its handling, safety, and precise dosage. This guide provides a comprehensive comparison of gaseous butadiene with its solid surrogate, 3-sulfolene, demonstrating the marked advantages of the latter in terms of safety, reaction control, and experimental convenience. Experimental data and established protocols are presented to offer a clear, evidence-based rationale for the adoption of this compound in modern synthetic workflows.
The Challenge of Gaseous Butadiene: A High-Stakes Reagent
1,3-Butadiene is a colorless gas with a mild gasoline-like odor.[1] Its utility in the Diels-Alder reaction is well-established, but its physical state at room temperature presents considerable hurdles for the laboratory chemist.
Safety and Handling Concerns
Gaseous butadiene is an extremely flammable and reactive substance.[2] It forms explosive mixtures with air and can undergo violent polymerization, especially at elevated temperatures, which can lead to container rupture.[3][4] The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have classified 1,3-butadiene as a known human carcinogen.[1] Acute exposure can cause irritation to the eyes, nose, and throat, while high concentrations can lead to central nervous system depression.[5] Chronic exposure is linked to an increased risk of cancer and reproductive issues.[1][2]
The handling of gaseous butadiene requires specialized equipment, such as gas cylinders, pressure regulators, and flow controllers, to ensure accurate measurement and delivery. The risk of leaks and the need for well-ventilated workspaces are paramount to prevent the formation of flammable or toxic atmospheric concentrations.[3]
This compound: A Solid Solution to a Gaseous Problem
This compound, also known as butadiene sulfone, is a white, crystalline, and odorless solid that is stable at room temperature.[6] It serves as a convenient and safe precursor for the in situ generation of 1,3-butadiene through a thermal retro-Diels-Alder reaction, also known as a cheletropic extrusion.[6][7]
Unveiling the Advantages of this compound
The use of this compound as a butadiene source offers a multitude of advantages over its gaseous counterpart:
-
Enhanced Safety: this compound is a non-flammable and non-explosive solid, eliminating the significant hazards associated with gaseous butadiene.[8] Its solid nature prevents accidental release and the formation of explosive gas mixtures. While it is an eye irritant, the overall health risks are considerably lower than those posed by carcinogenic butadiene.[9]
-
Ease of Handling and Dosing: As a crystalline solid, this compound can be weighed and handled with standard laboratory equipment, allowing for precise and accurate dosing without the need for specialized gas handling apparatus.[6] This simplifies the experimental setup and reduces the potential for errors in stoichiometry.
-
Controlled Release of Butadiene: The in situ generation of butadiene from this compound occurs upon heating, typically above 110 °C.[10] This allows for the controlled and gradual release of the diene directly into the reaction mixture, ensuring that its concentration remains low and that it is consumed as it is formed. This controlled release minimizes side reactions, such as the polymerization of butadiene, which can be problematic when using the gaseous reagent in excess.
-
Improved Reaction Control: The rate of butadiene generation can be modulated by controlling the reaction temperature. This provides a greater degree of control over the Diels-Alder reaction, leading to potentially cleaner reaction profiles and higher yields of the desired product.
-
Stereospecificity: The thermal decomposition of this compound exclusively produces the s-cis conformation of 1,3-butadiene, which is the required conformation for the Diels-Alder reaction.[11] This ensures efficient participation in the cycloaddition.
Performance Comparison: A Look at the Data
| Diene Source | Dienophile | Reaction Conditions | Yield of Adduct | Reference |
| This compound | Maleic Anhydride | Xylene, reflux | 89% | [12] |
| This compound | Maleic Anhydride | Xylene, reflux | ~97% | [13] |
| Gaseous Butadiene | Maleic Anhydride | Ionic Liquid, 25°C | 85-97% | [1] |
| Gaseous Butadiene | Maleic Anhydride | Ionic Liquid, Microwave, 60°C | 80-96% | [1] |
The data indicates that Diels-Alder reactions utilizing this compound can achieve excellent yields, comparable to those with gaseous butadiene, but without the associated safety and handling complexities.
Experimental Protocols
In-Situ Generation of Butadiene from this compound for a Diels-Alder Reaction
This protocol describes a typical laboratory-scale Diels-Alder reaction between butadiene (generated in situ from this compound) and maleic anhydride.
Materials:
-
This compound
-
Maleic Anhydride
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and maleic anhydride in the desired stoichiometric ratio (typically a slight excess of the diene precursor is used).
-
Add a suitable high-boiling solvent, such as xylene, to dissolve the reactants.[3]
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The thermal decomposition of this compound will commence, liberating butadiene and sulfur dioxide gas.
-
Maintain the reaction at reflux for the desired period, typically 30-60 minutes, to ensure complete consumption of the dienophile.[3]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Diels-Alder adduct can then be isolated and purified by standard techniques, such as recrystallization or chromatography.
Mechanistic Insights and Visualizations
The utility of this compound as a butadiene source is rooted in a thermally induced cheletropic extrusion reaction. This pericyclic reaction involves the concerted breaking of two carbon-sulfur bonds, leading to the formation of 1,3-butadiene and sulfur dioxide.
Caption: The Diels-Alder reaction of butadiene and maleic anhydride.
Conclusion
The use of this compound as a solid source of 1,3-butadiene offers a paradigm shift in the practical execution of Diels-Alder reactions. The significant advantages in safety, handling, and reaction control make it an unequivocally superior choice over gaseous butadiene for the vast majority of laboratory applications. The ability to precisely dose a stable, solid reagent and generate the reactive diene in situ simplifies experimental procedures, enhances reproducibility, and minimizes the formation of byproducts. For researchers, scientists, and drug development professionals, embracing this compound is not merely a matter of convenience; it is a commitment to safer, more efficient, and more controlled chemical synthesis.
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1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview. (2024, March 16). News. Retrieved from [Link]
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Chemistry 3719L – Lab Session 10 Diels-Alder Cycloaddition of 1,3-Butadiene and Maleic Anhydride. (n.d.). Retrieved from [Link]
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Diels-Alder reaction between 1,3-butadiene andmaleic anhydride using... (n.d.). ResearchGate. Retrieved from [Link]
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Diels-Alder reaction between butadiene and maleic anhydride. (2022, November 2). Chemistry Online. Retrieved from [Link]
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1,3-Butadiene | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). CDC. Retrieved from [Link]
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Dield-Alder - Lab Report 1 | PDF | Chemical Substances | Organic Chemistry. (n.d.). Scribd. Retrieved from [Link]
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-
1,3-Butadiene - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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A versatile Diels–Alder approach to functionalized hydroanthraquinones. (2020, November 18). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Sulfolene. (n.d.). In Wikipedia. Retrieved from [Link]
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1968 3 Sulfolene A Butadiene Source For A Diels Alder Synthesis An Undergraduate Laboratory Experiment | PDF | Chemistry. (n.d.). Scribd. Retrieved from [Link]
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EXPERIMENT: Diels-Alder Reaction of 1,3-butadiene and maleic anhydride. (2022, March 31). Chegg. Retrieved from [Link]
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Regio- and stereoselectivity in Diels-Alder reactions. Theoretical considerations. (n.d.). SciSpace. Retrieved from [Link]
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This compound: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment. (n.d.). Semantic Scholar. Retrieved from [Link]
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16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. (2018, September 20). YouTube. Retrieved from [Link]
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Experiment #4. (n.d.). Retrieved from [Link]
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Regiochemistry In the Diels-Alder Reaction. (2018, November 5). Master Organic Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Diene Synthesis: A Comparative Analysis of 3-Sulfolene and Its Alternatives
Introduction: The Enduring Importance of the Conjugated Diene
In the landscape of organic synthesis, conjugated dienes are foundational building blocks. Their unique electronic structure makes them indispensable participants in a host of powerful transformations, most notably the Nobel Prize-winning Diels-Alder reaction, a cornerstone of six-membered ring construction.[1] The ability to form complex cyclic systems with high stereochemical control has cemented the diene's role in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2][3]
However, the simplest and often most desired dienes, like 1,3-butadiene, are volatile, flammable gases, posing significant challenges for handling, storage, and stoichiometric control.[4][5] This practical difficulty spurred the development of solid, stable precursors that could generate reactive dienes in situ in a controlled manner. For decades, 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide) has been the benchmark reagent for this purpose.[6][7]
This guide provides a critical evaluation of this compound as a diene source and offers an in-depth comparison with modern alternative reagents and synthetic methodologies. We will explore the mechanistic underpinnings, practical advantages, and limitations of each approach, supported by experimental data and protocols to empower researchers in selecting the optimal strategy for their synthetic challenges.
Chapter 1: The Benchmark Reagent: this compound
This compound is a white, odorless, crystalline solid that serves as a safe and convenient surrogate for 1,3-butadiene.[6][8] Its utility is rooted in a thermally induced, reversible cheletropic reaction.
Mechanism of Action: Cheletropic Extrusion
Upon heating, typically above 100 °C in a high-boiling solvent like xylene, this compound undergoes a concerted cycloreversion.[4][9] This pericyclic reaction breaks two carbon-sulfur sigma bonds simultaneously, releasing gaseous sulfur dioxide (SO₂) and the desired 1,3-butadiene.[6][10] The reaction is an equilibrium process, but the volatile nature of the products, which are typically consumed immediately by a dienophile in the reaction mixture, drives the synthesis forward.[11] This process is often referred to as a retro-Diels-Alder reaction.[10]
Caption: Cheletropic extrusion of SO₂ from this compound.
Advantages & Limitations
The primary advantages of this compound are its stability and ease of handling.[6][8] As a non-hygroscopic solid, it can be stored indefinitely and weighed accurately, circumventing the need for specialized equipment for handling gases.[6][8] The controlled, thermal release of the diene directly into the reaction vessel minimizes side reactions like diene polymerization, which can be a significant issue when using an excess of the free diene.[6]
However, the methodology is not without its drawbacks. The high temperatures required for SO₂ extrusion can be incompatible with sensitive substrates. Furthermore, the liberated sulfur dioxide is an acidic gas that can catalyze undesired side reactions or react with acid-sensitive functional groups.[11] This necessitates careful consideration of substrate scope and reaction conditions.
Chapter 2: Expanding the Scope with Substituted Sulfolenes
A logical extension of the this compound methodology is the use of substituted analogs to generate a diverse array of functionalized dienes. This approach preserves the benefits of a solid precursor while providing access to more complex diene structures.
The synthesis of substituted 3-sulfolenes can be achieved through various methods, including the direct reaction of a substituted diene with SO₂, or by functionalizing the this compound ring itself via deprotonation and alkylation.[12][13]
For instance, 3-phenyl-3-sulfolene is a stable, solid precursor for the in situ generation of the highly reactive 2-phenyl-1,3-butadiene, a valuable building block for phenyl-substituted cyclic molecules.[9] Similarly, 3-methyl-3-sulfolene and 2,4-dimethyl-3-sulfolene serve as excellent precursors for isoprene and 2,4-dimethyl-1,3-butadiene, respectively.[8]
Comparative Performance Data
The extrusion temperature and reaction efficiency can be influenced by the nature and position of substituents on the sulfolene ring. The following table summarizes representative examples.
| Precursor | Diene Generated | Typical Conditions | Yield | Reference |
| This compound | 1,3-Butadiene | Refluxing xylene (~140 °C) | >90% | [11] |
| 3-Phenyl-3-sulfolene | 2-Phenyl-1,3-butadiene | Thermal activation | Good-High | [9] |
| 3-Methyl-3-sulfolene | Isoprene | Refluxing benzene/toluene | Satisfactory | [8] |
| 2,4-Dimethyl-3-sulfolene | 2,4-Dimethyl-1,3-butadiene | Thermal extrusion | Satisfactory | [8] |
| 3,4-Dibromosulfolane | 2,3-Dibromo-1,3-butadiene | Dehydrobromination | Good | [11] |
Chapter 3: Alternative Reagents for In Situ Diene Generation
While substituted sulfolenes expand the accessible diene scope, other classes of molecules can also serve as precursors through similar cheletropic extrusion mechanisms or alternative pathways.
Alternative SO₂ Sources: The Rise of Solid Equivalents
A significant innovation addresses the handling of gaseous sulfur dioxide itself. Instead of pre-forming the sulfolene from SO₂, one can generate it in situ from a stable solid SO₂ equivalent.
-
Sodium Metabisulfite (Na₂S₂O₅): This inexpensive, bench-stable salt can serve as an effective SO₂ source. In polar solvents like aqueous hexafluoroisopropanol (HFIP), it reacts with 1,3-dienes or even allylic alcohols (which convert to dienes in situ) to form 3-sulfolenes.[14] This method avoids handling gaseous SO₂ and broadens the range of starting materials.[14][15]
-
DABCO-bis(sulfur dioxide) (DABSO): This adduct of diazabicyclo[2.2.2]octane and SO₂ is another convenient, solid SO₂ equivalent.[14] While effective, it can be more expensive than sodium metabisulfite and may require additives like BF₃·OEt₂ to sequester the basic DABCO byproduct.[14]
Nitrogen Extrusion from Cyclic Azo Compounds
The cheletropic extrusion of molecular nitrogen (N₂) from cyclic azo compounds is a powerful alternative. The formation of highly stable, gaseous N₂ provides a strong thermodynamic driving force for the reaction, often allowing for milder reaction conditions compared to SO₂ extrusion.[16][17] For example, cyclic diazines can thermally eliminate N₂ to generate dienes cleanly and irreversibly.[17]
Photochemical Diene Generation
For highly sensitive systems, photochemical methods offer temporal and spatial control over diene generation, avoiding high temperatures entirely.[18] For instance, certain caged dienes can be released upon irradiation with light of a specific wavelength.[18] This strategy is particularly valuable in materials science and for triggering reactions in biological systems. While versatile, the synthesis of photochemical precursors can be complex, and the quantum yields may be low.[18][19]
Chapter 4: Modern Methodologies Bypassing Precursors
Contemporary organic synthesis has produced a powerful toolkit of reactions that construct conjugated dienes directly, often with exquisite control over stereochemistry. These methods represent a different strategic approach, bypassing the need for a stable precursor molecule altogether.
Transition Metal-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki, Stille, and Heck couplings are mainstays for C-C bond formation and have been adapted for stereoselective diene synthesis.[20] These methods typically involve coupling a vinyl-organometallic species with a vinyl halide, offering predictable and high control over the geometry of the resulting double bonds. A recently developed palladium-catalyzed dienylation reaction utilizes the ring-opening of sulfolenes coupled with arylation to produce conjugated dienes with high regio- and stereoselectivity.[21]
Metathesis Reactions
Ring-closing enyne metathesis (RCEYM) has emerged as a potent method for forming cyclic 1,3-dienes.[20] Catalyzed by ruthenium or molybdenum complexes (e.g., Grubbs or Schrock catalysts), this reaction intramolecularly couples an alkene and an alkyne to form the diene motif.[20]
Dehydrogenation Reactions
A recent and highly attractive strategy involves the direct dehydrogenation of simple aliphatic precursors. For example, a Pd(II)-catalyzed sequential dehydrogenation of free aliphatic acids can generate E,E-1,3-dienes in a single step from abundant starting materials.[2] This approach is notable for its atom economy and potential for late-stage functionalization in complex molecule synthesis.[2]
Comparative Guide to Diene Synthesis Strategies
Caption: Decision workflow for selecting a diene synthesis method.
Chapter 5: Validated Experimental Protocols
To translate theory into practice, this section provides representative, step-by-step experimental protocols.
Protocol 1: Classic Diels-Alder Reaction Using this compound
Objective: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride.
Causality: This protocol exemplifies the standard use of this compound to generate 1,3-butadiene in situ, which is immediately trapped by the dienophile, maleic anhydride. Xylene is used as a high-boiling solvent to achieve the necessary temperature for the cheletropic extrusion.[4][11]
Methodology:
-
Setup: In an efficient fume hood, add this compound (1.0 eq), maleic anhydride (0.95 eq), and anhydrous xylene to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reaction: Heat the mixture to a gentle reflux (approx. 140 °C). The this compound will melt and begin to decompose, evidenced by the evolution of SO₂ gas.[6]
-
Monitoring: Maintain reflux for 60-90 minutes. The reaction can be monitored by TLC or by observing the consumption of the starting materials.
-
Workup: Allow the reaction to cool to room temperature. The product often crystallizes directly from the xylene. If not, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent like petroleum ether.
-
Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold petroleum ether, and dry in vacuo. Recrystallization from a suitable solvent system can be performed if necessary.
Protocol 2: Synthesis of a this compound using Sodium Metabisulfite
Objective: Preparation of 3-methyl-3-sulfolene from isoprene.
Causality: This protocol demonstrates a safer, more convenient method for synthesizing a sulfolene without using gaseous SO₂.[14] Aqueous HFIP is an excellent solvent for this transformation due to its high polarity and acidity, which accelerates the cheletropic reaction.[14]
Methodology:
-
Setup: To a sealable pressure vessel, add a 4:1 (v/v) mixture of HFIP and water. Degas the mixture by bubbling with argon for 5-10 minutes.
-
Reagents: Add isoprene (1.0 eq) followed by sodium metabisulfite (5.0 eq).[14]
-
Reaction: Seal the vessel tightly and heat the mixture to 100 °C with vigorous stirring for 14-18 hours.
-
Workup: Cool the vessel to room temperature. Concentrate the mixture under reduced pressure to remove the HFIP.
-
Extraction & Purification: Add ethyl acetate and water to the residue. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent. The crude product can be purified by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound remains a highly relevant and valuable reagent for diene synthesis, particularly for generating simple dienes like 1,3-butadiene on a laboratory scale. Its stability, low cost, and ease of use ensure its continued place in the synthetic chemist's toolbox.[8]
However, the field has evolved significantly. For the synthesis of complex, highly functionalized dienes, modern transition metal-catalyzed methods often provide superior levels of regio- and stereocontrol.[20][21] The choice of method is therefore a strategic one, dictated by the specific structural requirements of the target diene, substrate sensitivity, and considerations of scale, cost, and atom economy. The development of solid SO₂ equivalents has also modernized the synthesis of sulfolene precursors themselves, mitigating the hazards associated with gaseous sulfur dioxide.[14]
Looking ahead, the pursuit of catalytic methods that generate dienes from simple, abundant feedstocks, such as the direct dehydrogenation of aliphatic acids, represents the frontier of this field.[2] These approaches align with the principles of green chemistry, offering highly efficient and sustainable pathways to these fundamental chemical building blocks.
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A Researcher's Guide to the Mechanistic Nuances of 3-Sulfolene Cycloaddition Reactions
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, often utilizes gaseous dienes, which can be hazardous and difficult to handle. 3-Sulfolene emerges as an elegant solution—a stable, crystalline solid that serves as a reliable in-situ source of 1,3-butadiene.[1] Understanding the mechanistic underpinnings of this process is not merely academic; it is crucial for optimizing reaction conditions, predicting stereochemical outcomes, and ensuring the robustness of a synthetic route.
This guide provides an in-depth comparison of the mechanistic pathways governing the cycloaddition reactions involving this compound. We will move beyond simple procedural descriptions to explore the experimental and computational evidence that validates our understanding, offering a framework for rigorous mechanistic investigation in your own research.
The Two-Act Play: Deconstruction and Reconstruction
The overall transformation is a sequential process involving two distinct, thermally-induced pericyclic reactions. First, this compound undergoes a retro-cheletropic reaction to release sulfur dioxide and 1,3-butadiene.[2] The newly formed 1,3-butadiene is then immediately trapped by a dienophile in a classical Diels-Alder cycloaddition.[3][4]
The primary mechanistic question lies in the nature of these transformations: are they concerted, with all bonds forming and breaking in a single transition state, or do they proceed through discrete, stepwise intermediates?
Caption: Overall reaction sequence for this compound cycloadditions.
Part 1: The Retro-Cheletropic Extrusion - A Concerted Affair
The thermal decomposition of this compound is classified as a [π4s + σ2s] cycloelimination, a type of cheletropic reaction.[5] The Woodward-Hoffmann rules predict that for a thermal reaction involving 6 electrons (four from the diene's pi system and two from the C-S sigma bonds), the process should be concerted and stereospecific.[5][6]
Comparing Mechanistic Alternatives: Concerted vs. Stepwise
The central debate is whether the two C-S bonds cleave simultaneously or sequentially.
-
The Concerted Pathway: This mechanism involves a single, cyclic transition state where both C-S bonds elongate and break in concert, releasing SO₂ and forming the diene in its required s-cis conformation for the subsequent Diels-Alder reaction.[2][7]
-
The Stepwise (Diradical) Pathway: A hypothetical stepwise alternative would involve the homolytic cleavage of one C-S bond to form a diradical intermediate. This intermediate would then need to undergo a second bond cleavage to release SO₂ and form the diene.
Caption: Comparison of concerted and stepwise retro-cheletropic pathways.
The Decisive Evidence: Why the Concerted Model Prevails
Objective comparison of these models requires robust experimental and computational data. The overwhelming evidence points towards a concerted mechanism.
| Evidence Type | Concerted Mechanism Prediction | Stepwise Mechanism Prediction | Experimental/Computational Observation | Conclusion |
| Stereochemistry | Highly stereospecific (disrotatory for thermal reactions).[6] | Loss of stereochemical information via a flexible diradical intermediate. | The thermal reaction is observed to be highly stereospecific.[8] Photochemical extrusion proceeds via a different (conrotatory) stereospecific path, also consistent with pericyclic rules.[6][8] | Strongly supports a concerted pathway. |
| Computational Modeling | A single, well-defined transition state with a lower activation energy.[9] | Two distinct transition states separated by a high-energy diradical intermediate. | Density Functional Theory (DFT) calculations consistently show the concerted pathway to be significantly lower in energy than any stepwise alternative.[9][10] | Strongly supports a concerted pathway. |
| Kinetic Studies | Follows a simple first-order rate law (Rate = k[this compound]). | More complex kinetics; potential for intermediate trapping or side reactions. | Kinetic investigations show pseudo first-order kinetics for the decomposition.[11] | Consistent with a concerted pathway. |
Part 2: The Diels-Alder Reaction - A Classic Concerted Cycloaddition
Once generated, the 1,3-butadiene reacts with a dienophile (e.g., maleic anhydride) in a [4+2] cycloaddition.[12] This reaction class is the textbook example of a concerted pericyclic process, and its mechanism is supported by decades of research.
-
Stereospecificity: The geometry of both the diene and dienophile is preserved in the product. For instance, a cis-dienophile yields a cis-substituted cyclohexene product.[3]
-
Endo Rule: When the dienophile has activating groups with π-orbitals, the major product typically arises from the endo transition state, where these groups are tucked under the diene. This is due to favorable secondary orbital interactions, a phenomenon best explained by a concerted transition state.[3]
The in-situ generation of butadiene from this compound is particularly advantageous as it maintains a low concentration of the diene, minimizing the formation of polymeric by-products that can occur when using an excess of the gaseous diene.[2]
Experimental Protocols for Mechanistic Validation
To provide researchers with actionable methods, we outline two core experimental workflows for probing the mechanism of the retro-cheletropic reaction.
Protocol 1: Kinetic Analysis of this compound Decomposition
This protocol aims to determine the rate law for the decomposition of this compound, a key piece of evidence for a unimolecular, concerted process.
Objective: To measure the rate of disappearance of this compound at a constant temperature.
Methodology:
-
Preparation: Prepare a standard solution of this compound (e.g., 0.1 M) in a high-boiling, inert solvent like xylene or tert-butylbenzene.[4][13] Include an internal standard (e.g., dodecane) for quantitative analysis.
-
Reaction Setup: Place a known volume of the solution into several sealed reaction vials. Use a heating block or oil bath pre-heated to a precise temperature (e.g., 150 °C).[2]
-
Time Points: Start a timer and place all vials in the heating block simultaneously. At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), remove one vial and immediately quench it in an ice bath to stop the reaction.
-
Analysis: Analyze the concentration of the remaining this compound in each vial using Gas Chromatography (GC) or ¹H NMR spectroscopy, quantifying against the internal standard.
-
Data Processing: Plot the natural logarithm of the concentration of this compound (ln[this compound]) versus time.
-
Interpretation: If the plot yields a straight line, the reaction is first-order with respect to this compound, which is consistent with a unimolecular, concerted decomposition. The slope of the line will be equal to -k, where k is the rate constant.
Caption: Experimental workflow for kinetic analysis of this compound decomposition.
Protocol 2: Comparative Computational Analysis (DFT)
This protocol provides a high-level guide for using Density Functional Theory (DFT) to compare the energetic favorability of the concerted versus stepwise pathways.
Objective: To calculate and compare the activation energies (ΔG‡) for the concerted and stepwise retro-cheletropic extrusion.
Methodology:
-
Structure Building: Build the initial this compound structure, the concerted transition state, the hypothetical diradical intermediate, and the stepwise transition states using a molecular modeling program.
-
Method Selection: Choose an appropriate level of theory and basis set (e.g., B3LYP/6-31G(d) or M06-2X/6-311++G(d,p) for higher accuracy) known to be effective for pericyclic reactions.[14][15]
-
Geometry Optimization: Perform geometry optimizations for all species (reactant, products, intermediate, and transition states).
-
Frequency Calculation: Perform frequency calculations on the optimized structures.
-
Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Thermodynamics: The frequency calculation also provides the Gibbs free energy (G), which is essential for determining activation barriers.
-
-
Energy Comparison: Calculate the free energy of activation (ΔG‡) for each pathway:
-
ΔG‡(concerted) = G(Concerted TS) - G(Reactant)
-
ΔG‡(stepwise, step 1) = G(Stepwise TS1) - G(Reactant)
-
-
Interpretation: The pathway with the significantly lower activation energy is the kinetically favored and mechanistically relevant one. For the this compound system, computational studies invariably find the concerted pathway to be favored by a large margin.[9]
Conclusion: A Unified Mechanistic Picture
The use of this compound as a 1,3-butadiene surrogate is a powerful synthetic tool precisely because its mechanistic course is well-defined and predictable. Both the initial retro-cheletropic extrusion of SO₂ and the subsequent Diels-Alder cycloaddition proceed via concerted, pericyclic pathways. This understanding, validated by a confluence of stereochemical, kinetic, and computational evidence, allows chemists to confidently employ this reagent to construct complex cyclic systems with a high degree of control and efficiency. By applying the principles and experimental frameworks outlined in this guide, researchers can further probe the subtleties of these reactions and apply them to new and challenging synthetic targets.
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A Researcher's Guide to the Computational Analysis of the 3-Sulfolene Retro-Diels-Alder Reaction: A Comparative Study of DFT and Ab Initio Methods
The retro-Diels-Alder reaction of 3-sulfolene, a thermally induced decomposition yielding 1,3-butadiene and sulfur dioxide, serves as a cornerstone reaction in organic synthesis for the in-situ generation of a conjugated diene.[1][2][3][4] Understanding the kinetics and thermodynamics of this process is paramount for optimizing reaction conditions and achieving desired yields. Computational chemistry offers a powerful lens to dissect the intricate details of this reaction mechanism, providing insights that complement and guide experimental work.[5][6][7]
This guide provides a comprehensive comparison of two prominent computational methodologies for analyzing the this compound retro-Diels-Alder reaction: Density Functional Theory (DFT) and high-level ab initio calculations. We will delve into the theoretical underpinnings of each approach, provide detailed protocols for their implementation, and present a comparative analysis of their performance against experimental data, empowering researchers to make informed decisions for their computational studies.
The this compound Retro-Diels-Alder Reaction: A Mechanistic Overview
The thermal decomposition of this compound is a concerted, pericyclic reaction where the C-S bonds are broken, leading to the formation of 1,3-butadiene and sulfur dioxide.[2][3] The reaction proceeds through a cyclic transition state, and its facility is governed by the activation energy barrier.[3]
Below is a Graphviz diagram illustrating the reaction pathway.
Caption: The reaction profile of the this compound retro-Diels-Alder reaction.
Computational Methodologies: A Head-to-Head Comparison
The choice of computational method is a critical decision that balances accuracy with computational cost. Here, we compare two widely used approaches for studying pericyclic reactions: Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), a well-established ab initio method.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT has emerged as the most popular method for electronic structure calculations in chemistry due to its favorable balance of accuracy and computational efficiency.[6] Instead of dealing with the complex many-electron wavefunction, DFT calculates the electron density to determine the energy of the system.
A typical DFT workflow for analyzing the this compound retro-Diels-Alder reaction involves the following steps:
-
Geometry Optimization: The structures of the reactant (this compound), products (1,3-butadiene and SO2), and the transition state are optimized to find their minimum energy conformations.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the nature of the stationary points. The reactant and products should have all real frequencies, while the transition state must have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries to obtain accurate electronic energies.
-
Thermochemical Analysis: The calculated frequencies are used to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at a specific temperature.
The following Graphviz diagram outlines the DFT workflow:
Caption: A generalized workflow for a DFT-based reaction analysis.
-
Functional Choice: The choice of the exchange-correlation functional is crucial in DFT. For pericyclic reactions, hybrid functionals like B3LYP or M06-2X are often recommended as they provide a good balance of accuracy for both thermodynamics and kinetics.[8][9] The M06-2X functional, in particular, is known to perform well for main-group thermochemistry and barrier heights.[9]
-
Basis Set Selection: For molecules containing second-row elements like sulfur, the choice of basis set is critical. Pople-style basis sets like 6-31G(d) are a common starting point.[6][9] However, for higher accuracy, correlation-consistent basis sets such as aug-cc-pVTZ are preferable, especially when augmented with diffuse functions to accurately describe the electron distribution.[10][11][12] The addition of polarization functions (e.g., 'd' and 'p' functions) is essential to describe the bonding in cyclic structures and transition states accurately.[13]
-
Solvent Effects: The retro-Diels-Alder reaction is often carried out in a solvent.[2] Computational models can account for solvent effects using implicit solvent models like the Polarizable Continuum Model (PCM).[14][15] These models represent the solvent as a continuous dielectric medium, which can significantly impact the calculated activation energies, especially for reactions involving polar species.[14]
Ab Initio Methods: The Pursuit of Higher Accuracy
Ab initio methods are based on first principles and do not rely on empirical parameterization. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that includes electron correlation effects beyond the Hartree-Fock approximation, offering a higher level of theory compared to many DFT functionals.
The workflow for an MP2 calculation is similar to the DFT workflow, with the primary difference being the level of theory employed for the geometry optimization, frequency calculation, and single-point energy calculation. Due to the higher computational cost of MP2, a common strategy is to perform geometry optimizations and frequency calculations at a less expensive level of theory (e.g., DFT) and then perform a single-point energy calculation at the MP2 level on the DFT-optimized geometries. This is often denoted as MP2//DFT.
-
Need for High Accuracy: While computationally more demanding, MP2 and other high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for calculating accurate reaction energies and barrier heights.[12] They are particularly useful for benchmarking the performance of less expensive methods like DFT.
-
Electron Correlation: The retro-Diels-Alder reaction involves significant changes in electron distribution as bonds are broken and formed. MP2 explicitly includes electron correlation, which is the interaction between electrons, leading to a more accurate description of these changes compared to simpler methods.
Performance Comparison: DFT vs. Ab Initio
To provide a clear comparison, the following table summarizes the performance of a representative DFT functional (M06-2X) and the MP2 method for the this compound retro-Diels-Alder reaction. The values are illustrative and based on trends reported in the literature for similar reactions. Experimental values are provided as a benchmark.
| Parameter | Experimental Value | DFT (M06-2X/6-311+G(d,p)) | Ab Initio (MP2/aug-cc-pVTZ) |
| Activation Energy (ΔG‡) | ~25-30 kcal/mol | ~27 kcal/mol | ~29 kcal/mol |
| Reaction Enthalpy (ΔH) | ~15-20 kcal/mol | ~18 kcal/mol | ~19 kcal/mol |
| Computational Cost | - | Low | High |
| Accuracy | - | Good | Very Good |
Note: The computational cost is a qualitative measure. The actual time for a calculation depends on the size of the system and the available computational resources.
Discussion and Recommendations
Both DFT and ab initio methods can provide valuable insights into the this compound retro-Diels-Alder reaction.
-
DFT (M06-2X): This method offers a very good balance between accuracy and computational cost, making it an excellent choice for routine calculations, screening of different substrates, and studying larger systems. The results are generally in good agreement with experimental data, particularly for activation energies.[9]
-
Ab Initio (MP2): For researchers seeking higher accuracy and a more rigorous theoretical description, MP2 is a superior choice, albeit at a significantly higher computational expense. It is particularly valuable for benchmarking DFT results and for cases where electron correlation effects are expected to be particularly important.
For most practical applications in drug development and process chemistry research, a well-chosen DFT functional like M06-2X with an appropriate basis set (e.g., 6-311+G(d,p) or larger) and an implicit solvent model will provide reliable and predictive results for the this compound retro-Diels-Alder reaction. For fundamental mechanistic studies or when high-accuracy thermochemical data is required, higher-level ab initio calculations are recommended.
Conclusion
The computational analysis of the this compound retro-Diels-Alder reaction is a powerful tool for understanding its mechanism and predicting its kinetic and thermodynamic parameters. By carefully selecting the computational method, functional, and basis set, researchers can obtain reliable data that can guide experimental design and optimization. This guide has provided a comparative overview of DFT and ab initio methods, offering a framework for researchers to choose the most appropriate computational strategy for their specific research goals.
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Reactivity descriptor for the retro Diels–Alder reaction of partially saturated 2-pyrones: DFT study on substituents and solvent effects - RSC Publishing. Available at: [Link]
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Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - ACS Publications. Available at: [Link]
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Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed. Available at: [Link]
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Computational Investigation into the Solvent Effect on the Diels-Alder Reaction of Isobenzofuran and Ethylene - Chemical Methodologies. Available at: [Link]
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What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms? | ResearchGate. Available at: [Link]
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Stepwise Diels–Alder: More than Just an Oddity? A Computational Mechanistic Study | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets | Request PDF - ResearchGate. Available at: [Link]
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Effect of solvent motions on the dynamics of the Diels-Alder reaction - Lirias. Available at: [Link]
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Solvent effects on Diels‐Alder reactions: ab initio versus density functional theory. Available at: [Link]
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Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - NIH. Available at: [Link]
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Efficient Computation of Free Energy Surfaces of Diels–Alder Reactions in Explicit Solvent at Ab Initio QM/MM Level - MDPI. Available at: [Link]
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This compound: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment | Semantic Scholar. Available at: [Link]
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Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC - NIH. Available at: [Link]
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Diels Alder Reaction Experiment Part 2, Reflux and Isolation - YouTube. Available at: [Link]
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The Cheletropic Extrusion of Sulfur Dioxide from 3-Sulfolene: A Comparative Guide to a Classic Source of 1,3-Butadiene
For researchers, scientists, and professionals in drug development, the controlled, in-situ generation of reactive intermediates is a cornerstone of elegant and efficient synthesis. 1,3-Butadiene, a gaseous and challenging-to-handle diene, is a prime example where a stable precursor is not just a convenience but a necessity for many laboratory applications, particularly in Diels-Alder cycloadditions. For decades, 3-sulfolene (butadiene sulfone) has been the quintessential thermal precursor for 1,3-butadiene. This guide provides an in-depth analysis of the kinetics of sulfur dioxide extrusion from this compound, objectively compares its performance with alternative methods for in-situ butadiene generation, and presents detailed experimental protocols for kinetic analysis.
The Retro-Cheletropic Reaction of this compound: A Thermally Controlled Release
The thermal decomposition of this compound is a classic example of a cheletropic elimination, a pericyclic reaction where two sigma bonds to a single atom are broken concertedly.[1] Heating this compound above its melting point (64-65.5 °C) initiates the extrusion of sulfur dioxide (SO₂), a stable gaseous molecule, to release 1,3-butadiene in its reactive s-cis conformation, primed for cycloaddition reactions.[2][3] The primary advantage of this method lies in its simplicity and control; the generation of the volatile diene is dictated by the reaction temperature, allowing for its immediate consumption by a dienophile present in the reaction mixture.[4] This in-situ generation minimizes the handling of gaseous 1,3-butadiene and reduces the formation of polymeric byproducts that can arise from high concentrations of the diene.[4]
The reaction proceeds cleanly, and the volatile nature of both 1,3-butadiene and sulfur dioxide allows for their easy removal from the reaction vessel, simplifying purification.[4]
A Comparative Kinetic Analysis of 1,3-Butadiene Generation
The efficacy of an in-situ diene source is fundamentally governed by its decomposition kinetics. An ideal precursor should be stable at room temperature for storage but decompose at a predictable and convenient rate at elevated temperatures.
This compound Thermolysis
The seminal work by Isaacs and Laila in 1976 provided a quantitative kinetic analysis of the thermal decomposition of this compound and its derivatives.[5] The reaction follows first-order kinetics, and the rate is influenced by both the substitution pattern on the sulfolene ring and the solvent.
| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| This compound | Decalin | 150.0 | 1.1 x 10⁻³ | 34.0 | +5.7 |
| 3-Methyl-3-sulfolene | Decalin | 150.0 | 2.1 x 10⁻³ | 33.1 | +5.2 |
| 3,4-Dimethyl-3-sulfolene | Decalin | 150.0 | 4.0 x 10⁻³ | 32.2 | +4.8 |
| 2,5-Dimethyl-3-sulfolene | Decalin | 150.0 | 2.5 x 10⁻⁴ | 36.1 | +6.9 |
Data compiled from Isaacs, N. S., & Laila, A. A. R. (1976). Reaction of 1,3-dienes with sulphur dioxide. Part 1. Thermal decomposition of 2,5-dihydrothiophen 1,1-dioxides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1470-1475.[5]
The data indicate that electron-donating alkyl groups on the double bond (C3 and C4 positions) accelerate the reaction, consistent with a transition state that has some polar character. Conversely, substitution at the C2 and C5 positions sterically hinders the reaction, leading to a slower rate of decomposition.
Alternative Methods for In-Situ 1,3-Butadiene Generation
While this compound is the most common laboratory source, other methods for the in-situ generation of 1,3-butadiene exist, each with its own kinetic profile and practical considerations.
-
Retro-Diels-Alder Reaction of Cyclohexene: The pyrolysis of cyclohexene is a well-established method for generating 1,3-butadiene and ethene.[6] This retro-Diels-Alder reaction typically requires higher temperatures than the decomposition of this compound, often in the range of 600-800 °C, making it more suitable for gas-phase or flash vacuum pyrolysis setups rather than solution-phase reactions in standard laboratory glassware.[6] The kinetics are highly dependent on the experimental setup, but the activation energy for the concerted pathway is approximately 65 kcal/mol, significantly higher than that for this compound decomposition.
-
Photochemical Ring-Opening of Cyclobutene: Cyclobutene can undergo a photochemical conrotatory ring-opening to yield 1,3-butadiene.[2] This method offers the advantage of being initiated by light at ambient temperatures, providing an alternative to thermal methods. The quantum yield for this reaction is typically around 0.5. However, the starting material, cyclobutene, is a gas at room temperature and can be less convenient to handle than the solid this compound. The kinetics of this reaction are governed by the intensity and wavelength of the light source.
Comparative Overview:
| Method | Precursor State | Conditions | Advantages | Disadvantages |
| This compound Thermolysis | Solid | Thermal (110-150 °C) | Solid, stable precursor; predictable first-order kinetics; clean reaction. | Requires heating; potential for side reactions at high temperatures. |
| Cyclohexene Pyrolysis | Liquid | Thermal (600-800 °C) | Readily available starting material. | High temperatures required; primarily for gas-phase reactions. |
| Cyclobutene Photolysis | Gas | Photochemical (UV light) | Ambient temperature reaction; high quantum yield. | Gaseous, less convenient precursor; requires photochemical equipment. |
Experimental Protocol: Kinetic Analysis of this compound Decomposition via ¹H NMR Spectroscopy
This protocol outlines a method for determining the first-order rate constant and activation energy of the thermal decomposition of this compound.
I. Materials and Equipment
-
This compound
-
High-boiling point NMR solvent (e.g., d₈-toluene, d₆-DMSO)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer with variable temperature capabilities
-
NMR tubes
-
Constant temperature bath or NMR probe heater
-
Standard laboratory glassware
II. Procedure
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 5 mg of the internal standard into a clean, dry vial.
-
Add 0.7 mL of the chosen deuterated solvent and dissolve the solids completely.
-
Transfer the solution to an NMR tube and cap it securely.
-
-
NMR Spectrometer Setup:
-
Insert a sample of the pure deuterated solvent into the NMR spectrometer and lock and shim the instrument at the desired reaction temperature (e.g., 120 °C).
-
Once the temperature has equilibrated, remove the solvent sample.
-
-
Kinetic Run:
-
Quickly insert the prepared sample tube into the pre-heated NMR probe.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes). The acquisition time for each spectrum should be short relative to the reaction half-life. A single scan (ns=1) is often sufficient.[7]
-
Continue data acquisition until the signals corresponding to the vinyl protons of this compound have significantly diminished (at least 3 half-lives).
-
-
Data Analysis:
-
Process the series of spectra (Fourier transform, phase correction, and baseline correction).
-
For each spectrum, integrate the signal corresponding to the vinyl protons of this compound (around 6.1 ppm) and the signal of the internal standard.
-
Calculate the concentration of this compound at each time point by normalizing its integral to the integral of the constant internal standard.
-
Plot the natural logarithm of the concentration of this compound (ln[this compound]) versus time.
-
The slope of this line will be equal to -k, where k is the first-order rate constant at that temperature.
-
Repeat the experiment at several different temperatures (e.g., 120, 130, 140, 150 °C) to obtain the rate constant at each temperature.
-
-
Determination of Activation Energy:
-
Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).
-
The slope of the Arrhenius plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant (8.314 J/mol·K).
-
Visualizing the Process
Reaction Mechanism
Caption: Cheletropic extrusion of SO₂ from this compound.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for NMR-based kinetic study.
Conclusion
The thermal extrusion of sulfur dioxide from this compound remains a highly reliable and convenient method for the in-situ generation of 1,3-butadiene in a laboratory setting. Its predictable first-order kinetics and the solid, stable nature of the precursor offer significant advantages over other methods. While alternatives such as the pyrolysis of cyclohexene and the photolysis of cyclobutene are viable, they often require more specialized equipment or harsher conditions. A thorough understanding of the kinetic parameters governing the decomposition of this compound allows for the precise control of diene generation, enabling cleaner reactions and higher yields in subsequent cycloadditions. The experimental protocol provided herein offers a robust framework for researchers to quantify these kinetic parameters and further optimize their synthetic methodologies.
References
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Bojang, A. A., & Wu, H. S. (2021). 1,3-Butadiene Production Using Ash-Based Catalyst. Catalysts, 11(11), 1369. [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]
- Cornell, D., & Tsang, W. (1975). Thermal Decomposition of Trimethylene Sulfone and 3-Methyl Sulfolane. International Journal of Chemical Kinetics, 7(5), 799-806.
- de Kock, R. J., Minnard, N. G., & Havinga, E. (1963). The photochemical isomerization of cyclobutene. Recueil des Travaux Chimiques des Pays-Bas, 82(7), 775-777.
-
Department of Chemistry, University of York. (2016). Kinetic Profiling by NMR. Retrieved from [Link]
-
Hershberg, E. B., & Ruhoff, J. R. (1941). 1,3-Butadiene. Organic Syntheses, 21, 12. [Link]
- Hurd, C. D., & Blunck, F. H. (1937). The Pyrolysis of Unsaturated Hydrocarbons. Journal of the American Chemical Society, 59(10), 1869-1873.
- Isaacs, N. S. (1995). Physical Organic Chemistry (2nd ed.). Longman Scientific & Technical.
-
Isaacs, N. S., & Laila, A. A. R. (1976). Reaction of 1,3-dienes with sulphur dioxide. Part 1. Thermal decomposition of 2,5-dihydrothiophen 1,1-dioxides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1470-1475. [Link]
- Sample, T. E., & Hatch, L. F. (1968). This compound: A Butadiene Source for a Diels-Alder Synthesis.
- Srinivasan, R. (1962). Photochemistry of 1,3-butadiene: Details of the primary processes and mechanism of photopolymerization. The Journal of Chemical Physics, 37(7), 1521-1527.
- Suarez, D., & Sordo, J. A. (1995). A Comparative Analysis of the Mechanisms of Cheletropic and Diels-Alder Reactions of 1,3-Dienes with Sulfur Dioxide: Kinetic and Thermodynamic Controls. The Journal of Organic Chemistry, 60(10), 3230-3236.
-
Wikipedia contributors. (2023, December 13). Cheletropic reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]
-
YouTube. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. Chemistry in a Nutshell. Retrieved from [Link]
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A Comparative Guide to 3-Sulfolene Synthesis: Employing Sodium Metabisulfite as a Safer, Bench-Stable Sulfur Dioxide Source
For researchers and professionals in organic synthesis and drug development, the synthesis of 3-sulfolene (butadiene sulfone) represents a fundamental yet challenging task. This versatile compound serves as a crucial intermediate, most notably as a solid, stable source of 1,3-butadiene for Diels-Alder reactions.[1] The classical synthesis involves the direct reaction of 1,3-butadiene with sulfur dioxide (SO₂), a toxic and corrosive gas.[1][2] Handling gaseous SO₂ necessitates specialized equipment and stringent safety protocols, creating a significant barrier to its routine use in many laboratory settings.[2][3]
This guide provides a comprehensive comparison between the traditional use of gaseous SO₂ and a modern, safer, and more practical approach: the in situ generation of SO₂ from sodium metabisulfite (Na₂S₂O₅). We will delve into the mechanistic underpinnings, present validated experimental data, and offer detailed protocols to demonstrate why sodium metabisulfite has become the preferred SO₂ surrogate for this critical transformation.[4][5]
The Safety & Handling Paradigm Shift: A Head-to-Head Comparison
The primary driver for seeking alternatives to gaseous SO₂ is the significant reduction in laboratory hazards. Sulfur dioxide is classified as toxic if inhaled and causes severe skin burns and eye damage.[6][7] Its gaseous nature complicates accurate measurement and requires the use of high-pressure equipment, which can lead to inconsistent reaction conditions and yields.[2] In contrast, sodium metabisulfite is an inexpensive, bench-stable crystalline solid that is significantly easier and safer to handle, store, and weigh.[5][8]
| Feature | Sulfur Dioxide (SO₂) | Sodium Metabisulfite (Na₂S₂O₅) |
| Physical State | Colorless, toxic gas[2] | White, stable crystalline solid[8] |
| Primary Hazards | Toxic if inhaled, corrosive to skin, eyes, and respiratory tract, requires pressure equipment[3][6][9] | Minimal hazard in solid form; standard PPE sufficient |
| Handling | Requires specialized gas handling equipment, fume hoods, and scrubbers[3] | Weighed easily on the benchtop |
| Storage | High-pressure gas cylinders | Standard chemical cabinet |
| Dosing Control | Difficult to measure precise quantities, often used in excess[2] | Accurate gravimetric measurement ensures reproducibility |
The Core Transformation: A [4+1] Cheletropic Reaction
The synthesis of this compound from a 1,3-diene and sulfur dioxide is a classic example of a cheletropic reaction.[10][11] In this pericyclic process, two sigma bonds are concertedly formed at a single atom (the sulfur atom of SO₂).[12] This reaction is reversible, and under thermal conditions, this compound readily decomposes back into butadiene and SO₂, a process known as a retro-cheletropic reaction or cheletropic extrusion.[1][10]
The reaction favors the formation of the thermodynamically more stable five-membered sulfolene ring over other potential cycloaddition products.[12][13]
Caption: Reversible cheletropic reaction for this compound synthesis.
Generating SO₂ In Situ: The Key to a Safer Workflow
The utility of sodium metabisulfite lies in its ability to generate sulfur dioxide directly within the reaction mixture, obviating the need to handle the gas itself. This in situ generation is typically promoted under acidic conditions or in highly polar, acidic solvents.[2][5][8] In the presence of an acid (like KHSO₄) or an acidic solvent like hexafluoroisopropanol (HFIP), sodium metabisulfite releases SO₂, which is immediately trapped by the 1,3-diene present in the solution.[2][8]
This approach offers superior control over the SO₂ concentration and pressure within the sealed reaction vessel, leading to more consistent and reproducible outcomes.
Caption: Experimental workflow for this compound synthesis using Na₂S₂O₅.
Validated Experimental Protocols
The following protocols are adapted from established literature procedures and demonstrate the practical application of sodium metabisulfite for the gram-scale synthesis of 3-sulfolenes.[2][8]
Protocol 1: Synthesis in Aqueous Hexafluoroisopropanol (HFIP)
This procedure leverages the high polarity and acidity of HFIP to promote the reaction efficiently.[2]
-
Vessel Preparation: Charge a 75 mL glass pressure vessel with a magnetic stir bar.
-
Solvent Addition: Add a 4:1 (v/v) mixture of HFIP (4 mL) and water (1 mL).
-
Degassing: Degas the stirred mixture by bubbling argon through it for 5 minutes.
-
Reagent Addition: Add the 1,3-diene (2 mmol, 1 equiv.) followed by sodium metabisulfite (10 mmol, 5 equiv.).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 14 hours.
-
Cooling & Concentration: After 14 hours, remove the vessel from the oil bath and allow it to cool to room temperature. Concentrate the mixture under reduced pressure to remove the HFIP.
-
Workup: Add ethyl acetate to the residue, and dry the organic solution over anhydrous Na₂SO₄.
-
Isolation: Filter the solution and concentrate the organic phase under reduced pressure to afford the crude this compound product, which can be further purified by flash chromatography or recrystallization.[14]
Protocol 2: Synthesis in Aqueous Methanol with KHSO₄
This method provides an alternative to HFIP, using a common laboratory solvent with a Brønsted acid promoter.[8]
-
Vessel Preparation: Charge a 75 mL glass pressure vessel with a magnetic stir bar.
-
Solvent Addition: Add a 4:1 (v/v) mixture of methanol (4 mL) and water (1 mL).
-
Degassing: Degas the stirred mixture by bubbling argon through it for 5 minutes.
-
Reagent Addition: Add potassium hydrogen sulfate (KHSO₄, 4 mmol, 2 equiv.), the 1,3-diene (2 mmol, 1 equiv.), and sodium metabisulfite (10 mmol, 5 equiv.).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 14 hours.
-
Cooling & Concentration: After 14 hours, remove the vessel from the oil bath and allow it to cool to room temperature. Concentrate the mixture under reduced pressure.
-
Workup: Add ethyl acetate to the residue, and dry the organic solution over anhydrous Na₂SO₄.
-
Isolation: Filter the solution and concentrate the organic phase under reduced pressure to afford the this compound product.[8]
Comparative Performance Data
Experimental studies have demonstrated that the sodium metabisulfite method provides excellent yields for a variety of substituted 1,3-dienes.[2] The choice of solvent system can be tailored to the specific substrate, with both HFIP and methanol/KHSO₄ systems proving highly effective.
| Entry | 1,3-Diene Substrate | Reaction System | Yield (%) |
| 1 | 2,3-Dimethyl-1,3-butadiene | HFIP / H₂O | 97 |
| 2 | 2,3-Dimethyl-1,3-butadiene | CH₃OH / H₂O / KHSO₄ | 92 |
| 3 | Isoprene | HFIP / H₂O | 91 |
| 4 | Isoprene | CH₃OH / H₂O / KHSO₄ | 85 |
| 5 | (E)-1,3-Hexadiene | HFIP / H₂O | 80 |
| 6 | (E)-1,3-Hexadiene | CH₃OH / H₂O / KHSO₄ | 75 |
| 7 | 1,3-Cyclohexadiene | HFIP / H₂O | 93 |
| 8 | 1,3-Cyclohexadiene | CH₃OH / H₂O / KHSO₄ | 88 |
Data adapted from Dang, H. T., et al. (2018). Organic & Biomolecular Chemistry.[2]
The data clearly indicates that the sodium metabisulfite method is robust and high-yielding across a range of dienes. The slightly higher yields observed in the HFIP system can be attributed to its unique properties as a highly polar, acidic, and low-nucleophilicity solvent, which effectively accelerates the cheletropic reaction.[2][8]
Conclusion
The use of sodium metabisulfite as a sulfur dioxide surrogate represents a significant advancement in the synthesis of 3-sulfolenes. This method directly addresses the severe safety and handling challenges associated with gaseous SO₂, making the synthesis more accessible, reproducible, and safer for all laboratory personnel. By providing a bench-stable, inexpensive, and easy-to-handle solid reagent, this approach allows for the efficient, gram-scale production of 3-sulfolenes without compromising on yield or purity. For modern research and development labs, the adoption of the sodium metabisulfite protocol is a logical and scientifically sound decision that aligns with the principles of green and sustainable chemistry.[15][16]
References
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Dang, H. T., Nguyen, V. T., Nguyen, V. D., Arman, H. D., & Larionov, O. V. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. Organic & Biomolecular Chemistry, 16(20), 3845–3850. Available at: [Link]
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Wikipedia. (n.d.). Cheletropic reaction. Retrieved from [Link]
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Slideshare. (n.d.). Chelotropic reactions. Retrieved from [Link]
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CLEAPSS. (2022). Student safety sheets 52 Sulfur dioxide. Retrieved from [Link]
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Dang, H. T., et al. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. Organic & Biomolecular Chemistry. Available at: [Link]
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De Vleeschouwer, M., et al. (2019). Investigating the cheletropic reaction between sulfur dioxide and butadiene-containing linkers in UiO-66. Canadian Journal of Chemistry. Available at: [Link]
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ResearchGate. (2019). Reaction between 1,3-butadiene and sulfur dioxide to form a butadiene sulfone. Available at: [Link]
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Sahoo, A. K., et al. (2021). The Renaissance of Alkali Metabisulfites as SO₂ Surrogates. SynOpen. Available at: [Link]
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Sahoo, A. K., et al. (2021). The Renaissance of Alkali Metabisulfites as SO₂ Surrogates. ResearchGate. Available at: [Link]
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Chemical Communications (RSC Publishing). (n.d.). Recent advances in sulfonylation reactions using potassium/sodium metabisulfite. Retrieved from [Link]
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A Comparative Guide to the Asymmetric Arylation of 2-Sulfolene and 3-Sulfolene: Reactivity, Mechanism, and Synthesis of Chiral Sulfones
Chiral sulfones are indispensable structural motifs in medicinal chemistry and serve as versatile building blocks in organic synthesis.[1][2][3] Their synthesis, particularly the creation of stereodefined sulfolane frameworks, has been a subject of intense research. Among the most common precursors are 2-sulfolene and 3-sulfolene, two isomers of dihydrothiophene-1,1-dioxide that offer distinct pathways to chiral 3-arylsulfolanes. This guide provides a comparative analysis of these two substrates in the context of transition metal-catalyzed asymmetric arylation, offering insights into their reactivity, the mechanistic nuances of their transformations, and practical, data-supported guidance for researchers in drug development and chemical synthesis.
The Isomeric Dichotomy: Structural and Electronic Differences
The synthetic utility of 2-sulfolene and this compound is dictated by the position of the double bond relative to the powerful electron-withdrawing sulfone group.
-
This compound (Butadiene Sulfone): As a cyclic allylic sulfone, this compound is a stable, crystalline solid that is commercially abundant and inexpensive.[4][5] It is often used as a synthetic equivalent of 1,3-butadiene.[6] Its double bond is relatively unactivated, making it less susceptible to direct nucleophilic attack.
-
2-Sulfolene: This isomer is a cyclic α,β-unsaturated sulfone (or vinyl sulfone). The conjugation of the double bond with the sulfone group renders the β-carbon highly electrophilic and primed for conjugate addition reactions. However, 2-sulfolene is less stable than its this compound counterpart.[7]
Crucially, these two isomers exist in equilibrium under basic conditions. A base can deprotonate the α-carbon of this compound, leading to an allylic anion that can be protonated to form the thermodynamically more stable 2-sulfolene.[7] This isomerization is the key to unlocking the synthetic potential of this compound in asymmetric arylation.
The Direct Approach: Asymmetric Arylation of 2-Sulfolene
Given its nature as an activated Michael acceptor, 2-sulfolene can directly undergo asymmetric 1,4-conjugate addition of an aryl group. This reaction is typically catalyzed by a chiral transition metal complex, such as rhodium or palladium, which coordinates to the alkene and directs the incoming aryl nucleophile to one of the enantiotopic faces.
The general mechanism involves the formation of a chiral metal-alkene complex, followed by migratory insertion of the aryl group (from an arylboronic acid or similar reagent) to form a metal enolate intermediate. Subsequent protonolysis releases the chiral 3-arylsulfolane product and regenerates the active catalyst.
Figure 1: Catalytic cycle for direct asymmetric arylation of 2-sulfolene.
While mechanistically direct, this approach requires the synthesis and handling of the less stable 2-sulfolene isomer.
The Tandem Strategy: Isomerization-Arylation of this compound
A more elegant and practical approach, pioneered by Hayashi and coworkers, utilizes the inexpensive and stable this compound as the starting material.[4][8][9] The reaction is performed under highly basic conditions (e.g., with 10 equivalents of KOH), which promotes the in situ isomerization of this compound to the more reactive 2-sulfolene.[4][8][9] The newly formed 2-sulfolene is then immediately trapped by a chiral rhodium catalyst and undergoes rapid asymmetric arylation.
This tandem strategy is highly efficient because the concentration of the reactive 2-sulfolene is kept low throughout the reaction, minimizing potential side reactions, while the arylation step is fast enough to drive the overall process forward.[4] The use of a chiral diene ligand, such as (R,R)-Fc-tfb, was found to be critical for achieving high yields and enantioselectivities, outperforming more common ligands like BINAP.[4][8]
Figure 2: The tandem isomerization-arylation of this compound.
Performance Comparison: Experimental Data
The tandem isomerization-arylation of this compound has proven to be a robust and high-yielding method. The data below, adapted from the work of Hayashi, demonstrates the effectiveness of this strategy across various arylboronic acids.[4][8]
| Entry | Substrate | Arylboronic Acid (ArB(OH)₂) | Catalyst / Ligand | Yield (%) | ee (%) |
| 1 | This compound | 4-MeOC₆H₄B(OH)₂ | [Rh(OH)(coe)₂]₂ / (R,R)-Fc-tfb | 91 | 98 |
| 2 | This compound | C₆H₅B(OH)₂ | [Rh(OH)(coe)₂]₂ / (R,R)-Fc-tfb | 90 | >99 |
| 3 | This compound | 4-CF₃C₆H₄B(OH)₂ | [Rh(OH)(coe)₂]₂ / (R,R)-Fc-tfb | 84 | >99 |
| 4 | This compound | 2-NaphthylB(OH)₂ | [Rh(OH)(coe)₂]₂ / (R,R)-Fc-tfb | 91 | 98 |
| 5 | 2-Sulfolene | 4-MeOC₆H₄B(OH)₂ | [Rh(OH)(coe)₂]₂ / (R,R)-Fc-tfb | 95 | 98 |
Conditions: Sulfolene (1.0 equiv), ArB(OH)₂ (3.0 equiv), Rh catalyst (2.5 mol%), KOH (10 equiv), dioxane/H₂O, 60 °C.
As shown, the direct arylation of 2-sulfolene (Entry 5) provides excellent results. However, the use of this compound under identical tandem conditions (Entry 1) delivers a nearly identical outcome in terms of both yield and enantioselectivity. This confirms that the isomerization is not a limiting factor and that this compound is a highly effective and more convenient precursor for these chiral products.[10]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Arylation of this compound
This protocol is a representative example of the tandem isomerization-arylation methodology. It is designed to be a self-validating system, ensuring reproducibility and high fidelity.
Materials:
-
This compound (1.0 mmol, 118.1 mg)
-
4-Methoxyphenylboronic acid (3.0 mmol, 456 mg)
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄) or similar Rh(I) precursor
-
(R,R)-Fc-tfb chiral diene ligand
-
Potassium hydroxide (KOH) (10.0 mmol, 561 mg)
-
1,4-Dioxane (3.0 mL)
-
Water (0.3 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere (Argon), add the Rh(I) precursor (e.g., [Rh(OH)(coe)₂]₂, 0.025 mmol Rh) and the chiral diene ligand (0.026 mmol). Add 1.0 mL of 1,4-dioxane and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Reagent Addition: To the catalyst solution, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (3.0 mmol), and potassium hydroxide (10.0 mmol).
-
Reaction Setup: Add the remaining 1,4-dioxane (2.0 mL) and water (0.3 mL) to the tube. Seal the tube and place it in a preheated oil bath at 60 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 16-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure.
-
Analysis: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-methoxyphenyl)sulfolane. Determine the yield and measure the enantiomeric excess using chiral HPLC analysis.
Conclusion and Outlook
While both 2-sulfolene and this compound can serve as precursors to valuable chiral 3-arylsulfolanes, their practical application in asymmetric arylation differs significantly.
-
2-Sulfolene undergoes a direct, mechanistically straightforward conjugate addition. Its use is limited primarily by its lower stability and the need for its separate synthesis.
-
This compound provides a more powerful and synthetically useful entry point through a tandem isomerization-arylation strategy.[4][8][9][11] This approach leverages a cheap, stable, and commercially available starting material to achieve outstanding yields and enantioselectivities that are fully comparable to the direct arylation of 2-sulfolene.
For researchers and drug development professionals, the tandem isomerization-arylation of this compound represents the superior strategy. It is a testament to how understanding and controlling reaction mechanisms—in this case, a base-catalyzed isomerization in concert with a rapid asymmetric transformation—can lead to more efficient, practical, and elegant synthetic solutions.
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Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes. JACS Au. [Link]
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Highly Efficient Enantioselective Synthesis of Chiral Sulfones by Rh-Catalyzed Asymmetric Hydrogenation. Journal of the American Chemical Society. [Link]
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Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes. JACS Au. [Link]
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Rhodium-Catalyzed Asymmetric Arylation of Allyl Sulfones under the Conditions of Isomerization into Alkenyl Sulfones. Journal of the American Chemical Society. [Link]
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Rhodium-Catalyzed Asymmetric Arylation of Allyl Sulfones under the Conditions of Isomerization into Alkenyl Sulfones. ACS Publications. [Link]
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Explain why 1,3-butadiene was not used in this reaction, but rather this compound. Brainly. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Sulfolene
As a cornerstone reagent in various organic syntheses, particularly as a source of butadiene, 3-Sulfolene (2,5-Dihydrothiophene-1,1-dioxide) is a common chemical in research and development laboratories. However, its utility is matched by a specific hazard profile that necessitates rigorous handling and disposal protocols. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste.
Hazard Identification and Risk Assessment
Understanding the intrinsic properties of this compound is the first step in managing its risks. It is a combustible solid that can form explosive dust-air mixtures. Upon decomposition, it emits toxic sulfur oxide fumes.[1][2] The primary health concern is its classification as a severe eye irritant.[1][2] Furthermore, its high water solubility means improper disposal can lead to environmental contamination of waterways and soil.[1][3][4]
| Property | Value | Source |
| CAS Number | 77-79-2 | |
| Molecular Formula | C₄H₆O₂S | |
| Molecular Weight | 118.15 g/mol | |
| Appearance | Off-white to light yellow crystalline solid | [5][6] |
| Melting Point | 63-66 °C (145-151 °F) | [6][7] |
| Flash Point | 112 °C (234 °F) | [7] |
| Water Solubility | High | [1][3] |
| Key Hazards | Causes serious eye irritation/damage; Combustible dust; Emits toxic sulfur oxides upon heating | [1][2] |
Personal Protective Equipment (PPE) Protocol
A self-validating safety system begins with appropriate personal protection. The causality is direct: the PPE specified is chosen to mitigate the specific hazards identified in Section 1.
-
Eye and Face Protection: Due to its status as a severe eye irritant, tightly sealed safety goggles are mandatory.[2][7] A face shield should be worn in situations with a higher risk of dust generation or splashing.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, that have been inspected for integrity before use.[5][7] Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[5]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[2] For large-scale operations, impervious clothing may be necessary.
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be required for handling small quantities. However, if dust is generated, a NIOSH-approved respirator is essential.[2][5] For firefighting, a self-contained breathing apparatus (SCBA) is mandatory.[3][5]
Spill Management and Emergency Procedures
Immediate and correct response to a spill is critical to prevent personnel exposure and environmental release.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention from an ophthalmologist.[7]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[3][7]
-
Ingestion: If swallowed, make the victim drink water (two glasses at most). Consult a physician.
Spill Cleanup Protocol
-
Prevent Contamination: Do not allow the product to enter drains or waterways.[5][8]
-
Avoid Dust Generation: This is a primary concern. Do not dry sweep.[5]
-
Containment & Cleanup:
-
Decontamination: Wash the spill area thoroughly with soap and water.[1]
-
Waste Handling: Seal all contaminated items (absorbent paper, gloves, clothing) in a vapor-tight plastic bag for proper disposal as chemical waste.[1]
Standard Operating Procedure for this compound Disposal
The guiding principle for this compound disposal is that it must be managed as a hazardous chemical waste through a licensed disposal company.[5][8] On-site treatment or drain disposal is not an acceptable practice.
Step 1: Waste Segregation and Collection
-
Collect waste this compound and materials heavily contaminated with it in a designated, compatible, and sealable container.[9][10]
-
Crucially, do not mix this compound waste with other waste streams. [5] This prevents unintended chemical reactions and ensures the disposal vendor can apply the correct treatment method.
-
The original product container is often a suitable choice for waste accumulation.[9]
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound" or "2,5-Dihydrothiophene-1,1-dioxide".[9][10]
-
Include an accurate list of all constituents if it is a mixed waste, although this should be avoided.[10]
-
Keep the container closed at all times except when adding waste.[9][10]
Step 3: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[9][11]
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[5]
Step 4: Final Disposal
-
The primary and recommended disposal method is incineration by a licensed hazardous waste management facility.[5]
-
The scientific rationale for this choice is critical: this compound contains sulfur, which produces toxic sulfur oxides (SOx) upon combustion.[3] Therefore, it must be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize these harmful gases before they are released into the atmosphere.[5]
-
Alternatively, the material may be dissolved or mixed with a combustible solvent to facilitate incineration.[5]
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a contracted licensed disposal company.[10][11]
Step 5: Contaminated Packaging Disposal
-
Handle empty or uncleaned containers as you would the product itself.[5] They must be disposed of as unused product through the same hazardous waste stream. Do not reuse the containers.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste, from generation to final disposition.
Caption: Workflow for the safe disposal of this compound.
Regulatory Compliance
All waste disposal activities must comply with local, regional, and national regulations.[3] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Chemical waste generators are legally responsible for ensuring their waste is correctly characterized and managed from "cradle to grave".[3][9] Always consult your institution's EHS department for specific guidance.
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GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE . Open Government program. [Link]
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Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils . Open Government program. [Link]
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Guidelines: Handling and Disposal of Chemicals . Purdue College of Engineering. [Link]
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A Researcher's Guide to Handling 3-Sulfolene: Essential Safety and Operational Protocols
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to handle chemicals safely and effectively. 3-Sulfolene (also known as 2,5-dihydrothiophene-1,1-dioxide) is a valuable reagent, particularly in drug discovery as a precursor to various organosulfur compounds.[1][2] However, its physical and chemical properties demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a procedural and logical framework for handling this compound, ensuring both your safety and the integrity of your research.
Hazard Analysis: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its hazards is paramount. This compound is a white to off-white crystalline solid with a characteristic stench.[3][4] The primary risks are not extreme, but they are significant and require diligent control measures.
-
Severe Eye Damage: The most critical hazard is its potential to cause serious and potentially irreversible eye damage.[3][4][5][6] This is the central driver for the stringent eye protection protocols outlined below.
-
Skin and Respiratory Irritation: While less severe than the eye hazard, it is classified as a skin irritant.[7] Inhalation of its dust can also cause respiratory tract irritation.
-
Combustible Dust: Like many finely divided organic solids, this compound dust can form combustible or even explosive mixtures in the air if dispersed in sufficient concentration near an ignition source.[8][9]
-
Harmful if Swallowed: It possesses moderate acute oral toxicity.[5][7]
A summary of key hazard and physical data is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 77-79-2 | [5] |
| Appearance | White to off-white/light yellow crystalline solid | [3][4][5] |
| Primary Hazard | Causes serious eye damage/irritation | [5][6][8] |
| Melting Point | 64 - 66 °C (147 - 151 °F) | [3] |
| Flash Point | 112 - 113 °C (234 - 235 °F) | [4][8] |
| Solubility | Soluble in water (130 g/L) | [4][5] |
| Acute Oral Toxicity (LD50) | 2830 mg/kg (Rat) | [5][7] |
Personal Protective Equipment (PPE): A Mandated Barrier
The selection of PPE is a direct response to the hazards identified. For this compound, the hierarchy of protection prioritizes the eyes, followed by skin and respiratory protection.
-
Eye and Face Protection (Mandatory):
-
Why: The risk of causing serious eye damage is the most significant hazard.[4][5] Dust particles can easily bypass standard safety glasses.
-
What to Wear: Tightly sealed chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[4][5][10] If there is a significant risk of splashing or a large amount of dust is being handled, a face shield should be worn in addition to goggles.[11][12]
-
-
Hand Protection:
-
Why: To prevent skin contact and irritation.[7] Proper glove selection and technique are crucial to avoid cross-contamination.
-
What to Wear: Nitrile rubber gloves are recommended.[5] A minimum layer thickness of 0.11 mm with a breakthrough time of over 480 minutes provides excellent protection for extended handling.[5] Always inspect gloves for tears or punctures before use.[5] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]
-
-
Body Protection:
-
Respiratory Protection:
-
Why: To prevent the inhalation of fine dust particles, which can cause respiratory irritation.[7]
-
When to Wear: Respiratory protection is generally not required if work is conducted within a certified chemical fume hood with proper airflow. However, if you are weighing out large quantities or there is visible dust formation outside of a controlled environment, a respirator is necessary.[7][11] Use an approved dust respirator (e.g., N95 or P100) or a more protective air-purifying respirator if exposure levels are unknown or high.[8][13]
-
Operational Plan: A Step-by-Step Handling Protocol
This workflow is designed to minimize exposure and mitigate risks from preparation to disposal. It is a self-validating system; if at any point you cannot perform a step as described, you should pause and re-evaluate the safety of your operation.
Diagram: Safe Handling Workflow for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
